2-Chloroquinolin-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloroquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-5-4-6-7(11)2-1-3-8(6)12-9/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYURTHPFIWJFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC(=NC2=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloroquinolin-5-amine
Abstract
This technical guide provides a comprehensive overview of the principal synthetic pathways to 2-Chloroquinolin-5-amine, a key intermediate in the development of pharmacologically active molecules. The primary and most industrially viable route proceeds through the reduction of 2-Chloro-5-nitroquinoline. This document offers a detailed exploration of the common methodologies for this transformation, including reduction with iron powder in acidic media, reaction with tin(II) chloride, and catalytic hydrogenation. Each method is presented with a thorough discussion of its mechanistic underpinnings, operational parameters, and a comparative analysis of their respective advantages and disadvantages. Detailed, step-by-step experimental protocols are provided to facilitate practical application in a research and development setting.
Introduction: The Significance of this compound
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound, featuring a reactive chlorine atom at the 2-position and a nucleophilic amino group at the 5-position, makes it a versatile building block for the synthesis of a diverse array of complex molecules. The chlorine atom can be readily displaced by various nucleophiles, while the amino group provides a handle for amide bond formation, sulfonylation, and other functionalizations. This dual reactivity allows for the construction of libraries of compounds for screening in drug discovery programs.
The core challenge in the synthesis of this compound lies in the selective reduction of the nitro group of the readily available precursor, 2-Chloro-5-nitroquinoline, without affecting the chloro substituent. This guide will dissect the most effective and commonly employed methods to achieve this transformation with high yield and purity.
Core Synthesis Pathway: Reduction of 2-Chloro-5-nitroquinoline
The most direct and widely accepted route to this compound is the reduction of the nitro group of 2-Chloro-5-nitroquinoline. This precursor is commercially available and can be synthesized through the nitration of 2-chloroquinoline.
Caption: General synthesis pathway for this compound.
The choice of reducing agent and reaction conditions is critical to ensure the chemoselective reduction of the nitro group while preserving the C-Cl bond. The following sections will detail three robust methods for achieving this transformation.
Comparative Analysis of Synthesis Protocols
The selection of a specific reduction protocol often depends on factors such as the scale of the reaction, available equipment, cost of reagents, and desired purity of the final product. The following table provides a comparative overview of the three primary methods discussed in this guide.
| Parameter | Iron Powder / Acid | Tin(II) Chloride | Catalytic Hydrogenation (Pd/C) |
| Primary Reagents | Iron powder, Acid (e.g., HCl, Acetic Acid) | Tin(II) chloride dihydrate, Concentrated HCl | Hydrogen gas (H₂), Palladium on carbon (Pd/C) |
| Reaction Conditions | Typically reflux in a protic solvent | Often reflux in a protic solvent | Room temperature to moderate heat, requires H₂ pressure |
| Chemoselectivity | Generally good, but can be harsh | Good for nitro group reduction in the presence of other reducible groups.[1] | Can also reduce other functional groups (e.g., alkenes, alkynes).[1] |
| Work-up | Involves filtration of iron salts, can be cumbersome.[2] | Can be complex due to the formation of tin precipitates.[3] | Simple filtration to remove the catalyst.[4] |
| Safety Considerations | Generates significant inorganic waste. | Tin compounds have toxicity concerns.[3] | Hydrogen gas is flammable/explosive; Pd/C can be pyrophoric.[4] |
| Cost | Reagents are very inexpensive. | Moderately priced reagents. | Catalyst can be expensive, but is used in catalytic amounts. |
| Environmental Impact | Generates iron sludge waste. | Generates tin-containing waste. | "Greener" option with water as the primary by-product. |
Detailed Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis of this compound from 2-Chloro-5-nitroquinoline using the three discussed reduction methods.
Protocol 1: Reduction with Iron Powder and Hydrochloric Acid
This classical method is cost-effective and reliable for the reduction of aromatic nitro compounds. The reaction proceeds via a series of single electron transfers from the iron metal to the nitro group in an acidic medium.
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Spectroscopic Characterization of 2-Chloroquinolin-5-amine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloroquinolin-5-amine, a key intermediate in medicinal chemistry and materials science. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this molecule. This guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic properties of this compound.
Introduction to this compound
This compound is a substituted quinoline derivative. The quinoline scaffold is a prominent feature in a wide array of pharmacologically active compounds. The strategic placement of a chlorine atom at the 2-position and an amine group at the 5-position significantly influences the molecule's electronic properties and reactivity, making its unambiguous characterization by spectroscopic methods essential. This guide will delve into the core spectroscopic techniques used to confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are critical for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-withdrawing chloro group and the electron-donating amino group.
Expected ¹H NMR Data:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH₂ | ~4.0-5.0 | Broad singlet | - |
| H-3 | ~6.8-7.0 | Doublet | ~8.5 |
| H-4 | ~7.8-8.0 | Doublet | ~8.5 |
| H-6 | ~7.2-7.4 | Triplet | ~8.0 |
| H-7 | ~6.9-7.1 | Doublet | ~7.5 |
| H-8 | ~7.5-7.7 | Doublet | ~8.5 |
Note: Predicted values are based on the analysis of related quinoline derivatives and substituent effects. Actual values may vary depending on the solvent and experimental conditions.
Interpretation:
-
The amine protons (NH₂) are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Addition of D₂O would cause this signal to disappear, confirming its assignment.[1][2]
-
The protons on the pyridine ring (H-3 and H-4) will appear as doublets due to coupling with each other.
-
The protons on the benzene ring (H-6, H-7, and H-8) will exhibit a more complex splitting pattern due to their relative positions and couplings.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-2 | ~150-152 |
| C-3 | ~122-124 |
| C-4 | ~135-137 |
| C-4a | ~148-150 |
| C-5 | ~145-147 |
| C-6 | ~120-122 |
| C-7 | ~115-117 |
| C-8 | ~128-130 |
| C-8a | ~125-127 |
Note: Predicted values are based on the analysis of 2-chloroquinoline and 5-aminoquinoline and known substituent effects.[3][4]
Interpretation:
-
The carbon bearing the chlorine atom (C-2) is expected to be significantly downfield due to the electronegativity of chlorine.
-
The carbon atom attached to the amino group (C-5) will also be shifted downfield.
-
The remaining carbon signals can be assigned based on established data for quinoline derivatives.[5]
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for IR data acquisition and analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₉H₇ClN₂), which is approximately 178.03 g/mol .
-
Isotope Pattern: Due to the presence of chlorine, a characteristic M+2 peak will be observed with an intensity of about one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope. [6]This is a definitive indicator of a single chlorine atom in the molecule.
-
Fragmentation: Common fragmentation pathways for quinoline derivatives involve the loss of small molecules like HCN. For this compound, the loss of a chlorine radical or HCl is also a likely fragmentation pathway. [7][8]The presence of the amino group can lead to fragmentation patterns typical for aromatic amines. [1][2] Interpretation:
The presence of the molecular ion peak at the correct m/z value and the characteristic 3:1 ratio of the M⁺ and M+2 peaks are strong evidence for the proposed structure. [6]Analysis of the fragmentation pattern can provide further structural confirmation.
Experimental Protocol for Mass Spectrometry
Caption: Workflow for Mass Spectrometry data acquisition and analysis.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The predicted spectroscopic data, based on the analysis of related compounds and fundamental principles, serves as a valuable reference for researchers working with this molecule. Experimental verification of these spectral features is crucial for confirming the identity, purity, and structure of this compound in any research or development setting.
References
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Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. (n.d.). NASA Ames Research Center. Retrieved from [Link]
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Vibrational Assignment of the Infrared Spectra of the Quinoline Derivatives Studied Here, Pure and Adsorbed on a Platinum Surface. (2012). ResearchGate. Retrieved from [Link]
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Gas Chromatographic Analysis of Halogenated Quinoline Compounds. (1969). Oxford Academic. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability of 2-Chloroquinolin-5-amine
This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-Chloroquinolin-5-amine, specifically focusing on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data provision to offer a foundational understanding and practical methodologies for assessing these key parameters. In the absence of extensive published data for this specific molecule, this guide emphasizes predictive insights based on chemical principles and provides robust experimental protocols for empirical determination.
Physicochemical Landscape of this compound
A thorough understanding of a molecule's inherent physicochemical properties is the cornerstone of its successful application in research and development. This compound is a substituted quinoline with functional groups that dictate its behavior in various chemical environments.
The structure is characterized by a quinoline bicyclic system, which is largely non-polar. The presence of a chlorine atom at the 2-position and an amine group at the 5-position introduces polarity and reactivity hotspots. The basicity of the amino group is a key determinant of its solubility in aqueous media of varying pH.
Predicted Physicochemical Properties
While experimental data is sparse, computational models provide valuable estimations of key properties. These predictions serve as a rational basis for designing experiments.
| Property | Predicted Value | Significance in Solubility & Stability |
| Molecular Weight | 178.62 g/mol | Influences solubility; higher molecular weight compounds often exhibit lower solubility. |
| logP | ~3.22 - 4.42 | Indicates a preference for lipophilic (non-polar) environments, suggesting better solubility in organic solvents over water.[1] |
| pKa (of the conjugate acid) | ~4-5 (Estimated) | The basicity of the amino group dictates the pH at which the molecule becomes protonated and more water-soluble. |
| Water Solubility | 0.044 g/L (Predicted) | Low predicted aqueous solubility in neutral pH, which is expected to increase in acidic conditions.[1] |
Note: These values are computationally predicted and should be experimentally verified.
Theoretical Solubility Profile
The principle of "like dissolves like" provides a strong framework for predicting solubility.
-
Aqueous Solubility : Due to the basic amino group, this compound is expected to exhibit classic base behavior. In neutral water, its solubility is predicted to be low.[1] However, in acidic solutions (pH < pKa), the amine group will be protonated to form a more polar ammonium salt, which is expected to be significantly more soluble in water.
-
Organic Solvent Solubility : The aromatic quinoline ring and the chloro-substituent contribute to its non-polar character. Therefore, it is predicted to be soluble in a range of organic solvents.
-
Polar Protic Solvents (e.g., Ethanol, Methanol) : The amino group can act as a hydrogen bond donor and acceptor, suggesting moderate to good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) : Good solubility is expected due to favorable dipole-dipole interactions.
-
Non-Polar Solvents (e.g., Toluene, Hexane) : The large non-polar scaffold suggests at least moderate solubility.
-
Anticipated Stability Profile & Degradation Pathways
Understanding potential degradation pathways is crucial for defining appropriate storage and handling conditions.[2]
-
Hydrolytic Stability : The C-Cl bond on the quinoline ring could be susceptible to hydrolysis under harsh acidic or basic conditions, potentially yielding the corresponding hydroxyquinoline. The amide-like character within the quinoline ring system is generally stable to hydrolysis.[3][4]
-
Oxidative Stability : The amino group is a potential site for oxidation, which can be promoted by atmospheric oxygen, trace metals, or oxidizing agents.[5][6] This could lead to the formation of colored degradation products.
-
Photostability : Chloroquinoline derivatives can be susceptible to photodegradation.[7][8] Exposure to light, particularly UV light, may induce degradation, and therefore, the compound should be handled and stored with protection from light.[9][10]
Experimental Determination of Solubility
The following protocols provide a systematic approach to empirically determine the solubility of this compound.
Workflow for Solubility Determination
Caption: Workflow for solubility assessment.
Protocol: Quantitative Solubility by HPLC
This protocol describes a robust method for determining the equilibrium solubility.
1. Preparation of Standard Solutions: a. Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol). b. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range.
2. Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 1 mL) of the test solvent. b. Ensure there is undissolved solid at the bottom of each vial. c. Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). d. Equilibrate for at least 24 hours to ensure equilibrium is reached.
3. Sample Analysis: a. After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. b. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solids. c. Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve. d. Analyze the diluted samples by a validated, stability-indicating HPLC method.
4. Data Analysis: a. Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations. b. Determine the concentration of the diluted samples from the calibration curve. c. Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility.
| Solvent | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |
| Water (pH 7.0) | Low | |
| 0.1 M HCl | High | |
| 0.1 M NaOH | Low | |
| Methanol | High | |
| Ethanol | High | |
| Acetonitrile | High | |
| DMSO | High | |
| Dichloromethane | Moderate | |
| Toluene | Moderate |
Stability Assessment and Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[11] These studies help in identifying potential degradation products and developing stability-indicating analytical methods.[5]
Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
Protocol: Forced Degradation Study
1. General Procedure: a. Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water). b. For each stress condition, mix the stock solution with the stressor in a clear vial. c. Store a control sample (stock solution diluted with the solvent without the stressor) under ambient, protected-from-light conditions. d. At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.
2. Specific Stress Conditions:
- Acid Hydrolysis : Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60 °C).
- Base Hydrolysis : Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60 °C).
- Oxidative Degradation : Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light.
- Thermal Degradation :
- In Solution : Incubate the stock solution at an elevated temperature (e.g., 80 °C) in the dark.
- Solid State : Place the solid compound in an oven at an elevated temperature (e.g., 80 °C).
- Photostability : Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.[9] A control sample should be wrapped in aluminum foil to exclude light.
3. Analysis: a. Analyze all samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and mass spectrometry (MS) to aid in the identification of degradation products. b. The method should be capable of separating the parent compound from all major degradation products.
4. Data Interpretation: a. Calculate the percentage of degradation for each condition. b. Analyze the chromatograms for the appearance of new peaks. c. Use PDA and MS data to propose structures for the degradation products.
| Stress Condition | Incubation Conditions | % Degradation (at 24h) | Major Degradation Products (Retention Time) |
| 0.1 M HCl | 60 °C | ||
| 0.1 M NaOH | 60 °C | ||
| 3% H₂O₂ | Room Temp | ||
| Thermal (Solution) | 80 °C | ||
| Photolytic | ICH Q1B |
Conclusion and Best Practices
The successful application of this compound in any research or development context is contingent upon a robust understanding of its solubility and stability. While predictive models offer initial guidance, empirical testing as outlined in this guide is indispensable.
Key Recommendations:
-
Solvent Selection : For reactions and formulations, leverage the predicted and experimentally determined solubility data to select appropriate solvents. The basicity of the molecule is a key handle for aqueous formulations.
-
Storage : Based on stability studies, store this compound as a solid in a cool, dry, and dark environment. Solutions should be freshly prepared.
-
Analytical Methods : Always use a validated, stability-indicating analytical method for any quantitative analysis to ensure that the measurements accurately reflect the concentration of the intact molecule.
By following the principles and protocols detailed herein, researchers can confidently characterize the solubility and stability of this compound, thereby mitigating risks and accelerating the pace of discovery and development.
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ResearchGate. (n.d.). (PDF) In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study. Retrieved from [Link]
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National Institutes of Health. (n.d.). Computational Framework for Predictive Biodegradation. PMC. Retrieved from [Link]
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National Institutes of Health. (n.d.). SolTranNet – A machine learning tool for fast aqueous solubility prediction. PMC. Retrieved from [Link]
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MDPI. (n.d.). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Retrieved from [Link]
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National Institutes of Health. (2022, May 31). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved from [Link]
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DergiPark. (n.d.). Chemical Oxidation of 5-Amino Quinoline with (NH ) S O. Retrieved from [Link]
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PhytoBank. (2015, April 25). Showing N-(2-chloroquinolin-5-yl)-N' (PHY0176965). Retrieved from [Link]
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MDPI. (n.d.). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Retrieved from [Link]
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Semantic Scholar. (2017, December 25). Chemical Oxidation of 5-amino quinoline with (NH 4 ) 2 S 2 O 8 : Synthesis and Characterization. Retrieved from [https://www.semanticscholar.org/paper/Chemical-Oxidation-of-5-amino-quinoline-with-(-NH-4-Bilici/4f17849e75529f796205e4685311e97669466c4c]([Link]
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The Quinoline Scaffold: A Technical Guide to Physicochemical and Chemical Properties for Drug Development
Introduction: The Quinoline Core as a Privileged Scaffold
The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry and drug development.[1] Its rigid structure and the presence of a basic nitrogen atom provide a unique framework for interacting with a multitude of biological targets, including enzymes, ion channels, and receptors.[1] From the historical antimalarial quinine to modern anticancer agents, the functionalization of the quinoline ring has proven to be a transformative strategy for modulating pharmacological activity, enhancing efficacy, and refining safety profiles.[2]
This guide serves as an in-depth resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the underlying principles that govern the physical and chemical characteristics of substituted quinolines. By understanding the causality behind these properties, from electronic effects to metabolic fate, researchers can make more informed decisions in the design and optimization of novel therapeutics.
Section 1: The Electronic Landscape of Substituted Quinolines
The chemical behavior of a substituted quinoline is fundamentally dictated by the distribution of electrons within its aromatic system. The nitrogen atom at position 1 is inherently electron-withdrawing, which deactivates the entire ring system towards electrophilic attack compared to naphthalene but activates it for nucleophilic attack, particularly on the pyridine ring. The introduction of further substituents dramatically modulates this electronic landscape.
Basicity and pKa: The Role of the Nitrogen Lone Pair
The lone pair of electrons on the quinoline nitrogen is the primary site of protonation, making quinoline a weak base (pKa of the conjugate acid is ~4.9). This basicity is a critical parameter in drug development, influencing aqueous solubility, receptor binding (via ionic interactions), and cell permeability. Substituents can significantly alter the pKa by either stabilizing or destabilizing the protonated form.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and amino (-NH₂) increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the pKa (making the compound more basic).
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and halogens (-Cl, -F) decrease the electron density on the nitrogen, making protonation less favorable and lowering the pKa (making the compound less basic).[3] The effect is most pronounced when EWGs are on the pyridine ring, especially at the 2-position, which directly influences the nitrogen's electron density.[3]
The following diagram illustrates how substituents modulate the electron density and basicity of the quinoline nitrogen.
Caption: Influence of substituents on the basicity of the quinoline nitrogen.
Table 1: Influence of Substituents on the pKa of Quinoline This table provides experimental pKa values for quinoline and several substituted derivatives, demonstrating the electronic influence of different functional groups.
| Compound | Substituent | Position | pKa (Conjugate Acid) | Reference |
| Quinoline | -H | - | 4.90 | [4] |
| 2-Methylquinoline | -CH₃ | 2 | 5.42 | [4] |
| 4-Methylquinoline | -CH₃ | 4 | 5.67 | [4] |
| 6-Methoxyquinoline | -OCH₃ | 6 | 5.05 | [4] |
| 8-Hydroxyquinoline | -OH | 8 | 5.02 | [4] |
| 5-Nitroquinoline | -NO₂ | 5 | 2.80 | [4] |
| 6-Chloroquinoline | -Cl | 6 | 3.83 | [4] |
| 8-Chloroquinoline | -Cl | 8 | 3.00 | [4] |
Section 2: Key Physicochemical Properties in Drug Development
Beyond electronics, bulk physical properties determine how a substituted quinoline behaves in a biological system. Lipophilicity and solubility are two of the most critical parameters guiding drug design, directly impacting absorption, distribution, metabolism, and excretion (ADME).
Lipophilicity (logP/logD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is quantified by the partition coefficient (P) between n-octanol and water. It is typically expressed as its logarithm, logP. For ionizable compounds like quinolines, the distribution coefficient (logD) at a specific pH (usually 7.4) is more relevant as it accounts for both the neutral and ionized forms.
A delicate balance is required: a compound must be lipophilic enough to cross biological membranes but hydrophilic enough to be soluble in aqueous environments like blood plasma.[5]
-
Ideal Ranges: For oral absorption, a logP between 1.35 and 1.8 is often considered ideal, while drugs targeting the central nervous system (CNS) typically require a logP around 2.[5] According to Lipinski's Rule of 5, a logP value greater than 5 can be a liability for oral bioavailability.[5]
Substituents play a predictable role in modifying lipophilicity:
-
Increasing Lipophilicity: Adding non-polar, hydrophobic groups such as alkyl chains, aryl rings, and halogens increases the logP value.
-
Decreasing Lipophilicity: Adding polar, hydrophilic groups like hydroxyl (-OH), carboxyl (-COOH), and amino (-NH₂) groups decreases the logP value.
Table 2: Experimental Lipophilicity of Selected Substituted Quinolines This table presents experimentally determined logP or logD values for various quinoline derivatives, illustrating the impact of different substituents.
| Compound | Substituent(s) | logP / logD (pH 7.4) | Reference |
| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | 5-Cl, 7-I, 8-OH | 3.39 (logP) | [6] |
| 2-(p-Chlorophenyl)-6-fluoro-quinoline-4-carboxylic acid | 2-(4-Cl-Ph), 4-COOH, 6-F | 4.45 (logD) | [6] |
| 2-Methyl-3-n-hexyl-6-methoxy-quinoline-4-carboxylic acid | 2-CH₃, 3-Hexyl, 4-COOH, 6-OCH₃ | 5.16 (logD) | [6] |
| 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-quinoline-3-carboxylic acid (Ciprofloxacin) | Multiple | -1.13 (logD) | [6] |
| Warfarin (a coumarin, for comparison) | - | 2.76 (logD) | [7] |
Aqueous Solubility
Solubility is the extent to which a compound dissolves in a solvent to give a homogeneous solution. In drug discovery, poor aqueous solubility is a major hurdle, leading to unreliable in vitro assay results, poor absorption, and low bioavailability.[8] Two types of solubility are commonly measured:
-
Thermodynamic Solubility: The true equilibrium solubility of a compound, measured by incubating an excess of the solid compound in a buffer over an extended period (e.g., 24 hours). This is the gold standard but is low-throughput.
-
Kinetic Solubility: A high-throughput measurement of the concentration at which a compound, added from a DMSO stock solution, begins to precipitate out of an aqueous buffer.[9] While not a true equilibrium value, it is invaluable for rapidly screening and ranking compounds in early discovery.[10] A common goal for kinetic solubility is >60 µg/mL.[11]
Factors that increase solubility include the presence of ionizable groups (like the quinoline nitrogen), polar functional groups capable of hydrogen bonding, and lower molecular weight. High crystal lattice energy in the solid state can significantly decrease solubility.
Section 3: Chemical Reactivity and Stability
The reactivity of the quinoline ring system governs both its synthesis and its potential metabolic liabilities. The electron-deficient pyridine ring and the electron-rich benzene ring exhibit distinct reactivities.
Electrophilic Aromatic Substitution (SEAr)
Electrophilic attack on the quinoline ring is significantly slower than on benzene due to the deactivating effect of the nitrogen atom. The reaction preferentially occurs on the benzene ring at positions C5 and C8 .
Causality: The intermediate carbocation (Wheland intermediate) formed by attack at C5 or C8 is more stable because the aromaticity of the pyridine ring is preserved. Attack at any other position on the benzene ring (C6, C7) or on the pyridine ring would disrupt the stable pyridine sextet and place the positive charge in closer proximity to the electron-withdrawing nitrogen, which is energetically unfavorable.
Caption: Major Phase I and Phase II metabolic pathways for substituted quinolines.
Section 4: Experimental Protocols for Characterization
Accurate and reproducible measurement of physicochemical properties is essential. The following protocols are standard methodologies used in drug discovery laboratories.
Protocol: Determination of Lipophilicity (logD₇.₄) by Shake-Flask Method
This protocol describes the "gold standard" method for determining the distribution coefficient.
Rationale (Expertise & Experience): The core principle is to allow a compound to reach a true thermodynamic equilibrium between two immiscible phases. The use of mutually saturated solvents is the most critical step. [4]If unsaturated solvents are used, they will dissolve into one another during the experiment, altering the phase volumes and polarities, which invalidates the measurement and leads to poor reproducibility.
Methodology:
-
Solvent Preparation (Self-Validation): Prepare a 1-octanol phase and an aqueous buffer phase (e.g., PBS, pH 7.4). Vigorously mix equal volumes of both in a large separatory funnel for at least 24 hours. Allow the layers to separate completely. These are your "mutually saturated" solvents.
-
Stock Solution: Prepare a stock solution of the test compound in the solvent in which it is more soluble (to ensure complete initial dissolution).
-
Partitioning: In a glass vial, combine a precise volume of the saturated octanol phase and the saturated buffer phase. Add a small aliquot of the compound stock solution.
-
Equilibration: Seal the vial and shake or rotate it gently at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-24 hours). Avoid vigorous shaking that can cause emulsions.
-
Phase Separation: Centrifuge the vial at low speed to ensure a clean separation of the two phases.
-
Sampling: Carefully withdraw a precise aliquot from each phase for analysis.
-
Quantification (Self-Validation): Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC with UV detection. A calibration curve must be run for each phase to account for any matrix effects.
-
Calculation: Calculate logD using the formula: logD = log₁₀ ( [Concentration in Octanol] / [Concentration in Buffer] )
Protocol: High-Throughput Kinetic Solubility Assay
This protocol allows for the rapid assessment of solubility for a large number of compounds.
Rationale (Expertise & Experience): This assay mimics the situation where a compound, stored in DMSO, is introduced into an aqueous biological medium. It measures the point of precipitation, not true equilibrium solubility. It is crucial to include control compounds with known low, medium, and high solubilities (e.g., Ketoconazole, Atenolol, Tamoxifen). These controls validate that the assay is performing correctly across its dynamic range on any given day.
Methodology:
-
Compound Plating: Using a liquid handler, dispense a small volume (e.g., 2 µL) of 10 mM DMSO stock solutions of test and control compounds into the wells of a 96-well microplate.
-
Buffer Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final concentration (e.g., 100 µM final compound concentration, 2% final DMSO).
-
Incubation: Seal the plate and shake at room temperature for a set period (e.g., 2 hours).
-
Precipitate Removal: Filter the plate using a solubility filter plate (e.g., 0.45 µm) into a fresh collection plate. This separates the undissolved precipitate from the soluble compound.
-
Quantification: Analyze the concentration of the compound in the filtrate. Two common methods are:
-
Direct UV Analysis: Measure the UV absorbance of the filtrate in a UV-compatible plate reader. Compare the absorbance to a standard curve prepared by diluting the DMSO stock in a 50/50 acetonitrile/water mixture (where the compound is fully soluble). [11] * LC-MS/MS Analysis: Dilute the filtrate and analyze by LC-MS/MS for compounds without a UV chromophore or for higher sensitivity.
-
-
Data Reporting: The result is reported as the measured concentration in the filtrate, typically in µM or µg/mL.
Section 5: Spectroscopic Characterization
Unambiguous structural confirmation is paramount. NMR and IR spectroscopy are primary tools for characterizing substituted quinolines.
Table 3: Characteristic ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted Quinoline This table provides representative NMR data for a 2-phenyl-substituted quinoline derivative in CDCl₃, illustrating typical chemical shift regions. Protons on the pyridine ring (H2, H3, H4) are typically more deshielded than those on the benzene ring (H5-H8) due to the nitrogen's influence.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-3 | 8.02 (s) | 126.56 |
| H-4 (of phenyl sub) | - | 136.98 |
| H-5 | 7.77 (d) | 129.36 |
| H-6 | 7.41-7.54 (m) | 127.19 |
| H-7 | 7.67 (t) | 127.51 |
| H-8 | 8.14 (d) | 129.67 |
| C-2 | - | 153.44 |
| C-4 | - | 146.87 |
| C-4a (bridgehead) | - | 128.37 |
| C-8a (bridgehead) | - | 140.41 |
Note: Data corresponds to 2-(Furan-2-yl)-4-phenylquinoline from the reference. 's' is singlet, 'd' is doublet, 't' is triplet, 'm' is multiplet.
Table 4: Characteristic IR Absorption Frequencies for the Quinoline Ring The quinoline scaffold exhibits several characteristic IR absorption bands that can aid in its identification.
| Vibration Type | Frequency Range (cm⁻¹) | Intensity | Reference |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | [1] |
| Aromatic C=C and C=N Stretch | 1600 - 1450 | Medium-Strong | [1] |
| C-H Out-of-Plane Bending | 840 - 740 | Strong | [12] |
| C-Cl Stretch (if present) | 800 - 600 | Strong | [1] |
Conclusion
The physicochemical and chemical properties of substituted quinolines are a direct consequence of their electronic structure, which can be rationally modulated through synthetic chemistry. A thorough understanding of how substituents influence pKa, logP, solubility, chemical reactivity, and metabolic stability is not merely an academic exercise; it is a critical prerequisite for the successful design of drug candidates. By employing the principles and experimental methodologies outlined in this guide, researchers can more effectively navigate the complex landscape of drug discovery, optimizing lead compounds for improved ADME profiles and ultimately increasing the probability of clinical success.
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The Pharmacological Versatility of the Quinoline Scaffold: A Technical Guide to Unveiling Novel Biological Activities
Foreword: The Enduring Legacy and Future Promise of Quinoline in Drug Discovery
The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its inherent structural features, including the nitrogen atom which imparts weak basicity and the ability to engage in a multitude of chemical transformations, have made it a "privileged scaffold" in the design of therapeutic agents.[4][5] From the historical significance of quinine in combating malaria to the contemporary success of fluoroquinolone antibiotics and kinase inhibitors in oncology, the quinoline motif has consistently demonstrated its capacity to interact with a diverse array of biological targets.[1][6][7] This guide delves into the burgeoning landscape of novel quinoline derivatives, offering researchers and drug development professionals an in-depth exploration of their potential biological activities. We will dissect the underlying mechanisms of action, provide robust experimental protocols for their evaluation, and present a framework for the rational design of next-generation quinoline-based therapeutics.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
The quest for more effective and less toxic anticancer agents is a paramount challenge in modern medicine. Quinoline derivatives have emerged as a particularly fruitful area of investigation, with numerous compounds demonstrating potent activity against a wide range of cancer cell lines.[2][6] Their mechanisms of action are multifaceted, often targeting key signaling pathways and cellular processes that are dysregulated in cancer.[2]
A. Mechanisms of Anticancer Action
Novel quinoline derivatives exert their anticancer effects through a variety of mechanisms, including:
-
Kinase Inhibition: Many quinoline-based compounds are designed as inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[7] For instance, several FDA-approved kinase inhibitors feature a quinoline core.[7] These derivatives can target key kinases implicated in cancer signaling pathways, thereby disrupting tumor growth and progression.[7]
-
Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription.[2] Certain quinoline derivatives can intercalate into DNA or stabilize the topoisomerase-DNA cleavage complex, leading to DNA damage and apoptosis in cancer cells.[2]
-
Tubulin Polymerization Inhibition: The microtubule network is a critical component of the cytoskeleton and is essential for cell division. Some quinoline-chalcone hybrids have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and induction of apoptosis.[8][9]
-
Induction of Apoptosis: Many quinoline derivatives can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, such as the depolarization of mitochondria and the generation of reactive oxygen species (ROS).[8]
-
Downregulation of Oncogenes: Recent studies have shown that some quinoline derivatives can exert their anticancer effects by downregulating the expression of specific oncogenes, such as Lumican.[10]
B. Experimental Workflow for Evaluating Anticancer Activity
A systematic approach is crucial for identifying and characterizing the anticancer potential of novel quinoline derivatives. The following workflow outlines a standard pipeline for in vitro and in vivo evaluation.
Caption: A typical workflow for the evaluation of anticancer properties of novel compounds.
C. Detailed Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)[8]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Novel quinoline derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in complete growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.
D. Data Summary: Anticancer Activity of Selected Quinoline Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Quinoline-Chalcone Hybrid | MGC-803 | 1.38 | Not specified | [8] |
| Quinoline-Chalcone Hybrid | HCT-116 | 5.34 | Not specified | [8] |
| Quinoline-Chalcone Hybrid | MCF-7 | 5.21 | Not specified | [8] |
| 8-Hydroxyquinoline-5-sulfonamide | C-32 (Melanoma) | Comparable to cisplatin | Increased p53/p21, altered Bcl-2/Bax | [11] |
| 8-Hydroxyquinoline-5-sulfonamide | MDA-MB-231 (Breast) | Comparable to doxorubicin | Increased p53/p21, altered Bcl-2/Bax | [11] |
| 8-Hydroxyquinoline-5-sulfonamide | A549 (Lung) | Comparable to cisplatin | Increased p53/p21, altered Bcl-2/Bax | [11] |
| Quinoline Derivative 91b1 | Various | Significant | Downregulation of Lumican | [10] |
II. Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance poses a significant threat to global health.[12] Quinoline derivatives, particularly the fluoroquinolones, have a long history of use as antibacterial agents. Research is now focused on developing novel quinoline compounds to overcome existing resistance mechanisms and to broaden their spectrum of activity to include fungi and other microbes.
A. Mechanisms of Antimicrobial Action
-
DNA Gyrase and Topoisomerase IV Inhibition: This is the classic mechanism of fluoroquinolones. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.
-
Disruption of Cell Membrane Integrity: Some novel quinoline derivatives may exert their antimicrobial effect by disrupting the bacterial cell membrane, leading to leakage of cellular contents.
-
Inhibition of Biofilm Formation: Biofilms are communities of microorganisms encased in a self-produced matrix, which contributes to antibiotic resistance. Certain quinoline derivatives have been shown to inhibit biofilm formation.
B. Experimental Workflow for Evaluating Antimicrobial Activity
Caption: A standard workflow for assessing the antimicrobial potential of new compounds.
C. Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[3]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Novel quinoline derivatives (dissolved in DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., ciprofloxacin)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the quinoline derivatives in CAMHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
D. Data Summary: Antibacterial Activity of Selected Quinoline Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| N-methylbenzofuro[3,2-b]quinoline | Vancomycin-resistant E. faecium | 4 | [12] |
| 9-bromo indolizinoquinoline-5,12-dione | E. coli ATCC25922 | 2 | [12] |
| 9-bromo indolizinoquinoline-5,12-dione | S. pyrogens ATCC19615 | 2 | [12] |
| Quinoline derivative | S. aureus | 6.25 | [3] |
| Quinoline derivative | E. coli | 3.125 | [3] |
III. Anti-inflammatory and Antiviral Activities: Expanding the Therapeutic Reach
Beyond their established roles in cancer and infectious diseases, quinoline derivatives are increasingly being explored for their potential in treating inflammatory conditions and viral infections.[1][13]
A. Anti-inflammatory Mechanisms
Quinoline derivatives can modulate inflammatory responses through various mechanisms:
-
Inhibition of Pro-inflammatory Cytokines: Some compounds can suppress the production of inflammatory mediators like TNF-α and IL-6.
-
COX Inhibition: Certain quinoline derivatives with a carboxylic acid moiety have shown cyclooxygenase (COX) inhibitory activity.[14][15]
-
NLRP3 Inflammasome Inhibition: Novel quinoline analogues have been identified as potent inhibitors of the NLRP3 inflammasome, a key player in inflammatory diseases.[16]
B. Antiviral Mechanisms
The antiviral activity of quinoline derivatives is an area of active research, with several potential mechanisms of action:
-
Inhibition of Viral Entry: Some compounds may block the entry of viruses into host cells.[1]
-
Inhibition of Viral Replication: Quinolines can interfere with viral replication by targeting viral enzymes or host cell factors required for viral propagation.[1] For instance, some derivatives have shown activity against Dengue virus and Zika virus.[1][17]
C. Experimental Approaches
-
Anti-inflammatory Activity:
-
In vitro: Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) can be used to assess the inhibition of nitric oxide (NO) and pro-inflammatory cytokine production.[18]
-
In vivo: Animal models of inflammation, such as carrageenan-induced paw edema or DSS-induced colitis, can be employed to evaluate the in vivo efficacy.[16]
-
-
Antiviral Activity:
-
In vitro: Plaque reduction assays or yield reduction assays are commonly used to determine the antiviral activity of compounds against specific viruses.
-
In vivo: Animal models of viral infection are used to assess the in vivo efficacy and safety of lead compounds.
-
Caption: A simplified diagram of a pro-inflammatory signaling pathway and a potential point of intervention for quinoline derivatives.
IV. Neuroprotective and Antimalarial Activities: Historical Strengths and New Frontiers
The historical success of quinoline-based drugs in treating malaria provides a strong foundation for the development of new analogs to combat resistant strains.[19] Furthermore, emerging research highlights the potential of quinoline derivatives in neuroprotection, offering hope for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[4][5][18][20]
-
Antimalarial Activity: Novel quinoline derivatives are being designed to overcome chloroquine resistance, often by modifying the side chain or incorporating other pharmacophores.[19] The primary mechanism of action for many antimalarial quinolines is the inhibition of hemozoin formation in the parasite.[21]
-
Neuroprotective Activity: Quinoline derivatives have shown promise as multifunctional agents for neurodegenerative diseases by exhibiting antioxidant, anti-inflammatory, and chelating properties.[18] They can also inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[4]
V. Conclusion: The Quinoline Scaffold - A Continually Evolving Platform for Drug Discovery
The quinoline scaffold continues to be a remarkably versatile platform for the discovery and development of new therapeutic agents. The diverse range of biological activities exhibited by novel quinoline derivatives underscores the immense potential that lies in the chemical space surrounding this privileged structure. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, we can anticipate the emergence of a new generation of quinoline-based drugs with enhanced efficacy, improved safety profiles, and novel mechanisms of action. This guide provides a foundational framework for researchers to explore and unlock the full therapeutic potential of this remarkable heterocyclic system.
References
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (n.d.).
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.).
- Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC - NIH. (n.d.).
- Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed. (2018, March 16).
- Recent Developments of Quinoline Derivatives and their Potential Biological Activities. (2021, May 1).
- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC - NIH. (n.d.).
- Structural modifications of quinoline-based antimalarial agents: Recent developments - NIH. (n.d.).
- Recent Developments of Quinoline Derivatives and their Potential Biological Activities. (2021, May 1).
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Discovery and history of chloro-substituted quinolines
An In-Depth Technical Guide to the Discovery and History of Chloro-Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold, particularly when substituted with a chlorine atom, represents a cornerstone in the history of medicinal chemistry. This guide provides a comprehensive exploration of the discovery and historical development of chloro-substituted quinolines, from their origins as synthetic analogues of quinine to their status as indispensable therapeutic agents and probes for biological systems. We delve into the pivotal discovery of chloroquine, its mechanism of action, the profound challenge of drug resistance, and the subsequent evolution of next-generation compounds. Furthermore, this document explores the expanding therapeutic landscape of these molecules into oncology and virology, supported by detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic diagrams to provide a holistic resource for the scientific community.
The Genesis: From Cinchona Bark to Synthetic Scaffolds
The story of chloro-substituted quinolines is inextricably linked to the fight against malaria. For centuries, the bark of the Cinchona tree was the only effective treatment, with its active alkaloid, quinine, being isolated in 1820.[1] The geopolitical turmoil of the early 20th century, particularly World War I, disrupted quinine supplies, creating an urgent need for synthetic alternatives.[1]
This quest was intellectually underpinned by the work of pioneers like Paul Ehrlich. Ehrlich's research with dyes, such as methylene blue, which he found could selectively stain and inhibit the malaria parasite, introduced the revolutionary concept of a "magic bullet" (magische Kugel).[2][3][4] This principle—that a chemical compound could be designed to target a specific pathogen with minimal harm to the host—became the guiding philosophy for a new generation of chemotherapists.[5][6] German chemical companies, leveraging their expertise in dye synthesis, were at the forefront of this effort, leading to the development of early quinoline-based drugs like pamaquine.[7]
The Landmark Discovery of Chloroquine: A Serendipitous Journey
Andersag persisted, synthesizing a related, less toxic compound, Sontochin (a 3-methyl derivative), which saw considerable use.[8][11][12] The turning point came during World War II. French forces in Tunis captured a supply of German-made Sontochin and turned it over to American researchers.[11] This event reignited interest in the 4-aminoquinoline class. The intensive U.S. wartime antimalarial program, which screened over 16,000 compounds, re-synthesized and evaluated Resochin, renaming it SN-7618.[8] This time, extensive trials demonstrated its high efficacy and superior safety profile compared to existing drugs. It was realized that the initial toxicity concerns were overstated, and the two compounds, Resochin and the newly acclaimed drug, were identical. In 1946, it was given the generic name chloroquine.[11]
Timeline of Key Developments
| Year | Event | Significance |
| 1820 | Isolation of quinine from Cinchona bark.[1] | First identified pure active compound against malaria. |
| 1891 | Paul Ehrlich studies methylene blue's antimalarial properties.[2][3] | Establishes the principle of selective toxicity, a cornerstone of chemotherapy. |
| 1934 | Hans Andersag at Bayer synthesizes "Resochin" (chloroquine).[8][9][11] | The first synthesis of what would become the most important antimalarial of the 20th century. |
| 1943 | Allied forces capture Sontochin, stimulating U.S. research into 4-aminoquinolines.[8][11] | A pivotal moment leading to the "rediscovery" and large-scale evaluation of chloroquine. |
| 1946 | Chloroquine is officially named and adopted as the drug of choice for malaria treatment.[8] | Marks the beginning of its widespread clinical use. |
| 1957 | First documented case of P. falciparum resistance to chloroquine.[11][13] | The beginning of a major global health challenge that continues today. |
| 1970s | Mefloquine is developed by the U.S. Army.[10][11] | A critical new chloro-substituted quinoline developed in response to chloroquine resistance. |
Mechanism of Action: A Tale of Accumulation and Toxicity
The efficacy of chloroquine hinges on a unique combination of its chemical properties and the parasite's biology. The Plasmodium parasite, during its lifecycle stage within red blood cells, digests the host's hemoglobin in an acidic organelle called the digestive food vacuole.[14][15] This process provides essential amino acids for the parasite but releases large quantities of toxic free heme.[14]
To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin—the dark malaria pigment.[15][16] Chloroquine, as a weak dibasic compound, exploits the acidic nature of the food vacuole. It diffuses into the vacuole and becomes protonated, trapping it at concentrations up to 1000 times higher than in the surrounding plasma.[16][17] This high concentration of chloroquine is believed to interfere with heme polymerization by forming a complex with heme, preventing its conversion to hemozoin.[14] The resulting buildup of free heme is highly toxic, leading to oxidative damage to membranes and ultimately killing the parasite.[14][17]
}
Mechanism of Action of Chloroquine.
Structure-Activity Relationship (SAR) of 4-Aminoquinolines
The remarkable antimalarial activity of chloroquine is highly dependent on its specific chemical structure. Decades of research have elucidated key SAR principles for the 4-aminoquinoline class.
-
The 7-Chloro Group : The presence of an electron-withdrawing group, specifically a chlorine atom, at the 7-position of the quinoline ring is essential for high antimalarial potency.[18] Replacing this chlorine with an electron-donating group, like a methyl group, results in a complete loss of activity.[18]
-
The 4-Amino Side Chain : The dialkylaminoalkylamino side chain at the 4-position is critical. The length of the carbon chain between the two nitrogen atoms is optimal at four to five carbons.[18] This side chain is believed to be crucial for the drug's ability to accumulate in the food vacuole and interact with its target.
-
The Quinoline Nitrogen : The nitrogen atom within the quinoline ring system is vital for the compound's weak base properties, which drive its accumulation in the acidic parasite vacuole.[19]
}
Key Structure-Activity Relationships of 4-Aminoquinolines.
The Emergence of Resistance: A Molecular Arms Race
The widespread use and success of chloroquine inevitably led to the selection of resistant Plasmodium falciparum strains, first reported in the late 1950s.[11][13] The primary mechanism of high-level chloroquine resistance involves mutations in a gene called P. falciparum chloroquine resistance transporter (PfCRT).[1][14][20]
The PfCRT protein is located on the membrane of the parasite's digestive vacuole.[20] In resistant parasites, specific point mutations in this transporter enable it to actively pump chloroquine out of the vacuole, preventing the drug from reaching the high concentrations needed to inhibit hemozoin formation.[1][14] This efflux mechanism effectively neutralizes the drug's action. The discovery of the role of PfCRT has been crucial for monitoring the global spread of resistance and for designing new drugs that can circumvent this mechanism.
}
Comparison of Chloroquine Action in Sensitive vs. Resistant Parasites.
Beyond Chloroquine: Second-Generation Compounds and New Frontiers
The spread of chloroquine resistance spurred the development of new chloro-substituted quinolines.
-
Mefloquine : Developed in the 1970s by the U.S. Army Medical Research and Development Command in collaboration with WHO and Hoffman-La Roche, mefloquine became a vital tool for malaria treatment and prophylaxis.[11] While its exact mechanism is not fully elucidated, it is also thought to interfere with hemozoin formation, though its action is distinct enough to be effective against many chloroquine-resistant strains.[17] However, resistance to mefloquine has also emerged over time.[11]
-
Expanding Therapeutic Horizons : The biological activities of chloro-substituted quinolines extend beyond malaria. Their ability to accumulate in lysosomes and modulate autophagy has led to their investigation as anticancer agents.[21][22][23] Several derivatives have shown potent cytotoxic activity against various cancer cell lines, including breast, colon, and cervical cancer.[22][24][25] Furthermore, the mechanism of raising endosomal pH gives these compounds broad-spectrum antiviral properties, as this can interfere with the entry and replication of numerous viruses, including coronaviruses and HIV.[1][26][27][28][29]
Experimental Protocols
Protocol 7.1: Synthesis of Chloroquine (Final Step)
This protocol outlines the final step in the classical synthesis of chloroquine, a nucleophilic aromatic substitution.
Objective: To synthesize (RS)-N'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine (Chloroquine) from 4,7-dichloroquinoline and novaldiamine.
Materials:
-
4,7-dichloroquinoline
-
1-diethylamino-4-aminopentane (novaldiamine)
-
Phenol (as solvent/catalyst)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Combine 1.0 equivalent of 4,7-dichloroquinoline with 2.5 equivalents of phenol in a round-bottom flask.
-
Heat the mixture to 120-130°C with stirring until a homogenous melt is formed.
-
Slowly add 1.2 equivalents of 1-diethylamino-4-aminopentane to the reaction mixture over 30 minutes.
-
Maintain the reaction temperature at 120-130°C for 4-6 hours, monitoring progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dissolve the crude product in DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M NaOH solution (3 times) to remove phenol, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude oil can be further purified by column chromatography or by conversion to a phosphate salt to yield the final product.
Protocol 7.2: In Vitro Antiplasmodial Activity Assay (SYBR Green I)
Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against P. falciparum.
Materials:
-
Synchronized, parasitized red blood cells (ring stage, 2% parasitemia, 2.5% hematocrit)
-
RPMI-1640 culture medium supplemented with Albumax II.
-
Test compound (e.g., a chloro-substituted quinoline derivative)
-
Chloroquine (as a positive control)
-
96-well microtiter plate
-
SYBR Green I lysis buffer
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compound in culture medium in a 96-well plate. Include wells for a positive control (chloroquine), a negative control (no drug), and a background control (uninfected RBCs).
-
Add 100 µL of the parasitized red blood cell culture to each well.
-
Incubate the plate for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
After incubation, freeze the plate at -80°C to lyse the cells.
-
Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of growth inhibition for each drug concentration relative to the negative control.
-
Determine the IC₅₀ value by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a dose-response curve.
Conclusion and Future Outlook
The discovery of chloro-substituted quinolines, born from the necessity to combat malaria, fundamentally altered the landscape of medicinal chemistry and global health. Chloroquine, the archetype of this class, stands as a testament to the power of synthetic chemistry to address critical medical needs. While its efficacy has been severely compromised by the evolution of drug resistance, the lessons learned from its rise and fall continue to inform modern drug development. The quinoline scaffold remains a "privileged structure," with ongoing research yielding novel derivatives with potent activity against multidrug-resistant malaria, cancer, and a spectrum of viruses.[30] The enduring legacy of these compounds lies not only in the lives they have saved but also in the rich scientific principles they have helped to establish, guiding researchers as they confront the therapeutic challenges of the future.
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- 18. youtube.com [youtube.com]
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Methodological & Application
Application Notes & Protocols: Synthesis of 2-Chloroquinolin-5-amine Derivatives for Drug Discovery
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] This "privileged scaffold" is present in a multitude of natural alkaloids and synthetic compounds, exhibiting a vast range of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3][4] The antimalarial drug Chloroquine, a 4-aminoquinoline derivative, is a classic example of the therapeutic success of this heterocyclic system.[5]
The 2-chloroquinolin-5-amine core represents a particularly versatile and strategic starting point for generating compound libraries for drug discovery. This scaffold possesses two key points for chemical modification:
-
The C2-Chloro Group: An excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amine, ether, or thioether linkages.[6][7]
-
The C5-Amino Group: A nucleophilic handle that can be readily acylated, sulfonylated, or alkylated to explore the chemical space around this position of the quinoline core.
This guide provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and key considerations for the generation of a diverse library of this compound derivatives aimed at identifying novel therapeutic agents.
Core Synthetic Strategy: A Two-Phase Approach
The generation of a derivative library from the this compound scaffold is logically approached in two distinct phases: first, the robust synthesis of the core intermediate, and second, the parallel diversification from this common intermediate.
Phase 1: Synthesis of the Key Intermediate: this compound
The construction of the this compound core is a multi-step process that requires careful control of reaction conditions. A common and effective route begins with a substituted aniline, proceeds through a cyclization to form the quinoline ring, followed by functional group manipulations. The Skraup synthesis, a classic method for preparing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent, serves as a foundational reaction.[8][9]
The overall workflow for synthesizing the key intermediate is depicted below.
Caption: Synthetic workflow for this compound derivatives.
Phase 2: Library Diversification via Parallel Synthesis
With the key intermediate in hand, diversification can be achieved efficiently. The primary focus of this protocol is the derivatization of the C5-amino group, which is a robust and high-yielding transformation. Standard acylation or sulfonylation reactions with various acid chlorides or sulfonyl chlorides, respectively, can generate a large library of distinct molecules for screening.
Experimental Protocols
Trustworthiness & Causality: The following protocols are designed to be self-validating. Each step includes explanations for the choice of reagents and conditions. Proper analytical checkpoints (TLC, LC-MS) are crucial to confirm the completion of each step before proceeding to the next.
Protocol 1: Synthesis of 2-Chloro-5-nitroquinoline
This protocol details the foundational steps to create the precursor to our key intermediate.
Step 1a: Synthesis of 5-Nitroquinoline via Skraup Reaction
-
Rationale: The Skraup synthesis is a powerful, albeit aggressive, method for creating the quinoline core from an aniline.[9] Using m-nitroaniline as the starting material directly installs the required nitro group at the 5-position. Arsenic pentoxide is a traditional oxidant, but safer alternatives like nitrobenzene are often used.
-
Procedure:
-
In a well-ventilated fume hood, cautiously add concentrated sulfuric acid (30 mL) to a mixture of m-nitroaniline (13.8 g, 0.1 mol) and arsenic pentoxide (11.5 g, 0.05 mol) in a flask equipped with a reflux condenser.
-
Heat the mixture to 100°C.
-
Add glycerol (27.6 g, 0.3 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 140°C. The reaction is highly exothermic.
-
After the addition is complete, maintain the reaction at 130-140°C for 3 hours.
-
Allow the mixture to cool to below 100°C and cautiously pour it onto 200 g of crushed ice.
-
Neutralize the solution by slowly adding 30% aqueous sodium hydroxide until it is strongly alkaline (pH > 10). Monitor the temperature and cool with an ice bath as needed.
-
The crude 5-nitroquinoline will precipitate. Filter the solid, wash thoroughly with cold water, and dry.
-
Purify the product by recrystallization from ethanol.
-
Step 1b: Chlorination of 5-Nitroquinoline
-
Rationale: The conversion of the quinolinone tautomer to the 2-chloroquinoline is achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃). This reaction proceeds via the N-oxide or directly on the quinolinone.
-
Procedure:
-
Place 5-nitroquinoline (8.7 g, 0.05 mol) into a round-bottom flask.
-
Carefully add phosphorus oxychloride (POCl₃, 25 mL, 0.27 mol) in a fume hood.
-
Heat the mixture to reflux (approx. 110°C) and maintain for 4 hours. The solid will dissolve as the reaction progresses.
-
Cool the reaction mixture to room temperature.
-
Slowly and cautiously pour the mixture onto 200 g of crushed ice with vigorous stirring. This is a highly exothermic and quenching process that releases HCl gas.
-
Neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is ~8.
-
The product, 2-chloro-5-nitroquinoline, will precipitate as a solid.
-
Filter the solid, wash with water, and dry under vacuum. The product is often pure enough for the next step, but can be recrystallized from ethanol if needed.
-
Protocol 2: Synthesis of this compound (Key Intermediate)
-
Rationale: The reduction of an aromatic nitro group to an amine is a standard transformation. Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is a classic and highly effective method for this conversion.
-
Procedure:
-
Suspend 2-chloro-5-nitroquinoline (4.17 g, 0.02 mol) in ethanol (100 mL).
-
Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 22.6 g, 0.1 mol) in concentrated hydrochloric acid (40 mL).
-
Add the SnCl₂ solution to the quinoline suspension and heat the mixture to reflux (approx. 80°C) for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and neutralize by the slow addition of 40% aqueous sodium hydroxide until the solution is strongly alkaline (pH > 12). The tin salts will precipitate.
-
Extract the aqueous slurry with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Protocol 3: Derivative Synthesis - Example Acylation
-
Rationale: This protocol demonstrates the straightforward synthesis of an amide derivative at the C5-amino position. This reaction can be run in parallel with a variety of acid chlorides to rapidly generate a library.
-
Procedure:
-
Dissolve this compound (178 mg, 1.0 mmol) in anhydrous dichloromethane (10 mL) in a flask under a nitrogen atmosphere.
-
Add triethylamine (202 mg, 2.0 mmol) to the solution and cool to 0°C in an ice bath.
-
Add a solution of benzoyl chloride (155 mg, 1.1 mmol) in dichloromethane (2 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours, or until TLC indicates completion.
-
Quench the reaction by adding 10 mL of water.
-
Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting amide, N-(2-chloroquinolin-5-yl)benzamide, by recrystallization or column chromatography.
-
Data Presentation: Representative Derivatives
The following table summarizes expected data for a small, representative set of derivatives synthesized from this compound.
| Compound ID | R-Group Structure | Reaction Type | Expected Yield (%) | Method of Purification | Mass [M+H]⁺ (Calculated) |
| LIB-001 | Benzoyl | Acylation | 85-95% | Recrystallization | 283.06 |
| LIB-002 | Acetyl | Acylation | 90-98% | Column Chromatography | 221.05 |
| LIB-003 | Phenylsulfonyl | Sulfonylation | 75-85% | Column Chromatography | 319.03 |
| LIB-004 | 4-Fluorobenzoyl | Acylation | 80-90% | Recrystallization | 301.05 |
Applications in Drug Discovery
The synthesized library of this compound derivatives serves as a rich resource for screening against a multitude of biological targets.
-
Anticancer Activity: Many quinoline derivatives exhibit anticancer properties by targeting key cellular pathways.[10][11] For example, derivatives can be screened against a panel of cancer cell lines (e.g., HCT116, MDA-MB-231) to determine their cytotoxic effects (IC₅₀ values).[11][12] Further studies could investigate mechanisms like cell cycle arrest or inhibition of specific kinases.
-
Antimicrobial/Antiparasitic Activity: Building upon the legacy of chloroquine, these novel derivatives can be tested for activity against parasites like Plasmodium falciparum or various bacterial strains, including multi-drug resistant ones.[3][5]
-
Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors. The library can be screened against panels of kinases (e.g., PI3K, mTOR, CDKs) to identify potential lead compounds for oncology or inflammatory diseases.[10]
The dual functionality of the scaffold allows for further optimization. A hit compound identified from this primary library can be further modified at the C2-position via nucleophilic substitution to improve potency, selectivity, or pharmacokinetic properties.[7][13]
References
- BenchChem. (2025).
- Taddese, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
- Gouda, M. A., et al. Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III).
- Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Slideshare.
- BenchChem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. BenchChem.
- Various Authors. (2024). Approaches towards the synthesis of 2‐aminoquinolines.
- Elsevier.
- Kumar, A., et al. (2025). Design and synthesis of 2-chloroquinoline derivatives as non-azoles antimycotic agents.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking the Potential of 2-Chloroquinoline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Aminoquinolines: Classical and Modern Routes. BenchChem.
- Kumar, A., et al. (2011).
- Li, H., et al. (2024).
- Wujec, M., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
- Al-Warhi, T., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing.
- Wikipedia. Chloroquine. Wikipedia.
- Li, H., et al. (2024). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways.
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Topic: 2-Chloroquinolin-5-amine as a Versatile Building Block for the Synthesis of Novel Heterocyclic Compounds
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-Chloroquinolin-5-amine
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals, including the antimalarial drug chloroquine and various anticancer agents.[1][2][3][4] Its rigid, planar structure and ability to interact with biological targets make it a privileged scaffold in drug design. Within the vast family of quinoline derivatives, this compound stands out as a particularly valuable and versatile building block for constructing complex, fused heterocyclic systems.
This bifunctional molecule offers two distinct and orthogonally reactive sites:
-
The C2-Chloride: The chlorine atom at the 2-position is activated by the adjacent ring nitrogen, making it an excellent electrophilic center. It is highly susceptible to nucleophilic aromatic substitution (SNAr) and serves as a prime handle for modern palladium-catalyzed cross-coupling reactions.[5]
-
The C5-Amine: The primary amino group at the 5-position is a versatile nucleophile. It can be acylated, alkylated, or, more importantly, serve as an anchor point for annulation reactions, where an additional heterocyclic ring is fused onto the quinoline core.
This unique combination allows for a stepwise and controlled elaboration of the quinoline core, enabling the synthesis of diverse and novel molecular architectures. This guide provides an in-depth exploration of the key transformations involving this compound and detailed protocols for its application in synthesizing medicinally relevant fused heterocycles such as triazoloquinolines and pyrazoloquinolines.
Part 1: Foundational Synthetic Transformations
The utility of this compound stems from the selective reactivity of its chloro and amino groups. Understanding the foundational reactions at these positions is critical for designing complex synthetic routes.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The electron-withdrawing effect of the quinoline ring nitrogen makes the C2-position electron-deficient and thus highly activated towards nucleophilic attack. This allows for the straightforward displacement of the chloride anion by a variety of nucleophiles.
Causality & Mechanistic Insight: This reaction is fundamental for introducing key functional groups that will later participate in cyclization. A prime example is the reaction with hydrazine hydrate to form 2-hydrazinylquinolin-5-amine.[6][7] This intermediate is the direct precursor for building fused five-membered rings containing two adjacent nitrogen atoms, such as pyrazoles and triazoles.
Generalized Protocol: Synthesis of 2-Hydrazinylquinolin-5-amine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 equiv.) in ethanol or 2-propanol.
-
Reagent Addition: Add hydrazine hydrate (10-20 equiv., 80% solution) to the suspension.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and then water to remove excess hydrazine. Dry the product under vacuum. The resulting 2-hydrazinylquinolin-5-amine is often used in the next step without further purification.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry offers powerful tools to form carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. The C2-chloro position of this compound is an ideal substrate for these transformations.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[8][9] It allows for the coupling of the C2-position with a wide array of primary and secondary amines under conditions significantly milder than classical methods.[10]
Causality & Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species.[11] Key steps include the oxidative addition of the Pd(0) catalyst into the C-Cl bond, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst.[8][11] The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Generalized Protocol: Buchwald-Hartwig Amination of this compound
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equiv.). Purge the flask with an inert gas (Argon or Nitrogen).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine coupling partner (1.1-1.5 equiv.).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction Conditions: Heat the mixture to 80-110 °C for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
The Suzuki-Miyaura reaction is an indispensable tool for creating C(sp²)–C(sp²) bonds, particularly for synthesizing biaryl and heterobiaryl motifs.[12][13] It couples the C2-position of the quinoline with an organoboron reagent, typically a boronic acid or its ester.
Causality & Mechanistic Insight: The Suzuki reaction also operates via a Pd(0)/Pd(II) catalytic cycle.[14] Following oxidative addition of the palladium catalyst to the C-Cl bond, a transmetalation step occurs where the organic group from the boron reagent (activated by a base) is transferred to the palladium center. The cycle concludes with reductive elimination, forming the new C-C bond.[12][15]
| Parameter | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling |
| Bond Formed | C–N | C–C |
| Coupling Partner | Primary/Secondary Amine | Organoboron Reagent |
| Typical Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄, PdCl₂(dppf) |
| Typical Ligand | Buchwald or Josiphos ligands | PPh₃, dppf |
| Typical Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | K₂CO₃, Na₂CO₃, CsF |
| Typical Solvent | Toluene, Dioxane | Toluene/H₂O, DME, THF |
| Table 1: Comparison of typical conditions for cross-coupling reactions. |
Generalized Protocol: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Reagent Addition: Add an aqueous solution of the base (e.g., 2M K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv.).
-
Solvent: Add a degassed organic solvent such as toluene, 1,4-dioxane, or DME. The ratio of organic solvent to aqueous base is typically between 2:1 and 4:1.
-
Reaction Conditions: Heat the biphasic mixture to reflux (80-100 °C) with vigorous stirring for 6-18 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure and purify the residue by flash column chromatography or recrystallization.
Part 2: Application in the Synthesis of Fused Heterocyclic Systems
By combining the foundational reactions described above, this compound serves as an excellent starting point for building complex, fused polycyclic systems of high medicinal interest.
Synthesis of[6][7][10]Triazolo[4,3-a]quinolines
The[6][7][10]triazoloquinoline scaffold is present in molecules with a wide range of pharmacological properties.[6][16] The synthesis is a prime example of a sequential functionalization strategy.
Synthetic Strategy: The most direct route involves a two-step process. First, the C2-chloro group is displaced by hydrazine via an SNAr reaction to yield 2-hydrazinylquinolin-5-amine. Second, this intermediate undergoes a cyclocondensation reaction with a one-carbon electrophile (such as formic acid or triethyl orthoformate) to form the fused triazole ring.[6]
Caption: Workflow for the synthesis of triazoloquinolines.
Detailed Protocol: Two-Step Synthesis of[6][7][10]Triazolo[4,3-a]quinolin-5-amine
Step 1: Synthesis of 2-Hydrazinylquinolin-5-amine
-
Follow the generalized SNAr protocol outlined in Section 1.1.
Step 2: Cyclocondensation to form the Triazole Ring
-
Reaction Setup: Place 2-hydrazinylquinolin-5-amine (1.0 equiv.) in a round-bottom flask.
-
Reagent Addition: Add an excess of formic acid (which acts as both reagent and solvent).
-
Reaction Conditions: Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and pour it carefully into a beaker of ice water.
-
Neutralization: Neutralize the solution by the slow addition of a base, such as aqueous ammonia or sodium bicarbonate, until the product precipitates.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. Recrystallization from ethanol or a similar solvent may be performed if necessary.
Synthesis of Pyrazolo[4,3-c]quinolines
Pyrazolo[4,3-c]quinoline derivatives have been identified as potent anti-inflammatory agents by inhibiting nitric oxide (NO) production.[17] The synthesis of this scaffold demonstrates how modifications of the quinoline core, followed by cyclization, can yield these important molecules.
Synthetic Strategy: While direct synthesis from this compound is less common, a closely related and illustrative pathway involves the cyclization of an ethyl 2-chloroquinoline-3-carboxylate with a hydrazine derivative.[18][19] This highlights the core principle of forming the pyrazole ring fused to the quinoline system. The reaction proceeds via an initial nucleophilic substitution of the chlorine by the hydrazine, followed by an intramolecular cyclization (acylation) to form the pyrazolone ring.
Caption: General workflow for pyrazoloquinoline synthesis.
Detailed Protocol: Synthesis of a Pyrazolo[4,3-c]quinolin-3(5H)-one Derivative
-
Reaction Setup: Dissolve the starting material, an appropriately substituted ethyl 2-chloroquinoline-3-carboxylate (1.0 equiv.), in a suitable solvent like ethanol.[18]
-
Reagent Addition: Add the hydrazine derivative (e.g., 2-hydrazinopyrimidine or hydrazine hydrate, 1.1-1.5 equiv.) to the solution.[18]
-
Reaction Conditions: Reflux the mixture for 2-5 hours. The reaction involves both the initial substitution and the subsequent cyclization.[18]
-
Work-up: Cool the reaction mixture. The product often precipitates and can be collected by filtration.[18]
-
Purification: The crude product can be washed with ethanol and ether.[18] Further purification can be achieved by dissolving the product in an aqueous base (e.g., 1N NaOH), filtering, and then re-precipitating by adding an acid or ammonium chloride.[18][19]
Conclusion
This compound is a powerful and strategic building block for the synthesis of novel heterocyclic compounds. Its dual reactivity allows for a wide range of synthetic manipulations, from simple substitutions to complex palladium-catalyzed cross-couplings and ring annulations. The protocols detailed in this guide provide a solid foundation for researchers in medicinal chemistry and drug discovery to exploit the potential of this versatile intermediate. By leveraging these methods, scientists can efficiently construct libraries of complex quinoline-based heterocycles for screening and development into next-generation therapeutics.
References
-
Khidre, R. E., Salem, M. A., Ameen, T. A., & Abdelgawad, A. A. M. (2021). Triazoloquinolines II: Synthesis, Reactions, and Pharmacological Properties of[6][7][10]Triazoloquinoline and 1,2,4-Triazoloisoquinoline Derivatives. Polycyclic Aromatic Compounds, 1-41. [Link]
-
El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2021). Triazoloquinolines I. Bentham Science. [Link]
- Abdel-Wahab, B. F., Khidre, R. E., & El-Sayed, M. A. A. (2021). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Mini-Reviews in Organic Chemistry.
-
McFarlane, C., & Mackay, S. P. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]
-
PrepChem. (n.d.). Synthesis of 2-(2-pyrimidyl)-pyrazolo[4,3-c]quinolin-3(5H)-one. PrepChem.com. Retrieved from [Link]
-
Abdel-Wahab, B. F., Khidre, R. E., & El-Sayed, M. A. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(13), 7136–7163. [Link]
- Khidre, R. E., El-Sayed, M. A. A., & Abdel-Wahab, B. F. (2018).
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]
-
ResearchGate. (n.d.). Synthesis, Reactions, and Pharmacological Properties of[6][7][10]Triazoloquinoline and 1,2,4-Triazoloisoquinoline Derivatives. Request PDF. Retrieved from [Link]
-
McFarlane, C., & Mackay, S. P. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8880-8892. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Reagent Guides. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). Synthetic Methods and Pharmacological Properties of[6][7][20]triazoloquinoline Derivatives. Request PDF. Retrieved from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2014). Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. IJIRSET. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazolo[3,4-f]quinoline and pyrazolo[4,3-f]quinoline compounds. ResearchGate. Retrieved from [Link]
-
Kattula, B., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic Chemistry, 139, 106727. [Link]
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Hsieh, M.-C., et al. (2012). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 17(12), 14018–14033. [Link]
-
Wang, M.-F., et al. (2026). HCO₂H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry. [Link]
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Wójcik, M., et al. (2023). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. International Journal of Molecular Sciences, 24(13), 10899. [Link]
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Wójcik, M., et al. (2023). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PMC. [Link]
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OUCI. (n.d.). Synthesis, Reactions, and Pharmacological Properties of[6][7][10]Triazoloquinoline and 1,2,4-Triazoloisoquinoline Derivatives. OUCI. Retrieved from [Link]
-
Boyarskaya, I. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 808. [Link]
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Mangelinckx, S., et al. (2025). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Molecules, 30(18), 4307. [Link]
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Wikipedia. (2024). Chloroquine. In Wikipedia. [Link]
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MySkinRecipes. (n.d.). 5-Chloroquinolin-8-amine. MySkinRecipes. Retrieved from [Link]
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ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]
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ResearchGate. (2025). Synthesis of Heterocyclic Compounds Derived from 2-Mercapto Quinoline. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
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Ho, P.-L., et al. (2002). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(11), 3650–3652. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
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Bentham Science. (n.d.). Biological Activities of Quinoline Derivatives. Bentham Science. Retrieved from [Link]
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The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Application Notes & Protocols: 2-Chloroquinolin-5-amine as a Versatile Scaffold for the Development of Novel Kinase Inhibitors in Oncology
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved therapeutics.[1] Its rigid, planar architecture and capacity for diverse functionalization make it an ideal framework for designing targeted anticancer agents. This guide provides an in-depth exploration of 2-Chloroquinolin-5-amine as a strategic starting material for synthesizing novel kinase inhibitors. We will elucidate the chemical logic behind its use, provide detailed synthetic and biological evaluation protocols, and present a framework for advancing drug discovery projects based on this versatile intermediate.
Introduction: The Strategic Value of this compound
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[2] Consequently, kinase inhibitors have become a major class of oncology drugs. The quinoline core is featured in numerous successful kinase inhibitors, such as Bosutinib and Lenvatinib. The power of the this compound scaffold lies in its orthogonal reactivity. It possesses two key functional handles for molecular elaboration:
-
The C2-Chloride: This position is highly activated towards nucleophilic aromatic substitution (SNAr) and, more importantly, serves as an excellent electrophile for modern palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. This allows for the strategic introduction of diverse aryl, heteroaryl, or amino moieties that can probe deep into the ATP-binding pocket of target kinases.[3]
-
The C5-Amine: This nucleophilic site is ideal for forming amide, sulfonamide, or urea linkages. These groups can act as hydrogen bond donors or acceptors, forming critical interactions with the hinge region of a kinase or extending into solvent-exposed regions to improve pharmacokinetic properties.
This dual functionality allows for the systematic and independent modification of two distinct vectors on the quinoline core, enabling a comprehensive Structure-Activity Relationship (SAR) exploration to optimize potency, selectivity, and drug-like properties.
Synthetic Strategies: Building Kinase Inhibitors
The development of potent and selective kinase inhibitors from this compound hinges on the ability to efficiently generate diverse libraries of analogs. Palladium-catalyzed cross-coupling reactions are the tools of choice for this purpose due to their reliability, broad substrate scope, and functional group tolerance.
Core Synthetic Workflow
The general workflow involves a two-step process: first, functionalizing the C2-position via cross-coupling, followed by derivatization of the C5-amine.
Caption: General synthetic workflow for diversifying the this compound scaffold.
Protocol 1: Synthesis of a 2-Anilino-5-amidoquinoline Derivative via Buchwald-Hartwig Amination
This protocol details a representative synthesis. The rationale for choosing the Buchwald-Hartwig amination is its exceptional reliability for forming C-N bonds with anilines, which are common pharmacophores in kinase inhibitors that interact with the enzyme's hinge region.
Objective: To synthesize N-(2-(phenylamino)quinolin-5-yl)acetamide.
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Acetyl Chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware, inert atmosphere setup (Argon or Nitrogen), TLC plates, column chromatography supplies.
Step-by-Step Methodology:
Part A: Buchwald-Hartwig C-N Coupling
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1 equiv.), Cesium Carbonate (1.5 equiv.), Pd(OAc)₂ (0.05 equiv.), and Xantphos (0.1 equiv.).
-
Solvent and Reagent Addition: Add anhydrous 1,4-dioxane via syringe. Stir the suspension for 10 minutes. Then, add aniline (1.2 equiv.) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir for 12-18 hours. The causality here is that elevated temperature is required to drive the catalytic cycle, while the Xantphos ligand is chosen for its wide bite angle, which promotes the reductive elimination step, crucial for forming the C-N bond with the electron-rich aniline.
-
Monitoring and Work-up: Monitor the reaction progress by Thin-Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the intermediate, N²-phenylquinoline-2,5-diamine.
Part B: Amide Formation
-
Reaction Setup: Dissolve the purified N²-phenylquinoline-2,5-diamine (1 equiv.) in anhydrous DCM in a round-bottom flask. Add triethylamine (1.5 equiv.) to act as a base, scavenging the HCl byproduct.
-
Acylation: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.1 equiv.) dropwise. The low temperature helps control the exothermic reaction.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring and Work-up: Monitor by TLC. Once complete, quench the reaction by adding saturated sodium bicarbonate solution. Extract the product with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, N-(2-(phenylamino)quinolin-5-yl)acetamide, can be further purified by recrystallization or chromatography if necessary.
Biological Target & Mechanism of Action: Src Kinase Inhibition
Derivatives of the 2-aminoquinoline scaffold have shown potent activity against non-receptor tyrosine kinases like Src. Src kinase is a proto-oncogene that is often overactive in various cancers, playing a key role in cell proliferation, survival, and metastasis.
Mechanism of Inhibition: The synthesized compounds typically act as ATP-competitive inhibitors. The 2-anilino group is designed to mimic the adenine moiety of ATP, forming key hydrogen bonds with the "hinge" region of the kinase domain. The rest of the quinoline scaffold occupies the ATP-binding pocket, while the substituent at the C5-position can extend into other regions to enhance potency and selectivity. By blocking the binding of ATP, the inhibitor prevents the phosphorylation of Src's substrate proteins, thereby shutting down downstream signaling pathways like the Ras/MAPK and PI3K/Akt pathways.
Caption: Inhibition of the Src signaling pathway by a 2-aminoquinoline-based agent.
Protocols for Biological Evaluation
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This assay provides a quantitative measure of a compound's ability to inhibit cancer cell proliferation. It is a foundational experiment for any anticancer drug discovery program.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active, viable cells to form a purple formazan product.[3] The amount of formazan is proportional to the number of living cells.
Materials:
-
Cancer cell line (e.g., HCT-116 colon cancer)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette, microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (medium with DMSO, final concentration ≤ 0.5%) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂. The incubation time is a critical parameter and should be optimized based on the cell line's doubling time.
-
MTT Addition: After incubation, carefully remove the drug-containing medium. Add 100 µL of fresh serum-free medium and 20 µL of MTT solution to each well. Incubate for another 3-4 hours. The use of serum-free medium is crucial as serum components can interfere with the assay.[3]
-
Formazan Solubilization: Remove the medium containing MTT. Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay directly measures the ability of a compound to inhibit the activity of a specific target kinase.
Principle: Kinase activity is measured by quantifying the amount of ATP consumed (or ADP produced) during the phosphorylation of a substrate peptide. Luminescence-based assays, such as ADP-Glo™, are highly sensitive and suitable for high-throughput screening.[4][5]
Materials:
-
Recombinant target kinase (e.g., Src)
-
Specific substrate peptide for the kinase
-
ATP
-
Test compound stock solution (10 mM in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
Test compound dilution or DMSO (vehicle control).
-
Kinase solution.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction: Add the substrate/ATP mixture to each well to start the reaction. The final ATP concentration should be at or near its Km for the kinase to ensure sensitive detection of competitive inhibitors.
-
Reaction Execution: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction back into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescent signal (kinase activity) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value for kinase inhibition.
Data Presentation: Representative Activity
While specific data for derivatives of this compound are proprietary to individual discovery programs, the table below summarizes the reported anticancer activity for structurally related 2-substituted quinoline compounds to illustrate the potential of the scaffold.
| Compound Class | Representative Structure/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Styrylquinoline | Compound with NO₂ on styryl ring | HCT-116 (Colon) | 0.82 | [6] |
| 2-Arylquinoline | 6-Chloro-2-phenylquinoline | PC3 (Prostate) | 31.37 | [7] |
| 2-Arylquinoline | 6-Bromo-2-(3,4-methylenedioxyphenyl)quinoline | HeLa (Cervical) | 8.3 | [7] |
| Indolo[2,3-b]quinoline | 2-Chloro-8-methoxy-5-methyl derivative | HCT-116 (Colon) | 0.35 | |
| Quinoline-Sulfonamide | 8-hydroxy-N-methyl-N-propargyl derivative | C-32 (Melanoma) | 16.4 |
Conclusion and Future Perspectives
This compound is a high-potential starting material for the synthesis of novel anticancer agents, particularly kinase inhibitors. Its defined points of reactivity allow for the logical and efficient construction of compound libraries targeting specific enzyme active sites. By combining modern synthetic methodologies like palladium-catalyzed cross-coupling with robust biological evaluation protocols, researchers can effectively explore the chemical space around this scaffold. Future work should focus on optimizing the substituents at both the C2 and C5 positions to achieve superior potency, kinase selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, ultimately leading to the development of next-generation targeted cancer therapies.
References
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Gopaul, K., Shintre, S. A., & Koorbanally, N. A. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry, 15(5), 631-646. [Link]
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Mishra, P., Kumar, A., Sharma, U. C., & Saxena, A. (2022). Quinoline derivative and their pharmacological & medicinal potential. International Journal of Health Sciences, 6(S3), 5918-5931. [Link]
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Biernacka, J., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6569. [Link]
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Sestak, V., et al. (2019). The Synthesis and Anticancer Activity of 2-styrylquinoline Derivatives. A p53 Independent Mechanism of Action. European Journal of Medicinal Chemistry, 177, 338-349. [Link]
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Liu, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega, 7(27), 23455–23466. [Link]
- Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors. Journal of American Science, 12(5), 10-32.
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Insuasty, B., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11, 26743-26756. [Link]
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Mao, Y., et al. (2020). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Current Topics in Medicinal Chemistry, 21(1), 58-79. [Link]
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BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
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Abonia, R., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(4), 2055-2071. [Link]
-
Abonia, R., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(4), 2055-2071. [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
Gopaul, K., Shintre, S. A., & Koorbanally, N. A. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry, 15(5), 631-646. [Link]
- Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors. Journal of American Science, 12(5), 10-32.
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Application Note: 2-Chloroquinolin-5-amine as a Versatile Scaffold for the Synthesis of Novel Antimalarial Agents
Abstract
The quinoline core is a privileged scaffold in antimalarial drug discovery, forming the backbone of legacy drugs like chloroquine (CQ). However, the emergence of widespread drug resistance necessitates the exploration of novel chemical space. This application note details the utility of 2-chloroquinolin-5-amine as a strategic starting material for the synthesis of new quinoline-based antimalarial candidates. We provide a comprehensive guide that covers the mechanistic basis of quinoline antimalarials, the synthetic rationale for exploring 2-substituted analogs, a detailed, field-tested protocol for synthesizing a novel compound via nucleophilic aromatic substitution, and a methodology for subsequent in vitro evaluation against Plasmodium falciparum. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation antimalarial therapies.
Introduction: The Quinoline Pharmacophore and the Imperative for Innovation
Malaria remains a formidable global health challenge, largely due to the remarkable ability of the Plasmodium parasite to develop resistance to existing therapies.[1] The 4-aminoquinoline class of drugs, particularly chloroquine, served for decades as a cost-effective and potent treatment.[2] However, its efficacy has been severely compromised by resistance mechanisms, primarily linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, which facilitates drug efflux from its site of action.[3]
Mechanism of Action: Targeting Heme Detoxification
Quinoline-based antimalarials function by disrupting a critical parasite metabolic pathway. Within its acidic digestive vacuole (DV), the parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert crystalline pigment called hemozoin.[4]
As weak bases, 4-aminoquinolines like chloroquine are protonated and trapped within the acidic DV, reaching concentrations thousands of times higher than in the cytoplasm.[3] Here, they cap the growing faces of hemozoin crystals, preventing further polymerization. The resulting accumulation of toxic, soluble heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[5]
Figure 1: Mechanism of action of quinoline antimalarials. The drug accumulates in the parasite's digestive vacuole and inhibits the detoxification of heme, leading to parasite death.
Rationale for 2-Substituted Quinoline Analogs
Structure-activity relationship (SAR) studies have established that for classical 4-aminoquinolines, the 7-chloro group is crucial for potent activity, as it enhances the ability to inhibit hemozoin formation.[5] Most synthetic efforts have therefore focused on modifying the C4-amino side chain of the 4,7-dichloroquinoline scaffold.[1][6]
However, exploring alternative substitution patterns is a key strategy to overcome existing resistance mechanisms and discover novel bioactivity. By shifting the basic side chain from the C4 to the C2 position, we can generate compounds with distinct stereoelectronic profiles. This structural modification may alter the drug's interaction with the PfCRT transporter, potentially restoring activity against CQ-resistant strains. The starting material, This compound (CAS 64168-71-0) , provides a unique platform, featuring a reactive chlorine at C2 for side-chain attachment and an amino group at C5 that can be used for further derivatization to fine-tune the molecule's physicochemical properties.
Protocol: Synthesis of a Novel 2-Substituted Quinoline Analog
This section provides a representative protocol for the synthesis of a novel antimalarial candidate, N¹-(5-aminoquinolin-2-yl)-N⁴,N⁴-diethylpentane-1,4-diamine, via nucleophilic aromatic substitution (SNAr).
Principle of the Synthesis
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrogen atom in the quinoline ring activates the C2 position, making it susceptible to attack by a nucleophile. Unlike 4-chloroquinolines, which often benefit from acid catalysis, the reaction at the C2 position proceeds efficiently under thermal conditions.[3][7] A high-boiling, non-nucleophilic solvent or neat conditions are employed to achieve the necessary temperature for the reaction to proceed at a practical rate.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloroquinolines
This guide provides an in-depth technical overview and practical protocols for researchers, scientists, and drug development professionals engaged in the synthesis of functionalized quinoline derivatives. The focus is on the versatile and powerful palladium-catalyzed cross-coupling reactions utilizing 2-chloroquinolines as a key building block. This document emphasizes the underlying principles and experimental nuances to ensure reproducible and high-yielding synthetic outcomes.
Introduction: The Significance of Quinoline Scaffolds and the Utility of 2-Chloroquinolines
The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The ability to introduce diverse substituents at various positions on the quinoline ring is paramount for tuning the biological activity and physical properties of these molecules. 2-Chloroquinoline, an readily accessible and cost-effective starting material, serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions offer a direct and modular approach to constructing complex quinoline-based architectures.[1]
Palladium's unique catalytic properties, including its ability to cycle between Pd(0) and Pd(II) oxidation states, facilitate the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity under relatively mild conditions.[2][3] This guide will delve into the practical application of several key palladium-catalyzed reactions with 2-chloroquinolines, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
The General Catalytic Cycle: A Unifying Mechanistic Framework
A fundamental understanding of the general catalytic cycle is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes. Most palladium-catalyzed cross-coupling reactions proceed through a common three-step mechanism.[3][4][5]
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chloroquinoline, forming a Pd(II) intermediate.[2][4] This is often the rate-limiting step, and its efficiency is influenced by the electron density of the palladium center and the nature of the halide.
-
Transmetalation: The organic group from an organometallic reagent (e.g., boronic acid in Suzuki coupling) is transferred to the palladium center, displacing the chloride.[2][3]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2][4]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2][4] This reaction is instrumental in the synthesis of 2-aryl and 2-vinylquinolines.
Mechanistic Considerations and Key Parameters
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling.
-
Palladium Precatalyst: Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf) are commonly used. For challenging couplings involving less reactive chlorides, more advanced precatalysts like the Buchwald precatalysts can offer superior performance.
-
Ligands: Electron-rich and bulky phosphine ligands, such as triphenylphosphine (PPh₃) or tricyclohexylphosphine (PCy₃), can accelerate the oxidative addition and reductive elimination steps.[6]
-
Base: A base is required to activate the boronic acid for transmetalation.[7] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can significantly impact the reaction outcome, especially with base-sensitive functional groups.[8]
-
Solvent: Anhydrous aprotic solvents like dioxane, toluene, or THF are typically employed.[9][10] The addition of water can sometimes be beneficial for dissolving inorganic bases.[8]
Generalized Protocol for Suzuki-Miyaura Coupling of 2-Chloroquinoline
Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
2-Chloroquinoline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add 2-chloroquinoline, the arylboronic acid, the palladium catalyst, and the base.[9]
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent via syringe.[9]
-
Stir the reaction mixture at the desired temperature (typically 90-120 °C) for the specified time (usually 4-24 hours).[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[9]
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[9]
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.[9]
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.[9]
| Parameter | Typical Range/Value | Notes |
| Catalyst Loading | 1-5 mol% | Higher loadings may be needed for less reactive substrates. |
| Arylboronic Acid | 1.1-2.0 equiv | An excess is used to drive the reaction to completion. |
| Base | 2.0-3.0 equiv | Stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective. |
| Temperature | 80-120 °C | Higher temperatures can improve yields for unreactive chlorides. |
| Reaction Time | 4-24 hours | Monitor by TLC or LC-MS to determine completion. |
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling of 2-Chloroquinolines.
Heck Reaction: Alkenylation of 2-Chloroquinolines
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an alkene and an aryl or vinyl halide, leading to the synthesis of substituted alkenes.[2][11] In the context of 2-chloroquinolines, this reaction provides access to 2-alkenylquinolines, which are valuable synthetic intermediates.
Mechanistic Insights and Optimization
The catalytic cycle of the Heck reaction shares similarities with other cross-coupling reactions but involves a migratory insertion of the alkene and a subsequent β-hydride elimination step.[4]
-
Catalyst System: Palladium acetate (Pd(OAc)₂) is a common and effective catalyst.[12] The active Pd(0) species is typically formed in situ.
-
Base: A base, such as triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide formed during the reaction.[12]
-
Solvent: High-boiling polar aprotic solvents like DMF or NMP are often used.[12]
Generalized Protocol for the Heck Reaction with 2-Chloroquinoline
Materials:
-
2-Chloroquinoline (1.0 equiv)
-
Alkene (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Base (e.g., NEt₃, 2.0 equiv)
-
Solvent (e.g., DMF)
Procedure:
-
In a sealed tube or Schlenk flask, combine 2-chloroquinoline, the alkene, the palladium catalyst, and the base.
-
Add the solvent and seal the vessel.
-
Heat the reaction mixture to 100-140 °C with stirring for 12-24 hours.[12]
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired 2-alkenylquinoline.
| Parameter | Typical Range/Value | Notes |
| Catalyst Loading | 2-5 mol% | Higher loadings may be necessary for challenging substrates. |
| Alkene | 1.2-1.5 equiv | Electron-deficient alkenes (e.g., acrylates) are often more reactive. |
| Base | 1.5-2.5 equiv | Organic bases like NEt₃ or DIPEA are commonly used. |
| Temperature | 100-140 °C | Elevated temperatures are generally required. |
| Reaction Time | 12-48 hours | Reaction progress should be monitored. |
Table 2: Typical Reaction Parameters for the Heck Reaction of 2-Chloroquinolines.
Sonogashira Coupling: Synthesis of 2-Alkynylquinolines
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13] This reaction is highly valuable for the synthesis of 2-alkynylquinolines, which are important precursors for more complex heterocyclic systems.
Key Features and Reaction Conditions
A distinctive feature of the traditional Sonogashira coupling is the use of a copper(I) co-catalyst, which facilitates the transmetalation step.[14][15]
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is typically employed.[14][15] Copper-free conditions have also been developed.[16]
-
Base: An amine base, such as triethylamine or diisopropylamine, is used, which also often serves as the solvent.
-
Solvent: The reaction is frequently carried out in the amine base itself or in a co-solvent like THF or DMF.
Generalized Protocol for Sonogashira Coupling of 2-Chloroquinoline
Materials:
-
2-Chloroquinoline (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base/Solvent (e.g., NEt₃)
Procedure:
-
To a Schlenk flask, add 2-chloroquinoline, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed amine solvent (e.g., NEt₃) followed by the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating (40-80 °C) until the starting material is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts.
-
Wash with brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Typical Range/Value | Notes |
| Pd Catalyst Loading | 1-5 mol% | Lower loadings can be used with more reactive alkynes. |
| Cu(I) Co-catalyst | 1-10 mol% | Essential for the traditional Sonogashira reaction. |
| Alkyne | 1.1-2.0 equiv | An excess ensures complete consumption of the chloroquinoline. |
| Base | Typically used as solvent | Anhydrous and degassed amine bases are crucial. |
| Temperature | 25-80 °C | Many reactions proceed efficiently at room temperature. |
Table 3: Typical Reaction Parameters for Sonogashira Coupling of 2-Chloroquinolines.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of 2-aminoquinolines from 2-chloroquinolines and a wide variety of amines.[17][18] This reaction has broad applications in the synthesis of pharmaceuticals and other biologically active molecules.[19][20]
Critical Parameters for Successful Amination
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.
-
Catalyst and Ligand: Palladium precatalysts are often used in combination with bulky, electron-rich phosphine ligands developed by Buchwald and Hartwig (e.g., XPhos, SPhos, RuPhos).[10] These ligands facilitate both the oxidative addition and reductive elimination steps.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine.[10] Sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used.[10]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are essential for this reaction.[10]
Generalized Protocol for Buchwald-Hartwig Amination of 2-Chloroquinoline
Materials:
-
2-Chloroquinoline (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a Buchwald precatalyst, 1-5 mol%)
-
Ligand (e.g., XPhos, 2-10 mol%)
-
Base (e.g., NaOtBu, 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.
-
Add the 2-chloroquinoline and the amine.
-
Add the anhydrous solvent.
-
Seal the flask and heat the reaction mixture with stirring at 80-120 °C for 2-24 hours.[10]
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
| Parameter | Typical Range/Value | Notes |
| Catalyst/Ligand | 1-5 mol% Pd / 2-10 mol% Ligand | The choice of ligand is critical and substrate-dependent. |
| Amine | 1.1-1.5 equiv | A slight excess is typically used. |
| Base | 1.5-2.0 equiv | The strength and nature of the base can influence the reaction rate and yield. |
| Temperature | 80-120 °C | Higher temperatures may be required for less reactive amines. |
| Reaction Time | 2-24 hours | Sterically hindered substrates may require longer reaction times. |
Table 4: Typical Reaction Parameters for Buchwald-Hartwig Amination of 2-Chloroquinolines.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise in palladium-catalyzed cross-coupling reactions. A systematic approach to troubleshooting is essential for overcoming these issues.[21]
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst | Use a fresh batch of catalyst or a more active precatalyst. Ensure an inert atmosphere is maintained.[21] |
| Poor quality reagents | Use pure, anhydrous solvents and reagents.[21] | |
| Inappropriate ligand or base | Screen different ligands and bases to find the optimal combination for your specific substrates.[8] | |
| Formation of Side Products | Homocoupling of the organometallic reagent | Lower the reaction temperature or use a less reactive organometallic species. |
| Protodeboronation (Suzuki) | Use a stronger base or switch to a boronate ester.[8] | |
| Dehalogenation of 2-chloroquinoline | Use a milder base or lower the reaction temperature. | |
| Incomplete Reaction | Insufficient reaction time or temperature | Increase the reaction time and/or temperature. |
| Catalyst deactivation | Increase the catalyst loading or use a more robust ligand. |
Table 5: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of 2-chloroquinolines, providing access to a vast chemical space of substituted quinoline derivatives. A thorough understanding of the underlying mechanisms and careful optimization of reaction parameters are key to achieving high yields and purity. The protocols and guidelines presented in this document serve as a comprehensive resource for researchers to successfully implement these powerful synthetic transformations in their work.
References
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
- Loh, T.-P., et al. (2017). Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2)–H/C(sp3). Accounts of Chemical Research.
- The Role of Palladium Catalysts in Cross-Coupling Reactions. (2025).
- Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- Reddy, E. A., et al. (2008).
- Cross-Coupling Reactions Guide.
- Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry.
- Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
- Palladium(0)
- Smith, A. B., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry, 73(22), 8880–8892.
- Palladium-Catalyzed Ligand-Directed C–H Functionaliz
- Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central.
- Reddy, E. A., et al. (2008).
-
Chandra, A., et al. (2009). ChemInform Abstract: Copper‐Free Sonogashira Coupling of 2‐Chloroquinolines with Phenyl Acetylene and Quick Annulation to Benzo[b][9][22]naphthyridine Derivatives in Aqueous Ammonia. ChemInform, 40(19).
- Palladium-Catalyzed Alkenylation of Quinoline-N-oxides via C−H Activation under External-Oxidant-Free Conditions. Journal of the American Chemical Society.
- Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.
- Tamang, S. R., & Hoefelmeyer, J. D. (2015). Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II) as a Catalyst for Heck Reactions. Molecules, 20(7), 12979–12995.
- One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. NIH.
- Sonogashira coupling of 2‐chloroquinoline with terminal alkynes.
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC - NIH.
- Tamang, S. R., & Hoefelmeyer, J. D. (2015). Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II)
- Benchchem. Application Notes and Protocols: Synthesis of 2-Aminoquinolines via Buchwald-Hartwig Amination.
- Use of highly active palladium-phosphinous acid catalysts in Stille, Heck, amination, and thiation reactions of chloroquinolines. R Discovery.
- Benchchem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- Benchchem. Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions.
- HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing.
- Liégault, B., et al. (2010). Modulating reactivity and diverting selectivity in palladium-catalyzed heteroaromatic direct arylation through the use of a chloride activating/blocking group. Journal of Organic Chemistry, 75(4), 1047–1060.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
-
Wikipedia. Heck reaction. Available at: [Link]
- 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach.
- Boruah, P. R., et al. (2015).
- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Semantic Scholar.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.
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- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sci-Hub. Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinoline via Pd/C-catalyzed coupling reaction in water / Tetrahedron, 2008 [sci-hub.sg]
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Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 2-Chloroquinolin-5-amine
Abstract
This document provides a detailed guide to the analytical techniques and protocols for the comprehensive characterization of 2-Chloroquinolin-5-amine (C₉H₇ClN₂). As a key intermediate in pharmaceutical synthesis and drug development, rigorous analytical characterization is imperative to ensure its identity, purity, and stability. This application note offers field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in fundamental scientific principles and are designed to be self-validating. While specific experimental data for this compound is not extensively available in public literature, the protocols provided are based on established methods for closely related isomers and are intended to serve as robust starting points for method development and validation.
Introduction and Physicochemical Profile
This compound is a substituted quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is a prominent feature in many biologically active compounds and pharmaceuticals. The presence of a chloro group at the 2-position and an amine group at the 5-position makes this molecule a versatile building block for further chemical modifications. Accurate characterization is the bedrock of its use in any research or development pipeline.
Physicochemical Properties Summary
| Property | Value/Expected Value | Source/Note |
| Molecular Formula | C₉H₇ClN₂ | Calculated |
| Molecular Weight | 178.62 g/mol | Calculated[1][2][3][4] |
| Monoisotopic Mass | 178.0297759 Da | Computed[1][2][3][4] |
| Appearance | Expected to be a solid at room temperature | Based on isomers |
| Melting Point | Not available. Requires experimental determination. | - |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol. | Based on general solubility of related compounds |
| XLogP3 (Computed) | ~2.5-2.6 | Based on isomers[1][3] |
Chromatographic Analysis for Purity and Quantification
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and degradants, as well as for quantifying its concentration.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the workhorse method for the analysis of non-volatile and thermally labile compounds like this compound. The method separates compounds based on their hydrophobicity.
Causality Behind Experimental Choices: A C18 column is chosen for its versatility and strong retention of aromatic compounds. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the compound by varying the gradient. A low concentration of formic acid is added to the mobile phase to protonate the amine group, which results in sharper peaks and better chromatographic resolution. The detection wavelength is selected based on the UV absorbance profile of the quinoline ring system.
Experimental Workflow for HPLC Analysis
Figure 1: HPLC analysis workflow for this compound.
Protocol: HPLC Method for this compound
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
Start with 10% B, hold for 1 minute.
-
Ramp to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of 1.0 mg/mL in methanol or acetonitrile. Dilute with the initial mobile phase composition to create working standards and test samples.
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques provide detailed information about the chemical structure and functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise structure of an organic molecule by mapping the carbon and hydrogen framework.
Expected ¹H NMR Spectrum (in CDCl₃ or DMSO-d₆):
-
Amine Protons (-NH₂): A broad singlet, typically in the range of 4-6 ppm. The chemical shift can be variable and the peak may disappear upon D₂O exchange.
-
Aromatic Protons: Several signals in the aromatic region (6.5-8.5 ppm). The specific splitting patterns (doublets, triplets, doublets of doublets) will depend on the coupling between adjacent protons on the quinoline ring system. Protons adjacent to the nitrogen or the chlorine atom will be shifted downfield.
Expected ¹³C NMR Spectrum:
-
Nine distinct signals are expected for the nine carbon atoms in the quinoline ring system. The carbon atom attached to the chlorine (C2) will be significantly downfield. The carbons of the benzene ring will appear in the typical aromatic region (110-150 ppm).
Protocol: NMR Sample Preparation
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected Characteristic IR Peaks:
-
N-H Stretching: Two distinct sharp peaks in the range of 3300-3500 cm⁻¹ are characteristic of a primary amine (-NH₂).[5]
-
Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.
-
C=C and C=N Stretching (Aromatic Ring): Multiple sharp peaks in the 1450-1650 cm⁻¹ region.
-
N-H Bending: A band in the 1580-1650 cm⁻¹ region.[5]
-
C-N Stretching (Aromatic Amine): A strong band in the 1250-1335 cm⁻¹ region.
-
C-Cl Stretching: A peak in the fingerprint region, typically around 700-800 cm⁻¹.
Experimental Workflow for FT-IR Analysis
Figure 2: FT-IR analysis workflow using an ATR accessory.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): An intense peak at m/z 178, with a characteristic M+2 isotope peak at m/z 180 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.
-
Fragmentation: Expect initial loss of HCl (M-36) or Cl (M-35). Further fragmentation of the quinoline ring structure is also expected.
Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of a material, such as its melting point and decomposition temperature.
Expected Thermal Profile:
-
DSC: An endothermic peak corresponding to the melting of the compound, followed by an exothermic region if decomposition occurs.
-
TGA: A weight loss step corresponding to the decomposition of the compound. The onset temperature of this weight loss is an indicator of its thermal stability. For related heterocyclic compounds, decomposition often begins above 250 °C.[6]
Protocol: DSC and TGA Analysis
-
Instrumentation: A calibrated DSC and TGA instrument.
-
Sample Pans: Place 2-5 mg of the sample into an aluminum pan for both DSC and TGA.
-
Atmosphere: Purge with nitrogen gas at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to 400 °C at a heating rate of 10 °C/min.
-
Data Analysis: Determine the melting point onset and peak from the DSC thermogram and the decomposition onset temperature from the TGA curve.
Conclusion
The analytical techniques outlined in this application note provide a comprehensive framework for the characterization of this compound. By employing a combination of chromatographic, spectroscopic, and thermal analysis methods, researchers can confidently establish the identity, purity, and stability of this important chemical intermediate. While the provided protocols are based on sound scientific principles and data from related molecules, it is imperative that these methods are validated for their specific application and instrumentation to ensure data integrity and compliance with regulatory standards.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19972824, 2-Chloroquinolin-3-amine. Retrieved from [Link]
- Das, S., et al. (n.d.).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11928, 2-Chloroquinoline. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Quinoline, 2-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12412319, 8-Chloro-5-quinolinamine. Retrieved from [Link]
-
Sławiński, J., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 26(11), 3235. [Link]
-
Wikipedia. (n.d.). 2-Chloroquinoline. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Chloroquinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 224860, 5-Chloroquinolin-8-amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66174, 2-Amino-5-chloropyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 346519, 2-Chloroquinolin-8-amine. Retrieved from [Link]
-
Al-Majid, A. M., et al. (2022). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molecules, 27(23), 8206. [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
-
Illinois State University, Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis absorption spectra of Q-2 (a) recorded at different pH values in.... Retrieved from [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database - List of substances. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33778592, 2-Chloroquinoline-5-carboxylic acid. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Amino-5-chloropyridine. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis absorption spectra of C2 (a), C3 (b) and C5 (c). Retrieved from [Link]
-
Siudem, P., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceutics, 15(6), 1600. [Link]
-
ResearchGate. (n.d.). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Quinoline. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra of bis (2-chloroethyl) amine. Retrieved from [Link]
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- 3. 5-Chloroquinolin-8-amine | C9H7ClN2 | CID 224860 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-Chloroquinolin-5-amine in the Development of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Privileged Motif in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts. The quinoline ring system has emerged as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous approved and investigational kinase inhibitors.[1][2] Its rigid, planar structure and ability to be functionalized at multiple positions allow for the precise orientation of pharmacophoric groups within the ATP-binding pocket of kinases, leading to potent and selective inhibition.[3]
2-Chloroquinolin-5-amine is a versatile bifunctional building block for the synthesis of novel kinase inhibitors. The presence of a reactive chlorine atom at the 2-position, susceptible to nucleophilic aromatic substitution (SNAr), and a nucleophilic amino group at the 5-position provides orthogonal handles for molecular elaboration.[3][4] This allows for the construction of more complex heterocyclic systems, such as the pyrimido[4,5-c]quinoline core, which is found in a number of potent kinase inhibitors targeting critical cancer-related pathways like the PI3K/Akt/mTOR and Casein Kinase 2 (CSNK2A) signaling cascades.[5][6][7]
This document provides a detailed guide for the use of this compound in the synthesis and evaluation of potential kinase inhibitors, with a focus on the development of pyrimido[4,5-c]quinoline derivatives.
Synthetic Strategy: From this compound to Pyrimido[4,5-c]quinoline Kinase Inhibitors
The general strategy for elaborating this compound into a pyrimido[4,5-c]quinoline scaffold involves a two-step process: first, the formation of a pyrimidine ring fused to the quinoline core, and second, diversification of the resulting scaffold to explore structure-activity relationships (SAR). A plausible and literature-supported approach is the condensation of the 5-amino group with a suitable three-carbon electrophile to construct the pyrimidine ring.
Diagram of the Synthetic Workflow
Caption: Proposed synthetic workflow for kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-1H-pyrimido[4,5-c]quinolin-5(6H)-one
This protocol describes a potential route to a key intermediate for further diversification, based on established methods for constructing fused pyrimidine rings.
Materials:
-
This compound
-
Formic acid (≥95%)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Formylation of this compound:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of formic acid.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry to afford N-(2-chloroquinolin-5-yl)formamide.
-
-
Cyclization to form the Pyrimido[4,5-c]quinoline Core:
-
To a solution of N-(2-chloroquinolin-5-yl)formamide (1.0 eq) in anhydrous DMF, add phosphorus oxychloride (3.0-5.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to yield 4-chloro-1H-pyrimido[4,5-c]quinolin-5(6H)-one.
-
Protocol 2: Diversification of the Pyrimido[4,5-c]quinoline Scaffold via Buchwald-Hartwig Amination
The chlorine atom at the 4-position of the pyrimido[4,5-c]quinoline core is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine side chains. The Buchwald-Hartwig amination is a powerful method for this transformation.[8]
Materials:
-
4-Chloro-1H-pyrimido[4,5-c]quinolin-5(6H)-one
-
Desired primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2-5 mol%)
-
Xantphos (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Toluene, anhydrous
-
Ethyl acetate
-
Celite
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Add 4-chloro-1H-pyrimido[4,5-c]quinolin-5(6H)-one (1.0 eq) and the desired amine (1.2 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
-
Reaction Execution:
-
Add anhydrous toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-amino-substituted pyrimido[4,5-c]quinoline derivative.
-
Biological Evaluation of Synthesized Kinase Inhibitors
Signaling Pathway Context: The PI3K/Akt/mTOR Pathway
A key signaling pathway often dysregulated in cancer is the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[9][10] Many quinoline-based inhibitors have been developed to target kinases within this pathway.[7][11]
Diagram of the PI3K/Akt/mTOR Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Protocol 3: In Vitro Kinase Inhibition Assay (Example: CSNK2A)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a specific kinase, such as CSNK2A.[6]
Materials:
-
Recombinant human CSNK2A1/CSNK2B enzyme
-
Kinase substrate peptide (e.g., RRRADDSDDDDD)
-
Adenosine-5'-triphosphate (ATP), [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Synthesized inhibitor compounds
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
96-well or 384-well plates
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the inhibitor in 100% DMSO.
-
Create a serial dilution of the inhibitor in the assay buffer.
-
-
Assay Reaction:
-
In a multi-well plate, add the kinase, substrate, and inhibitor at various concentrations.
-
Initiate the reaction by adding ATP (and [γ-³²P]ATP for radiometric assays).
-
Incubate the reaction at 30 °C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Luminescence-based Assay (ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which correlates with kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.
-
Protocol 4: Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HCT116 colorectal cancer cells)[9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized inhibitor compounds
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the inhibitor compounds for 48-72 hours. Include a DMSO-only control.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Determine the GI₅₀ value (the concentration of inhibitor that causes 50% growth inhibition).
-
Data Presentation
The results from the kinase inhibition and cellular proliferation assays should be tabulated for clear comparison of the synthesized compounds.
| Compound ID | Target Kinase | Kinase IC₅₀ (nM) | Cell Line | GI₅₀ (µM) |
| Example-1 | CSNK2A | Value | HCT116 | Value |
| Example-2 | PI3Kα | Value | MCF-7 | Value |
| ... | ... | ... | ... | ... |
Conclusion
This compound represents a highly valuable starting material for the synthesis of novel kinase inhibitors, particularly those based on the pyrimido[4,5-c]quinoline scaffold. The synthetic routes outlined in these application notes, coupled with the protocols for biological evaluation, provide a robust framework for researchers to explore the potential of this chemical space in the development of targeted cancer therapeutics. The versatility of the this compound core allows for extensive structure-activity relationship studies, which are essential for optimizing potency, selectivity, and pharmacokinetic properties of new drug candidates.
References
-
Synthesis of Some New Hydroquinoline and Pyrimido[4,5-b] Quinoline Derivatives. (2025). Journal of Chemical Research. [Link]
-
Unlocking the Potential of 2-Chloroquinoline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). (2025). Bentham Science. [Link]
-
Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. (n.d.). PubMed Central. [Link]
-
Host Kinase CSNK2 is a Target for Inhibition of Pathogenic SARS-like β-Coronaviruses. (n.d.). ACS Publications. [Link]
-
New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs). (n.d.). PubMed. [Link]
-
Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. (2024). PubMed Central. [Link]
-
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021). MDPI. [Link]
-
5-Chloroquinolin-8-amine. (n.d.). MySkinRecipes. [Link]
-
Pyrimido[5,4-c]quinolines: Synthesis from 3,4-Di-functionallized Quinoline, Reactivity and Biological Activities. (2024). PubMed. [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). RSC Publishing. [Link]
-
Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (n.d.). RSC Publishing. [Link]
-
Synthesis of pyrimido [4, 5-b] quinolones from 6-Aminopyrimidin-4-(thi)one derivatives. (2022). ResearchGate. [Link]
-
Synthesis of 5-Benzylamino and 5-Alkylamino-substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral. (2024). bioRxiv. [Link]
-
Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2025). ResearchGate. [Link]
-
Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. (2024). PubMed. [Link]
-
Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system. (n.d.). PubMed Central. [Link]
-
Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (n.d.). PubMed Central. [Link]
-
PI3K/Akt/mTOR inhibitors. (n.d.). Adooq Bioscience. [Link]
Sources
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- 2. US11299491B2 - Synthesis of key intermediate of KRAS G12C inhibitor compound - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Host Kinase CSNK2 is a Target for Inhibition of Pathogenic SARS-like β-Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloroquinolin-5-amine
An In-Depth Technical Guide for Researchers
Welcome to the technical support center for the synthesis of 2-Chloroquinolin-5-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes effectively.
The most prevalent and reliable synthetic route to this compound involves the reduction of its nitro precursor, 2-chloro-5-nitroquinoline.[1][2] This guide focuses on troubleshooting this critical transformation, as the yield and purity of the final product are highly dependent on the successful execution of this step.
Core Synthesis Pathway
The key transformation is the chemoselective reduction of an aromatic nitro group to an amine. The presence of a chloro-substituent on the quinoline ring introduces specific challenges, such as the potential for undesired side reactions like hydrodechlorination.
Caption: General synthesis pathway for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reduction of 2-chloro-5-nitroquinoline is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yield is the most frequently reported issue and can stem from several factors, primarily incomplete reaction, product degradation, or competing side reactions. The choice of reducing agent is critical and dictates the optimal reaction conditions.
Causality & Solutions:
-
Incomplete Reaction: The reduction may stall if the reducing agent is deactivated or consumed prematurely.
-
Insight: When using metal-based reductions (e.g., Fe, Sn, Zn), the reaction occurs on the metal surface. The acidic medium helps dissolve the metal and the starting material. If the acid concentration is too low or the stirring is inadequate, the reaction rate will suffer.
-
Solution: Ensure vigorous stirring to maintain a good suspension of the metal powder. Add acid portion-wise to control the exotherm and maintain an active reaction medium. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.[3]
-
-
Side Reactions (Hydrodechlorination): A significant cause of yield loss is the unintended removal of the chlorine atom at the C2 position, leading to the formation of 5-aminoquinoline. This is particularly prevalent in catalytic hydrogenation.
-
Insight: Catalytic hydrogenation with catalysts like Palladium on Carbon (Pd/C) is highly efficient for nitro reduction but can also readily cleave aryl-halide bonds, especially C-Cl bonds.[4]
-
Solution: If using catalytic hydrogenation, carefully select the catalyst and solvent, and operate at lower pressures and temperatures. Alternatively, switch to a chemoselective chemical reducing agent like stannous chloride (SnCl₂) or iron powder (Fe) in an acidic medium, which are generally less prone to causing dechlorination.[5][6]
-
-
Product Degradation: The resulting amine product can be sensitive to the reaction conditions, especially if prolonged heating or harsh acidic/basic conditions are used during workup.
-
Insight: Aromatic amines can be susceptible to oxidation. During workup, exposure to air for extended periods, especially in solution, can lead to the formation of colored, polymeric impurities.
-
Solution: Minimize the reaction time once the conversion is complete. During the workup, consider bubbling nitrogen through the solution to minimize air exposure. Perform the neutralization and extraction steps promptly.
-
Data-Driven Reagent Selection:
The choice of reducing agent has the most significant impact on yield and purity. Below is a comparison of common methods.
| Parameter | Iron (Fe) / Acid (HCl/AcOH) | Stannous Chloride (SnCl₂·2H₂O) | Catalytic Hydrogenation (H₂, Pd/C) |
| Typical Yield | Good to Excellent | Excellent | Variable to Excellent |
| Chemoselectivity | High (minimal dechlorination) | High (minimal dechlorination) | Moderate (risk of dechlorination) |
| Reaction Conditions | Reflux temperature, acidic[3] | Room temp to moderate heat, acidic | Room temp, H₂ pressure |
| Workup Complexity | Moderate (filtration of iron sludge)[5] | Simple (precipitation/extraction) | Simple (catalyst filtration) |
| Cost & Safety | Low cost; exothermic reaction | Higher cost; tin waste | Requires specialized equipment (H₂ gas) |
| Key Reference | [3] | [5] | [4] |
Q2: I'm observing a persistent colored impurity in my final product, even after initial purification. What is it and how can I remove it?
A2: The formation of colored impurities is a classic sign of amine oxidation. The product, this compound, like many aromatic amines, can be sensitive to air and light, leading to the formation of highly colored quinone-imine type structures or other polymeric materials.
Causality & Solutions:
-
Oxidation During Workup: The most common cause is exposure to atmospheric oxygen during neutralization, extraction, and solvent evaporation, especially if the solution is basic.
-
Solution: After the reaction is complete and the mixture is cooled, perform the basic workup and extraction as quickly as possible. Using a deoxygenated basic solution (e.g., by bubbling N₂ through it for 15-20 minutes) for neutralization can significantly reduce impurity formation.
-
-
Incomplete Reduction: The presence of partially reduced intermediates, such as the corresponding nitroso or hydroxylamine species, can lead to complex condensation reactions and the formation of colored azo or azoxy compounds.[4]
-
Solution: Ensure the reduction goes to completion by monitoring with TLC. If necessary, increase the reaction time or add a slight excess of the reducing agent.
-
-
Purification Strategy:
-
Activated Carbon (Charcoal): A highly effective method for removing colored, high-molecular-weight impurities is to treat a solution of the crude product with a small amount of activated carbon. Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate), add a small amount of charcoal (typically 1-2% w/w), heat gently for a few minutes, and then filter the hot solution through a pad of celite to remove the carbon.
-
Recrystallization: After charcoal treatment, proceed with recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to obtain a pure, crystalline product.
-
Q3: My purification by column chromatography is giving poor recovery. Are there better methods?
A3: While column chromatography is a powerful tool, amines can be problematic. They often streak on silica gel due to interactions with acidic silanol groups, leading to poor separation and low recovery.
Causality & Solutions:
-
Silica Gel Acidity: The acidic nature of standard silica gel strongly adsorbs the basic amine product.
-
Solution 1 (Base Deactivation): Deactivate the silica gel by preparing the slurry with an eluent containing a small amount of a volatile base, such as triethylamine (~1%) or ammonia (by using a solvent mixture containing ammonium hydroxide). This neutralizes the acidic sites and allows the amine to elute more cleanly.
-
Solution 2 (Alternative Stationary Phase): Use a less acidic stationary phase like neutral alumina or florisil for the chromatography.
-
-
Recrystallization as a Primary Method: For many syntheses of this type, recrystallization is a more scalable and efficient purification method than chromatography, especially if the main impurities are starting material or the dechlorinated product.
-
Protocol: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol). Then, slowly add a co-solvent in which it is insoluble (e.g., water, hexanes) until the solution becomes cloudy. Reheat to get a clear solution and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Optimized Experimental Protocol: Reduction with Stannous Chloride
This protocol is a reliable lab-scale method known for its high chemoselectivity and good yields.[5]
Materials:
-
2-Chloro-5-nitroquinoline (1.0 equiv)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv)
-
Ethanol (or Ethyl Acetate)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 5M)
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-chloro-5-nitroquinoline (1.0 equiv) in ethanol (approx. 10-15 mL per gram of starting material).
-
Reagent Addition: Add stannous chloride dihydrate (4.0-5.0 equiv) to the suspension. If the reaction is to be run at elevated temperature, add a small amount of concentrated HCl.
-
Reaction: Stir the mixture vigorously. The reaction is often exothermic. It can be run at room temperature or heated to reflux (typically 40-60 °C) to ensure completion.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.
-
Workup - Quenching: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Workup - Neutralization: Slowly add a 5M NaOH solution to the mixture with stirring until the pH is strongly basic (pH > 10). The tin salts will precipitate as tin hydroxides.
-
Workup - Filtration (Optional but recommended): Filter the mixture through a pad of celite to remove the tin hydroxide precipitate. Wash the filter cake thoroughly with ethyl acetate.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Workup - Washing & Drying: Combine the organic extracts and wash them with water, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound, which can then be purified by recrystallization.
Process Visualization
A logical decision-making process is key to efficient troubleshooting. The following diagram outlines a workflow for addressing low yield in the reduction step.
Caption: Troubleshooting workflow for low yield.
References
-
Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(19), 10373-10397. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from Wikipedia website. [Link]
-
Wang, M.-F., et al. (2024). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry. [Link]
-
Al-Suod, H. (2020). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). ResearchGate. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from Pharmaguideline website. [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from Organic Chemistry Portal website. [Link]
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Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from Master Organic Chemistry website. [Link]
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Organic Syntheses. (n.d.). Quinoline. Retrieved from Organic Syntheses website. [Link]
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ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of. Retrieved from ResearchGate website. [Link]
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Schenk, B., et al. (2005). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 71(10), 6219-6226. [Link]
-
Siddiqui, S., & Hamid, H. (1975). The 5-and 8-Chlorination of Quinoline and Some of Its Derivatives. Pakistan Journal of Scientific and Industrial Research, 18(6), 271-273. [Link]
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ResearchGate. (n.d.). Optimization of reaction condition for the synthesis of 5. Retrieved from ResearchGate website. [Link]
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ACS Green Chemistry Institute. (n.d.). List of Reagents. Retrieved from Wordpress website. [Link]
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Unknown. (n.d.). Sandmeyer reaction. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from Organic Chemistry Portal website. [Link]
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Wieckowska, A., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(19), 5925. [Link]
- Google Patents. (n.d.). US3567732A - Process for the preparation of chlorinated quinolines.
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Wang, Y., et al. (2020). Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source. Chemical Communications, 56(76), 11269-11272. [Link]
- Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
- Google Patents. (n.d.). CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.
-
Smith, C. D., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14298-14307. [Link]
-
ResearchGate. (2023). Synthesis and Characterization of Substituted 5-(2-Chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amines: Computational, In Silico ADME, Molecular Docking, and Biological Activities. [Link]
-
Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(19), 10373-10397. [Link]
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Kumar, S., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic Chemistry, 128, 106069. [Link]
- Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
-
Patsnap Eureka. (n.d.). Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof. Retrieved from Patsnap Eureka website. [Link]
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- 6. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2-Chloroquinolin-5-amine
Introduction
Welcome to the technical support guide for the purification of 2-Chloroquinolin-5-amine. This molecule is a critical intermediate in the synthesis of various pharmaceutical agents and functional materials. The purity of this compound is paramount, as even trace impurities can significantly impact the yield, safety, and efficacy of downstream products. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with its purification. We will explore the underlying principles of different purification techniques, provide detailed protocols, and offer solutions to frequently encountered problems.
Section 1: Understanding Your Crude Material - Impurity Profiling
Effective purification begins with understanding the potential impurities in your crude material. The nature of these impurities is largely dictated by the synthetic route employed. Common impurities may include unreacted starting materials, reagents, byproducts from side reactions (such as isomers or polymeric materials), and residual solvents.[1]
Initial Assessment: Thin-Layer Chromatography (TLC)
Before attempting any large-scale purification, a preliminary TLC analysis is essential. This simple yet powerful technique provides a snapshot of your crude mixture's complexity.
Recommended TLC Systems:
| Solvent System (v/v) | Typical Rf of this compound | Notes |
| Dichloromethane (DCM) / Methanol (95:5) | ~0.3 - 0.4 | Good starting point for assessing polarity. Adjust methanol percentage to achieve optimal spot separation.[2] |
| Ethyl Acetate / Hexane (1:1) | ~0.4 - 0.5 | Effective for separating less polar impurities. |
| Toluene / Ethyl Acetate (8:2) | ~0.5 - 0.6 | Useful for resolving closely related isomers. |
Scientist's Note: The amine functionality in this compound can cause "streaking" on silica TLC plates due to strong interactions with acidic silanol groups. Adding a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia to the mobile phase can neutralize these sites, resulting in sharper, more defined spots.[3]
Section 2: Purification Method Selection Guide
The choice of purification method is dictated by the impurity profile revealed by your initial analysis, the scale of your reaction, and the desired final purity.
Sources
Technical Support Center: Navigating 2-Chloroquinoline Derivatization
Welcome to the technical support center for 2-chloroquinoline derivatization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying the 2-chloroquinoline scaffold. The inherent electronic properties of this heterocycle often lead to low reactivity in common synthetic transformations. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these challenges in your experimental work.
The Challenge: Understanding the Low Reactivity of 2-Chloroquinoline
2-Chloroquinoline's reputation as a challenging substrate stems from its electronic nature. The nitrogen atom in the quinoline ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution. However, for nucleophilic substitution and cross-coupling reactions, the situation is more nuanced. The lone pair on the nitrogen can participate in resonance, increasing electron density at the 2-position. This increased electron density can hinder the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-limiting step for aryl chlorides.[1][2]
Furthermore, the nitrogen atom can act as a ligand, potentially coordinating to and inhibiting the palladium catalyst.[2] This combination of electronic deactivation and potential catalyst inhibition necessitates carefully optimized reaction conditions to achieve successful derivatization.
This guide is structured to address specific issues you may encounter with the most common derivatization reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Nucleophilic Aromatic Substitution (SNAr).
Troubleshooting Workflow for 2-Chloroquinoline Derivatization
When a reaction with 2-chloroquinoline fails or gives low yields, a systematic approach to troubleshooting is essential. The following workflow diagram outlines a logical progression of steps to diagnose and solve common issues.
Caption: A general troubleshooting workflow for derivatization reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds. However, the low reactivity of 2-chloroquinoline can make this transformation challenging.
FAQs for Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura reaction with 2-chloroquinoline is not proceeding. I'm only recovering my starting material. What is the likely cause?
A1: The most probable cause is a failure of the oxidative addition step. The electron-rich nature of the 2-position on the quinoline ring makes the C-Cl bond less susceptible to cleavage by the Pd(0) catalyst.[1] Additionally, standard catalysts like Pd(PPh3)4 may not be active enough for this transformation.
Troubleshooting Guide:
-
Catalyst and Ligand Selection: Switch to a more active catalyst system. For electron-rich aryl chlorides, catalyst systems employing bulky, electron-rich phosphine ligands are often necessary. These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is more reactive in the oxidative addition step.[2][3]
-
Increase Temperature: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition.
-
Choice of Base and Solvent: The choice of base is critical. Stronger bases like K3PO4 or Cs2CO3 are often more effective than weaker bases like Na2CO3. The solvent should be able to dissolve all components and be stable at the required temperature. Aprotic polar solvents like dioxane, DMF, or toluene with some water are commonly used.[4]
| Parameter | Recommendation for Low Reactivity | Rationale |
| Pd Source | Pd(OAc)2, Pd2(dba)3, or Buchwald Precatalysts (G3, G4) | Precatalysts provide a more reliable source of active Pd(0). |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) | Promotes oxidative addition of the C-Cl bond. |
| Base | K3PO4, Cs2CO3 | Stronger bases facilitate the transmetalation step. |
| Solvent | Dioxane, Toluene, DMF (often with 10-20% water) | Ensures solubility and can influence reaction rates. |
| Temperature | 80-120 °C | Provides energy to overcome the activation barrier. |
Q2: I am observing significant amounts of boronic acid homocoupling and decomposition of my boronic acid. How can I mitigate these side reactions?
A2: Homocoupling is often a result of Pd(II) species in the reaction mixture, which can arise from an incomplete reduction of a Pd(II) precatalyst or from oxidative processes during the reaction.[5] Boronic acid decomposition (protodeboronation) can be exacerbated by high temperatures and the presence of water and base.[4]
Troubleshooting Guide:
-
Ensure Inert Atmosphere: Thoroughly degas your reaction mixture to remove oxygen, which can contribute to both catalyst decomposition and homocoupling.
-
Use a Precatalyst: Modern Buchwald-type precatalysts are designed to generate the active Pd(0) species cleanly and efficiently, minimizing residual Pd(II).[6]
-
Boronic Acid Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid to compensate for any decomposition.
-
Base Selection: In some cases, using a milder base like KF can reduce the rate of protodeboronation, although this may also slow down the desired reaction.[4]
Caption: Suzuki-Miyaura catalytic cycle highlighting the challenging oxidative addition step.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for N-arylation. As with Suzuki coupling, the low reactivity of 2-chloroquinoline makes this a non-trivial transformation.
FAQs for Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination of 2-chloroquinoline with a primary/secondary amine is giving very low yield. What are the key parameters to optimize?
A1: Low yields in Buchwald-Hartwig aminations of unactivated aryl chlorides like 2-chloroquinoline are typically due to a combination of slow oxidative addition and potential catalyst inhibition by the amine or the product.[7] The choice of ligand and base is paramount for success.[8][9]
Troubleshooting Guide:
-
Ligand Selection is Crucial: Use bulky, electron-rich biarylphosphine ligands. Different classes of amines often require different ligands for optimal results. For example, ligands like RuPhos are often effective for secondary amines, while BrettPhos can be a good choice for primary amines.[9]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most common choices.[9] The choice of cation (Na+, K+, Li+) can sometimes influence the reaction outcome.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or tert-amyl alcohol are generally used. The solubility of the amine and the base should be considered.
Q2: I'm attempting to couple 2-chloroquinoline with a less nucleophilic amine (e.g., an aniline or a heteroarylamine) and the reaction is not working.
A2: Less nucleophilic amines are inherently more challenging coupling partners. The combination of a less reactive electrophile (2-chloroquinoline) and a less reactive nucleophile requires a highly active catalyst system and potentially more forcing conditions.
Troubleshooting Guide:
-
Advanced Generation Ligands: Employ third or fourth-generation Buchwald ligands (e.g., tBuXPhos, BrettPhos) and their corresponding precatalysts. These are specifically designed to couple challenging substrates.[8]
-
Higher Temperatures: Reactions may require temperatures up to 120 °C or higher.
-
Higher Catalyst Loading: Increasing the catalyst loading from the typical 1-2 mol% to 3-5 mol% can sometimes improve conversion.
-
Consider an Alternative Reaction: If extensive optimization fails, consider if a traditional SNAr reaction might be feasible, perhaps by adding an activating group to the quinoline ring if possible, or by using very harsh conditions (high temperature, strong base).
| Parameter | Recommendation for Challenging Aminations | Rationale |
| Pd Source | Buchwald Precatalysts (G3, G4) | Provides clean and efficient generation of the active LPd(0) catalyst.[6] |
| Ligand | BrettPhos (primary amines), RuPhos (secondary amines), tBuXPhos (heteroarylamines) | Ligand choice is highly dependent on the amine class.[8][9] |
| Base | NaOtBu, KOtBu, LHMDS | Strong, non-nucleophilic bases are essential.[9] |
| Solvent | Toluene, Dioxane, t-Amyl alcohol | Anhydrous, aprotic solvents are required. |
| Temperature | 80-120 °C | More challenging substrates often require higher temperatures. |
Sonogashira Coupling: Introducing Alkynes
The Sonogashira reaction couples terminal alkynes with aryl halides. While traditionally co-catalyzed by copper, copper-free methods have been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling).
FAQs for Sonogashira Coupling
Q1: My Sonogashira coupling of 2-chloroquinoline is sluggish and gives low yields. Should I use a copper co-catalyst?
A1: While a copper(I) co-catalyst can accelerate the reaction, it also promotes the undesirable homocoupling of the terminal alkyne.[10] For a challenging substrate like 2-chloroquinoline, a highly active, copper-free palladium system is often a better starting point. An efficient copper-free Sonogashira coupling of 2-chloroquinolines with phenylacetylene has been reported.[11]
Troubleshooting Guide:
-
Copper-Free Conditions: Start with a copper-free protocol. A common system is a Pd(II) source like Pd(OAc)2 or PdCl2(PPh3)2 with a phosphine ligand like PPh3 or a more electron-rich ligand.
-
Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used, often serving as both the base and part of the solvent system.
-
Palladium Catalyst: If a simple Pd/phosphine system is ineffective, consider using a more robust catalyst system, such as one employing N-heterocyclic carbene (NHC) ligands, which are known to be highly active.[12]
-
Re-introducing Copper: If copper-free methods fail, a copper(I) salt (e.g., CuI) can be added as a co-catalyst (typically 1-5 mol%). Be sure to run the reaction under a strictly inert atmosphere to minimize Glaser coupling.
Q2: My reaction is producing a significant amount of the di-alkyne (Glaser coupling) byproduct. How do I prevent this?
A2: Glaser coupling is an oxidative homocoupling of the alkyne, promoted by the copper catalyst and the presence of oxygen.
Troubleshooting Guide:
-
Rigorous Degassing: Ensure your solvent and reaction vessel are thoroughly deoxygenated by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Go Copper-Free: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[13]
-
Minimize Copper Loading: If copper is necessary for reactivity, use the lowest effective catalytic amount (e.g., 1 mol%).
| Parameter | Recommended Copper-Free Conditions | Rationale |
| Pd Source | Pd(OAc)2, PdCl2(PPh3)2, Pd/C | Various palladium sources can be effective.[14] |
| Ligand | PPh3, P(t-Bu)3, or NHC ligands | Electron-rich, bulky ligands can improve performance. |
| Base | TEA, DIPEA, Piperidine | Amine bases are standard for Sonogashira reactions. |
| Solvent | DMF, THF, or the amine base itself | The solvent should facilitate the dissolution of all reactants. |
| Temperature | Room Temperature to 100 °C | Varies depending on the reactivity of the specific substrates. |
Nucleophilic Aromatic Substitution (SNAr): Direct Displacement
SNAr is a direct displacement of the chloride by a nucleophile. Unlike cross-coupling reactions, it does not require a metal catalyst. However, it typically requires the aromatic ring to be activated by strong electron-withdrawing groups, which 2-chloroquinoline lacks.
FAQs for SNAr
Q1: I'm trying to perform an SNAr reaction on 2-chloroquinoline with an amine or alkoxide, but I see no reaction under standard conditions.
A1: This is expected. The 2-chloroquinoline ring is not sufficiently electron-deficient to undergo SNAr under mild conditions. The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), which is not well-stabilized in this system. For a successful SNAr reaction, more forcing conditions are usually necessary.[15]
Troubleshooting Guide:
-
High Temperatures: These reactions often require high temperatures (150-250 °C). The use of a sealed tube or microwave reactor is common to reach the necessary temperatures.[15]
-
Strong Nucleophile/Base: Use a strong nucleophile. For alkoxides, use the neat alcohol with a strong base like NaOH or KOH. For amines, neat amine can be used as both the nucleophile and the solvent.
-
Polar Aprotic Solvents: Solvents like DMSO, DMF, or NMP can help to stabilize the charged intermediate and accelerate the reaction.
-
Comparative Reactivity: Note that in some quinoline systems, the 4-position is more reactive towards SNAr than the 2-position. If your substrate has multiple chloro groups, you may observe regioselectivity.
Caption: SNAr mechanism, highlighting the high-energy intermediate for an unactivated substrate.
Q2: Are there any alternatives to forcing conditions for SNAr on 2-chloroquinoline?
A2: If your molecule is sensitive to high temperatures, direct SNAr may not be feasible. In such cases, a palladium-catalyzed reaction like the Buchwald-Hartwig amination (for N-nucleophiles) or related C-O coupling reactions would be the preferred method, as they operate under much milder conditions.[7] These catalytic methods are specifically designed to overcome the low intrinsic reactivity of aryl chlorides in nucleophilic substitution-type processes.
References
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
Chandra, A., et al. (2009). ChemInform Abstract: Copper-Free Sonogashira Coupling of 2-Chloroquinolines with Phenyl Acetylene and Quick Annulation to Benzo[b][16]naphthyridine Derivatives in Aqueous Ammonia. ChemInform. [Link]
-
Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. (2019). ResearchGate. Retrieved January 21, 2026, from [Link]
- Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
-
SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). (n.d.). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Failed suzuki coupling, any suggenstions? (2024). Reddit. Retrieved January 21, 2026, from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
Efficient and Copper-Free Pd(OAc)2/DABCO-Catalyzed Sonogashira Cross-Coupling Reaction. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2018). National Institutes of Health. [Link]
-
SNAr Reaction in Common Molecular Solvents Under Pressure. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (2012). National Institutes of Health. [Link]
-
The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
A Comparative Ancillary Ligand Survey in Palladium-Catalyzed C-O Cross-Coupling of Primary and Secondary Aliphatic Alcohols. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved January 21, 2026, from [Link]
-
One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. (2011). Sci-Hub. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (2018). Scholarship @ Claremont. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). National Institutes of Health. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
The isocyanide SN2 reaction. (2023). National Institutes of Health. [Link]
-
Phase Transition Thermodynamic Properties Of 2-Methylquinoline, 2- Chloroquinoline And 2-Phenylquinoline Case. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Reddy, E. A., et al. (2008). Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinoline via Pd/C-catalyzed coupling reaction in water. Sci-Hub. [Link]
-
Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. (2017). MDPI. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved January 21, 2026, from [Link]
-
Gensch, T., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (2020). Pendidikan Kimia. [Link]
-
Blakemore, D. C., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health. [Link]
-
HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (2006). Organic Chemistry Portal. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). National Institutes of Health. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS Green Chemistry Institute. Retrieved January 21, 2026, from [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube. Retrieved January 21, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 21, 2026, from [Link]
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Technical Support Center: Troubleshooting Side Product Formation in Substituted Quinoline Synthesis
Welcome to the technical support center for the synthesis of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side product formations encountered during key named reactions for quinoline synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Skraup Synthesis & Doebner-von Miller (DVM) Reaction
The Skraup and Doebner-von Miller reactions are powerful methods for quinoline synthesis but are notorious for their highly exothermic nature and potential for side product formation, particularly polymerization and tarring.[1][2][3][4]
Q1: My Skraup/DVM reaction is extremely vigorous and difficult to control, resulting in a low yield and a significant amount of black tar. What's causing this, and how can I mitigate it?
A1: Underlying Cause: The primary culprit is the acid-catalyzed polymerization of acrolein (in the Skraup synthesis, generated in situ from the dehydration of glycerol) or other α,β-unsaturated carbonyl compounds (in the DVM reaction).[3][5][6] The harsh, highly acidic, and oxidizing conditions promote these unwanted polymerization pathways.[3][4]
Troubleshooting Strategies:
-
Reaction Moderation: The addition of a moderator is crucial for controlling the reaction's vigor. Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[3][6] Boric acid can also serve this purpose.[6]
-
Controlled Reagent Addition: The slow and controlled addition of concentrated sulfuric acid with efficient cooling is essential.[3] Similarly, for the DVM reaction, adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can minimize polymerization.[5]
-
Efficient Stirring: Good agitation helps to dissipate heat and prevent localized hotspots, which can accelerate side reactions.[3]
-
Gradual Heating: Apply heat gently and be prepared to remove the heat source once the exothermic reaction initiates.[6]
Q2: Besides tar, what other specific side products should I be aware of in the Doebner-von Miller reaction?
A2: A notable side reaction involves the reduction of intermediates. The Schiff base formed during the reaction can sometimes act as an oxidizing agent in the final aromatization step. This leads to its own reduction, resulting in the formation of saturated or partially saturated quinoline derivatives as minor byproducts.[6]
Experimental Protocol: Moderated Skraup Synthesis of Quinoline
This protocol is a modified procedure incorporating ferrous sulfate to control the reaction's exothermicity.[6]
| Reagent | Amount | Notes |
| Aniline | 1.0 mol | Ensure high purity. |
| Glycerol (anhydrous) | 2.5 mol | Anhydrous conditions are important. |
| Concentrated H₂SO₄ | 2.0 mol | Add slowly with cooling. |
| Nitrobenzene | 0.5 mol | Oxidizing agent. |
| Ferrous Sulfate Heptahydrate | 0.1 mol | Moderator. |
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the aniline, nitrobenzene, ferrous sulfate heptahydrate, and glycerol.[6]
-
Slowly and carefully add the concentrated sulfuric acid to the stirred mixture.
-
Heat the mixture gently. Once the reaction begins to boil, remove the heat source. The exothermic nature should sustain the reaction for a period.[6]
-
After the initial vigorous phase subsides, heat the mixture to reflux for an additional 3-5 hours.[6]
-
For purification, after cooling, the mixture is diluted with water and made strongly basic with sodium hydroxide. Steam distillation is then an effective method to separate the volatile quinoline from the non-volatile tar.[6]
Friedländer Synthesis
The Friedländer synthesis is a versatile method for preparing substituted quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7][8][9]
Q3: I'm performing a Friedländer synthesis under basic conditions and observing significant amounts of byproducts. What are these, and how can I avoid them?
A3: Underlying Cause: Under basic conditions, the ketone starting material can undergo self-aldol condensation.[6][7] This reaction competes with the desired condensation with the 2-aminoaryl aldehyde or ketone, thereby reducing the yield of the target quinoline.[6]
Troubleshooting Strategies:
-
Switch to Acid Catalysis: Changing the catalyst from a base to an acid (e.g., p-toluenesulfonic acid, trifluoroacetic acid, or even iodine) will prevent the base-catalyzed self-condensation of the ketone.[6][8]
-
Modify Reaction Conditions: Lowering the reaction temperature or slowly adding the ketone to the reaction mixture can help to minimize this side reaction.[6]
Q4: My Friedländer synthesis with an unsymmetrical ketone is producing a mixture of regioisomers that are difficult to separate. How can I improve regioselectivity?
A4: Underlying Cause: The use of unsymmetrical ketones can lead to the formation of two different regioisomers, posing a significant challenge in purification.[2][10]
Troubleshooting Strategies:
-
Catalyst Selection: The choice of catalyst can influence the regiochemical outcome. Specific amine catalysts or ionic liquids have been shown to favor the formation of one regioisomer.[11]
-
Substrate Modification: Introducing a directing group, such as a phosphonate or phosphoryl group, at one of the α-carbons of the ketone can provide excellent control over the regioselectivity of the annulation.[1][11]
-
Reaction Condition Optimization: Carefully optimizing the reaction temperature and solvent can also influence the regiochemical outcome.[11]
Visualizing the Competing Pathways in Friedländer Synthesis
Caption: Friedländer synthesis vs. competing aldol condensation.
Combes Synthesis & Conrad-Limpach Synthesis
These methods involve the reaction of anilines with β-dicarbonyl compounds. The Combes synthesis typically uses β-diketones, while the Conrad-Limpach synthesis employs β-ketoesters.[2][12][13][14]
Q5: I'm getting a mixture of regioisomers in my Combes synthesis using an unsymmetrical β-diketone. What factors control this, and how can I direct the reaction?
A5: Underlying Cause: The regioselectivity in the Combes synthesis is determined by which carbonyl group of the β-diketone the aniline initially attacks and the subsequent acid-catalyzed cyclization. This is influenced by both steric and electronic effects of the substituents on both the aniline and the β-diketone.[10][14]
Troubleshooting Strategies:
-
Steric Hindrance: Bulky substituents on either the aniline or the β-diketone can favor the formation of the less sterically hindered product.[10][11] For instance, increasing the bulk of the R group on the diketone often leads to a specific regioisomer.[14]
-
Electronic Effects: The electronic properties of substituents on the aniline play a role. For example, using methoxy-substituted anilines can favor one isomer, while chloro- or fluoro-substituted anilines may favor the other.[14]
Q6: In the Conrad-Limpach synthesis, what determines whether I form the 4-hydroxyquinoline (kinetic product) or the 2-hydroxyquinoline (thermodynamic product)?
A6: Underlying Cause: The outcome is temperature-dependent. The reaction of anilines with β-ketoesters can proceed via two pathways.
Troubleshooting Strategies:
-
Kinetic Control (Lower Temperature): Running the initial condensation at a lower temperature (e.g., room temperature) favors the formation of the β-aminoacrylate (enamine), which upon heating (around 140-160°C), cyclizes to the 4-hydroxyquinoline.[13][15] This is the Conrad-Limpach pathway.
-
Thermodynamic Control (Higher Temperature): If the initial reaction is carried out at higher temperatures, the anilide intermediate is formed, which then cyclizes to the 2-hydroxyquinoline. This is known as the Knorr synthesis pathway.[13][15]
Visualizing Temperature-Dependent Selectivity
Caption: Temperature control in Conrad-Limpach-Knorr synthesis.
General Troubleshooting Workflow for Low Yield
When facing unexpectedly low yields, a systematic approach can help identify the root cause.
Caption: A logical workflow for troubleshooting low yields.
References
- Technical Support Center: Improving Regioselectivity in Quinoline Synthesis. Benchchem.
- avoiding common pitfalls in quinoline synthesis. Benchchem.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
- troubleshooting side reactions in the synthesis of quinoline derivatives. Benchchem.
- Overcoming challenges in the synthesis of substituted quinolines. Benchchem.
- Conrad–Limpach synthesis. Wikipedia.
- byproduct formation in the Doebner-von Miller reaction. Benchchem.
- Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.
- Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate.
- Doebner–Miller reaction. Wikipedia.
- Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. Benchchem.
- Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube.
- Identification of common byproducts in quinoline synthesis. Benchchem.
- Conrad-Limpach Reaction.
- Conrad-Limpach Synthesis. SynArchive.
- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- Friedländer Quinoline Synthesis. Alfa Chemistry.
- Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd.
- Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org.
- Doebner-Miller reaction and applications. Slideshare.
- Combes Quinoline Synthesis.
- Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide. Benchchem.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate.
- The Skraup Synthesis of Quinolines. ResearchGate.
- Combes quinoline synthesis. Wikipedia.
- Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development - ACS Publications.
- Friedländer synthesis. Wikipedia.
- Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. NIH.
- Friedlaender Synthesis. Organic Chemistry Portal.
- Synthesis of quinolines. Organic Chemistry Portal.
- Preparation and Properties of Quinoline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 13. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 14. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 15. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
Technical Support Center: Optimizing Reaction Conditions for Functionalizing 2-Chloroquinolin-5-amine
Welcome to the technical support center dedicated to the functionalization of 2-chloroquinolin-5-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of modifying this versatile heterocyclic scaffold. The quinoline core is a privileged structure in numerous pharmaceuticals, and mastering its functionalization is key to developing novel molecular entities.
This guide provides in-depth, field-proven insights in a direct question-and-answer format, addressing common challenges and offering robust troubleshooting strategies for palladium-catalyzed cross-coupling and nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Question: Which is the most suitable reaction for C-C bond formation at the 2-position of this compound?
Answer: For forming a new carbon-carbon bond at the C-2 position, the Suzuki-Miyaura cross-coupling reaction is generally the most robust and versatile method.[1] It offers broad functional group tolerance and typically proceeds under conditions that are milder than many alternatives. However, success is highly dependent on mitigating catalyst inhibition caused by the quinoline nitrogen.
Question: What is the recommended approach for installing a new C-N bond at the 2-position?
Answer: The Buchwald-Hartwig amination is the state-of-the-art method for C-N bond formation with this substrate.[2] It allows for the coupling of a wide range of primary and secondary amines, as well as ammonia equivalents.[3][4] Given the inherent challenges of using an electron-rich chloro-heterocycle, the choice of a highly active catalyst system is paramount for achieving good yields.[5]
Question: Can I perform a direct Nucleophilic Aromatic Substitution (SNAr) on this molecule?
Answer: Yes, but with significant caveats. The chlorine at the 2-position of a quinoline is less reactive towards nucleophilic displacement than a chlorine at the 4-position.[6] Furthermore, the electron-donating nature of the 5-amino group can further deactivate the ring system for nucleophilic attack. Consequently, SNAr reactions typically require harsh conditions, such as high temperatures (>120-150 °C) and polar aprotic solvents (e.g., DMSO, NMP), and are often limited to very strong nucleophiles like alkoxides or small, unhindered amines.[7]
Question: Do I need to protect the 5-amino group before attempting cross-coupling reactions?
Answer: This is a critical consideration that depends on your specific reaction partners and conditions.
-
For Suzuki Coupling: Generally, protection is not required. The primary amine is a poor nucleophile under the basic conditions (e.g., K₂CO₃, K₃PO₄) used for Suzuki reactions.
-
For Buchwald-Hartwig Amination: Protection is highly recommended. The 5-amino group has a reactive N-H bond that can compete with your desired amine nucleophile, leading to self-coupling or other side reactions, especially when using strong bases like NaOtBu or LHMDS. A standard Boc or Acetal protecting group is often sufficient.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
A common failure mode in coupling reactions with quinoline-based substrates is catalyst inhibition. The lone pair of electrons on the quinoline ring's nitrogen atom can coordinate strongly to the palladium center, effectively "poisoning" the catalyst and halting the catalytic cycle.[8]
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Part 1: Suzuki-Miyaura Coupling Troubleshooting
Question: My Suzuki reaction has stalled at <10% conversion, and I observe a color change to black precipitate. What is happening?
Answer: This is a classic symptom of palladium catalyst decomposition, likely initiated by catalyst poisoning from the quinoline nitrogen. The active Pd(0) species is being either oxidized or agglomerating into inactive palladium black.
Causality & Solution:
-
Ligand Choice is Critical: Standard ligands like PPh₃ are often insufficient. The key is to use a sterically bulky, electron-rich phosphine ligand that both stabilizes the Pd(0) center and sterically hinders the quinoline nitrogen from coordinating.
-
Modern Catalysts: Employing modern Buchwald-type biarylphosphine ligands or N-heterocyclic carbene (NHC) ligands is highly recommended. These ligands create a more active and stable catalytic species.
-
Pre-catalysts: Use a well-defined palladium pre-catalyst (e.g., XPhos Pd G3, SPhos Pd G4). These are air-stable and generate the active Pd(0) species more cleanly and efficiently in situ compared to sources like Pd(OAc)₂ or Pd₂(dba)₃.[4]
Question: I am observing significant formation of 5-aminoquinoline (hydrodehalogenation) as my main side product. How do I suppress this?
Answer: Hydrodehalogenation is a common side reaction in Suzuki couplings.[9] It occurs when the organopalladium intermediate reacts with a hydride source instead of the boronic acid partner.
Causality & Solution:
-
Hydride Source: The hydride can originate from several sources, including water, alcohols (if used as co-solvent), or even the boronic acid itself under certain conditions. Using an amine base can also sometimes lead to dehalogenation.[9]
-
Base Selection: While aqueous bases are common in Suzuki reactions, they can be problematic here. Switch to an anhydrous, non-nucleophilic base. Anhydrous K₃PO₄ or Cs₂CO₃ are excellent choices.
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents. If your boronic acid is of poor quality, it may contain water or other protic impurities.
| Parameter | Recommended Starting Conditions for Suzuki Coupling | Rationale |
| Pd Source | XPhos Pd G3 or SPhos Pd G3 (1-3 mol%) | Air-stable pre-catalysts providing bulky, electron-rich ligands to prevent catalyst poisoning.[4] |
| Boronic Acid | Aryl- or Vinyl-boronic acid (1.2-1.5 equiv.) | Ensure high purity; consider using pinacol esters for sensitive substrates.[9] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.) | Strong, non-hydroxide bases that minimize hydrolysis and hydrodehalogenation side reactions.[10] |
| Solvent | 1,4-Dioxane or Toluene/H₂O (10:1) | Dioxane is an excellent general solvent. A small amount of water can aid transmetalation but may increase side reactions.[10] |
| Temperature | 80-110 °C | Sufficient thermal energy is needed for the oxidative addition of the aryl chloride. |
Part 2: Buchwald-Hartwig Amination Troubleshooting
Question: My Buchwald-Hartwig amination of this compound with a primary aliphatic amine is giving no product. Why is this so difficult?
Answer: This is a challenging transformation for two primary reasons: 1) Aryl chlorides are significantly less reactive than bromides or iodides in the oxidative addition step, and 2) the aforementioned catalyst poisoning by the quinoline nitrogen is particularly detrimental in amination reactions.[5]
Causality & Solution:
-
Ligand and Catalyst Selection: This reaction demands a highly active catalyst system specifically designed for aryl chlorides. Use a modern Buchwald pre-catalyst (G3 or G4) paired with a very bulky biarylphosphine ligand like RuPhos or BrettPhos. These ligands promote the difficult oxidative addition step and shield the palladium center.
-
Base Choice: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is standard, but lithium bis(trimethylsilyl)amide (LHMDS) can also be very effective, especially for generating the palladium-amido complex.[2][3]
-
Temperature: High temperatures (100-120 °C) are often necessary to drive the oxidative addition of the C-Cl bond to completion.
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// Inhibition Path Inhibition [label="Quinoline-N\nCoordination\n(Inhibition)", shape=box, style="rounded,dashed", color="#EA4335", fontcolor="#EA4335"]; Inactive [label="Inactive\nPd(0)L(Quinoline)", shape=circle, style="filled,dashed", color="#EA4335", fillcolor="#FCE8E6", fontcolor="#EA4335"];
// Edges Pd0 -> OxAdd [label=" + Aryl-Cl"]; OxAdd -> PdII_Aryl; PdII_Aryl -> AmineCoord [label=" + R₂NH"]; AmineCoord -> PdII_Amine; PdII_Amine -> Deprotonation; Deprotonation -> PdII_Amido; PdII_Amido -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration"];
// Inhibition Edge Pd0 -> Inhibition [style=dashed, color="#EA4335"]; Inhibition -> Inactive [style=dashed, color="#EA4335"]; }
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Disclaimer: This is a representative protocol. Optimization of catalyst, ligand, base, and temperature may be required for different substrates. All operations should be performed under an inert atmosphere (Nitrogen or Argon).
Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.3 equiv.)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.5 equiv.)
-
1,4-Dioxane, anhydrous
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, phenylboronic acid, K₃PO₄, and XPhos Pd G3.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
Add anhydrous 1,4-dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Seal the vial and place it in a preheated heating block at 100 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Wash the Celite® pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired 2-phenylquinolin-5-amine.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
-
Disclaimer: This protocol involves a protected starting material to avoid self-coupling. All operations should be performed under an inert atmosphere.
Materials:
-
tert-butyl (2-chloroquinolin-5-yl)carbamate (1.0 equiv.)
-
Morpholine (1.5 equiv.)
-
RuPhos Pd G4 (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv.)
-
Toluene, anhydrous
Procedure:
-
Precaution: NaOtBu is highly reactive and hygroscopic. Handle it in a glovebox if possible.
-
To an oven-dried reaction vial in a glovebox, add tert-butyl (2-chloroquinolin-5-yl)carbamate, RuPhos Pd G4, and NaOtBu.
-
Outside the glovebox (if necessary), add anhydrous toluene and morpholine via syringe under a positive pressure of inert gas.
-
Seal the vial and place it in a preheated heating block at 110 °C.
-
Stir the reaction vigorously for 16-24 hours. Monitor by LC-MS.
-
After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the Boc-protected product. The Boc group can be subsequently removed under standard acidic conditions (e.g., TFA in DCM) to yield 2-(morpholino)quinolin-5-amine.
References
-
Alesawy, M. S., et al. (2021). Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. Archiv Der Pharmazie, 354(3). Available at: [Link]
-
ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available at: [Link]
-
Nasielski-Hinkens, R., et al. (1988). Nucleophilic substitutions on 2‐Chloro‐3‐Nitroquinoxaline. Bulletin des Sociétés Chimiques Belges, 97(11–12), 919–926. Available at: [Link]
-
Golič, L., et al. (1981). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Journal of Heterocyclic Chemistry, 18(5), 1007-1011. Available at: [Link]
-
Abbott, F. A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Wang, M.-F., et al. (2023). HCO₂H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry, 47(2), 653-657. Available at: [Link]
-
Wikipedia. (2023). Suzuki reaction. Available at: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Scale-Up Synthesis of 2-Chloroquinoline Intermediates
A Senior Application Scientist's Guide to Navigating Common Challenges
Welcome to the technical support center for the scale-up synthesis of 2-chloroquinoline intermediates. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale experiments to pilot-plant or manufacturing-scale production. As Senior Application Scientists, we understand that scaling up a synthesis is not merely about using larger flasks; it involves a complex interplay of chemical kinetics, thermodynamics, mass transfer, and process safety.
This resource is structured as a series of frequently asked questions and detailed troubleshooting guides. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you not only to solve immediate problems but also to build a robust and scalable process.
Frequently Asked Questions (FAQs)
Q1: Why is the Vilsmeier-Haack reaction for producing 2-chloro-3-formylquinolines so difficult to control during scale-up?
The Vilsmeier-Haack reaction, a cornerstone for synthesizing many 2-chloroquinoline precursors, is notoriously exothermic. At the bench scale (milligrams to grams), this exotherm is easily dissipated by the flask's large surface-area-to-volume ratio. However, during scale-up, the volume increases cubically while the surface area for heat exchange only increases squarely. This fundamental geometric shift can lead to a dangerous thermal runaway if not properly managed. The reaction between dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent is itself highly exothermic and can lead to localized "hot spots" in a large reactor, promoting side reactions and impurity formation.
Q2: My reaction yield drops significantly when moving from a 1L flask to a 100L reactor. What are the likely causes?
A drop in yield during scale-up often points to issues with mass transfer and mixing efficiency . In a large reactor, achieving homogenous mixing of reactants, especially those with different densities or viscosities, is challenging. Poor mixing can lead to:
-
Localized Stoichiometry: Pockets of the reactor may have an excess of one reagent, leading to the formation of byproducts.
-
Inefficient Heat Transfer: As mentioned above, poor mixing exacerbates temperature gradients, potentially degrading sensitive intermediates or products.
-
Incomplete Reactions: If the reactants are not brought into sufficient contact, the reaction may stall before reaching completion.
The choice of impeller type, agitation speed (RPM), and baffle design in the reactor are critical parameters that must be optimized during process development.
Q3: We are observing significant batch-to-batch variability in the purity of our 2-chloroquinoline product. How can we improve consistency?
Batch-to-batch inconsistency is often rooted in the quality and handling of starting materials and the precise control of reaction parameters. For 2-chloroquinoline synthesis, pay close attention to:
-
Acetanilide Purity: The purity of the starting acetanilide or related aniline derivative is paramount. Trace impurities can act as catalysts or inhibitors for side reactions.
-
POCl₃ Quality: Phosphorus oxychloride can degrade over time, especially with exposure to moisture, forming phosphoric acid and HCl. This changes the reagent's reactivity and can introduce unwanted side products. Always use a fresh, high-purity grade of POCl₃ for consistent results.
-
Water Content: The Vilsmeier-Haack and related cyclization reactions are extremely sensitive to moisture. Ensure all solvents are anhydrous and the reactor is properly dried before use. Water can quench the Vilsmeier reagent and lead to incomplete conversion.
Troubleshooting Guide: Common Scale-Up Issues & Solutions
Problem 1: Thermal Runaway and Poor Temperature Control
Symptoms:
-
A rapid, uncontrolled increase in the internal temperature of the reactor.
-
A sudden increase in reactor pressure.
-
Discoloration of the reaction mixture (e.g., turning dark brown or black), indicating decomposition.
-
Low yield and a complex impurity profile in the final product.
Root Cause Analysis & Mitigation Strategy:
The primary cause is the highly exothermic nature of the Vilsmeier reagent formation and the subsequent cyclization reaction. The inability of the reactor's cooling system to remove heat as fast as it is generated leads to a thermal runaway.
Workflow for Mitigating Thermal Runaway
Caption: Workflow for Thermal Runaway Mitigation in Vilsmeier Reactions.
Detailed Protocol: Controlled Addition of POCl₃
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Initial Charge: Charge the reactor with the acetanilide derivative and the chosen solvent (e.g., DMF). Begin agitation to ensure a homogenous slurry.
-
Cooling: Cool the reactor contents to the target initial temperature (e.g., 0-5 °C) using the reactor jacket.
-
POCl₃ Dosing: Begin the slow, subsurface addition of POCl₃ via a dosing pump. The addition rate should be calculated based on the calorimetric data to ensure the rate of heat generation does not exceed the reactor's cooling capacity.
-
Temperature Monitoring: Continuously monitor the internal temperature. The dosing pump should be interlocked with the temperature probe to automatically stop the addition if the temperature exceeds a pre-set safety limit (e.g., >15 °C).
-
Hold Period: After the addition is complete, maintain the reaction at the specified temperature until reaction completion is confirmed by in-process controls (e.g., HPLC, TLC).
Problem 2: Formation of Impurities and Byproducts
Symptoms:
-
The final product has low purity (<98%) after initial work-up.
-
Difficulties during crystallization or isolation due to oily impurities.
-
Identification of regioisomers or polymeric material by analytical methods (HPLC, GC-MS).
Root Cause Analysis & Mitigation Strategy:
Side reactions become more prominent at scale due to prolonged reaction times and temperature gradients. In the Combes synthesis or related cyclizations, improper acid catalysis or high temperatures can lead to the formation of regioisomers. In Vilsmeier reactions, excess reagent or "hot spots" can lead to the formation of undesired chlorinated byproducts or polymerization of the starting material.
Table 1: Common Impurities and Control Strategies
| Impurity Type | Probable Cause | Recommended Control Action |
| Regioisomers | High reaction temperature; incorrect acid catalyst concentration. | Lower the reaction temperature; optimize the molar ratio of the acid catalyst (e.g., PPA, H₂SO₄). |
| Polymeric Byproducts | Localized high concentration of Vilsmeier reagent; temperature spikes. | Improve agitation; use a controlled, slow addition of the limiting reagent. |
| N-Oxides | Presence of oxidizing agents; incomplete reduction if starting from a nitro-aromatic. | Ensure an inert atmosphere; verify the quality of starting materials and reagents. |
| Hydrolyzed Product (Quinolinone) | Ingress of water during reaction or work-up. | Use anhydrous solvents; ensure the reactor is dry; perform quench at low temperatures. |
Troubleshooting Logic for Impurity Reduction
Technical Support Center: Purification of Amine-Containing Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of amine-containing compounds. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the synthesis and purification of amines. As a Senior Application Scientist, my goal is to blend established chemical principles with field-tested insights to help you navigate the complexities of amine purification.
Amines are fundamental building blocks in organic synthesis, particularly in the pharmaceutical industry. However, their basic nature and reactivity often lead to purification challenges, from stubborn impurities to difficulties with standard chromatographic techniques. This resource provides troubleshooting guides and frequently asked questions (FAQs) to directly address these issues.
Section 1: Troubleshooting Common Impurities
This section addresses the most frequently encountered impurities in amine synthesis and provides targeted strategies for their removal.
Q1: My reaction mixture contains unreacted starting materials, such as primary amines or alkyl halides. How can I remove them?
A1: The presence of unreacted starting materials is a common issue. The optimal removal strategy depends on the properties of your desired amine and the specific starting materials used.
-
For Unreacted Primary or Secondary Amines: If your product is a tertiary amine, and you have residual primary or secondary amines, you can often exploit the differences in basicity and reactivity. One effective method is to treat the crude mixture with an organic anhydride. The primary and secondary amines will react to form amides, which are typically less volatile and can be more easily separated by distillation or chromatography.[1]
-
Acid-Base Extraction: This is a powerful and scalable technique for separating amines from non-basic impurities.[2] By washing your organic solution with a dilute acid (e.g., 10% HCl), the basic amine will form a water-soluble salt and move to the aqueous layer.[3][4][5] The organic layer containing neutral impurities (like unreacted alkyl halides) can then be discarded. The amine can be recovered from the aqueous layer by basifying with a base like NaOH and extracting back into an organic solvent.[6][7][8]
-
Distillation: For volatile amines, fractional distillation can be effective, especially if there is a significant difference in boiling points between your product and the starting materials.[2][9]
Q2: How can I remove residual metal catalysts (e.g., Pd/C) from my reaction mixture?
A2: Residual metal catalysts are a common impurity, especially in reactions like catalytic hydrogenations.
-
Filtration: The standard method for removing heterogeneous catalysts like Palladium on carbon (Pd/C) is filtration through a pad of a filter aid such as Celite®.[10] It is critical to keep the filter cake wet with solvent at all times to prevent the pyrophoric catalyst from igniting upon contact with air.[10]
-
Activated Carbon: In some cases, activated carbon can be a cost-effective alternative for removing certain metal catalysts.[10]
Q3: My reaction has produced by-products, such as over-alkylated amines or N-oxides. What are the best strategies for their removal?
A3: The formation of by-products is inherent to many amine syntheses.
-
Chromatography: Column chromatography is often the most effective method for separating closely related amine by-products. However, the basicity of amines can lead to issues on standard silica gel columns.[2][11][12] See the detailed section on troubleshooting column chromatography for solutions.
-
Crystallization/Recrystallization: If your amine product is a solid, recrystallization can be a highly effective purification method.[2] This can be performed on the free base or, more commonly, by forming a salt (e.g., hydrochloride) to induce crystallization.[2][13][14] A novel technique involves using trichloroacetic acid (TCA) to precipitate the amine salt, which can then be isolated and the pure amine regenerated by simple decarboxylation of the TCA.[15]
-
Acid-Base Extraction: Differences in pKa values between primary, secondary, and tertiary amines can be exploited for separation using carefully controlled pH during acid-base extractions.[2][16][17]
Section 2: Troubleshooting Purification Techniques
This section focuses on common problems encountered with standard purification methods when applied to amines and offers practical solutions.
FAQs: Column Chromatography of Amines
Q4: My amine is streaking or showing poor separation on a silica gel column. What's happening and how can I fix it?
A4: This is a very common problem caused by the interaction of the basic amine with the acidic silanol groups on the surface of the silica gel.[2][11][12][18] This can lead to irreversible adsorption, band-spreading, and loss of your compound.[2][12][18]
Here are several effective troubleshooting strategies:
-
Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a competing base, such as triethylamine (TEA) or ammonia, into your eluent can neutralize the acidic sites on the silica gel.[2][11][18]
-
Use a Modified Stationary Phase:
-
Switch to Reversed-Phase Chromatography: For polar or ionizable amines, reversed-phase chromatography (e.g., C18) with an alkaline mobile phase can be a very effective strategy.[2][12][18] To ensure the amine is in its free-base form and more retentive, the mobile phase pH should be adjusted to be at least two units above the amine's pKa.[12]
Decision-Making Workflow for Amine Chromatography
Caption: Decision workflow for troubleshooting amine purification by column chromatography.
FAQs: Acid-Base Extraction
Q5: I'm trying to use acid-base extraction, but I'm getting a stable emulsion. What should I do?
A5: Emulsion formation is a common frustration during liquid-liquid extractions, especially with amines.
-
Break the Emulsion:
-
Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Gentle Swirling: Instead of vigorous shaking, try gentle, prolonged swirling or inversion of the separatory funnel.
-
Filtration: Filtering the emulsified layer through a pad of Celite® can sometimes break the emulsion.
-
-
Prevention:
-
Avoid Vigorous Shaking: Use gentle inversions to mix the layers.
-
Solvent Choice: Sometimes changing the organic solvent can reduce the tendency for emulsion formation.
-
FAQs: Distillation and Recrystallization
Q6: My amine seems to be decomposing during distillation, even under vacuum. What are my options?
A6: Some amines are thermally unstable and can degrade at elevated temperatures.[19]
-
Steam Distillation: For volatile, water-immiscible amines, steam distillation can be a gentle alternative to traditional distillation.
-
Short-Path Distillation (Kugelrohr): This technique is ideal for small quantities of high-boiling or thermally sensitive compounds as it minimizes the time the compound spends at high temperatures.
-
Azeotropic Distillation: Adding a second solvent that forms an azeotrope with your amine can sometimes allow for distillation at a lower temperature.[3]
Q7: I'm having trouble finding a suitable solvent for recrystallizing my amine. What should I try?
A7: Finding the right recrystallization solvent is often a matter of trial and error.
-
Solvent Screening: Test the solubility of your crude amine in a variety of solvents at room temperature and at their boiling points. Ideal solvents will show poor solubility at room temperature and high solubility when hot.
-
Mixed Solvent Systems: If a single solvent doesn't work, try a mixed solvent system. Dissolve your amine in a "good" solvent (one in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes cloudy. Then, allow the solution to cool slowly.
-
Salt Formation: As mentioned previously, converting the amine to a salt can dramatically change its solubility properties and often makes recrystallization easier.[2][20]
Section 3: Experimental Protocols
Protocol 1: General Acid-Base Extraction for Amine Purification
Objective: To separate a basic amine from neutral and acidic impurities.
Materials:
-
Crude reaction mixture dissolved in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
1 M Hydrochloric Acid (HCl).
-
1 M Sodium Hydroxide (NaOH).
-
Saturated Sodium Chloride solution (brine).
-
Separatory funnel.
-
Erlenmeyer flasks.
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent and transfer it to a separatory funnel.
-
Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure.[5]
-
Allow the layers to separate. The protonated amine salt will be in the aqueous (bottom) layer.[5]
-
Drain the aqueous layer into a clean Erlenmeyer flask.
-
Wash the organic layer with 1 M HCl two more times, combining all the aqueous extracts. The organic layer now contains neutral impurities and can be set aside.
-
Cool the combined aqueous extracts in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (test with pH paper). The free amine should precipitate out or form an oily layer.
-
Extract the free amine from the basified aqueous solution with fresh organic solvent (three times).
-
Combine the organic extracts, wash with brine, dry over a suitable drying agent, filter, and remove the solvent under reduced pressure to obtain the purified amine.
Protocol 2: Preparation of Triethylamine-Deactivated Silica Gel
Objective: To neutralize the acidic sites on silica gel for improved chromatography of basic compounds.[18]
Materials:
-
Silica gel.
-
A suitable solvent (e.g., the mobile phase to be used for chromatography).
-
Triethylamine (TEA).
Procedure:
-
Prepare a slurry of the silica gel in the chosen solvent.
-
Add triethylamine to the slurry to a final concentration of 1-2% (v/v).
-
Stir the slurry for 15-30 minutes.
-
Pack the column with the treated silica gel slurry as you normally would.
-
Equilibrate the column with the mobile phase (containing the same concentration of TEA) before loading your sample.
Section 4: Data Tables for Quick Reference
Table 1: Common Purification Techniques for Amines and Their Applicability
| Purification Technique | Best Suited For | Key Considerations |
| Acid-Base Extraction | Separating amines from neutral or acidic impurities. Separating primary, secondary, and tertiary amines.[2] | Scalable and cost-effective.[2] Requires the amine and product to be stable to acidic and basic conditions. |
| Distillation | Volatile and thermally stable amines.[2] | Simple distillation for removing high molecular weight by-products. Vacuum distillation for high-boiling or sensitive amines. |
| Recrystallization | Solid amines. | Can provide very high purity. Salt formation can be used to induce crystallization.[2][20] |
| Column Chromatography | Separating mixtures of closely related amines or removing stubborn impurities. | Often requires modification of the stationary or mobile phase to prevent streaking and product loss.[2][11][12] |
Table 2: Troubleshooting Guide for Amine Purification
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Streaking/Tailing on Silica Gel | Acid-base interaction between the amine and silica.[2][11][12][18] | Add a basic modifier (e.g., TEA) to the eluent. Use a basic stationary phase (alumina, amine-functionalized silica). Switch to reversed-phase chromatography.[2][18] |
| Emulsion During Extraction | High concentration of amine salts, vigorous shaking. | Add brine. Use gentle inversions instead of shaking. Filter through Celite®. |
| Product Decomposition During Distillation | Thermal instability of the amine.[19] | Use vacuum distillation, steam distillation, or short-path distillation. |
| Difficulty Finding Recrystallization Solvent | Unfavorable solubility profile. | Screen a wide range of solvents. Use a mixed-solvent system. Convert the amine to a salt to alter solubility.[20] |
| Residual Metal Catalyst | Incomplete removal after reaction. | Filter through Celite®.[10] Consider an activated carbon treatment.[10] |
References
- Catalyst Removal in Chroman-3-Amine Synthesis: A Technical Support Center - Benchchem.
- Technical Support Center: Overcoming Challenges in Secondary Amine Purific
- How do I remove aniline from the reaction mixture?
- How to obtain pure aniline
- Is there an easy way to purify organic amines? - Biotage.
- A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Request PDF - ResearchG
- A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives
- CN111632400B - Recrystallization purification method of enamine salt - Google P
- purifying secondary amine - Powered by XMB 1.9.11 - Sciencemadness Discussion Board.
- Troubleshooting purification of tertiary amine compounds by column chrom
- How to purify ionizable organic amine compounds using flash column chrom
- 4.8: Acid-Base Extraction - Chemistry LibreTexts.
- Isolation (Recovery) - University of Alberta.
- Technical Support Center: Purification of Substituted Anilines - Benchchem.
- How to purify Amine? Grad student asked me.
- Trichloroacetic acid fueled practical amine purific
- Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community.
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
- CA2023057A1 - Process for reducing the content of primary and secondary amine in a tertiary amine - Google P
- How to recrystallization amine compound and it is not soluble in common organic solvents.
Sources
- 1. CA2023057A1 - Process for reducing the content of primary and secondary amine in a tertiary amine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Isolation (Recovery) [chem.ualberta.ca]
- 9. Sciencemadness Discussion Board - purifying secondary amine - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
- 13. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]
- 20. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Troubleshooting Friedel-Crafts Reactions for Quinoline Synthesis
Welcome to the technical support center for Friedel-Crafts reactions in quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful but often challenging reactions. Here, we address common experimental issues with in-depth explanations and provide actionable, field-proven solutions.
Section 1: Troubleshooting Guide - Common Experimental Failures
This section is dedicated to diagnosing and solving specific problems encountered during the synthesis of quinolines using Friedel-Crafts strategies like the Combes, Conrad-Limpach, and intramolecular acylations.
Q1: Why is my reaction yield extremely low or failing completely?
Low or no yield is a frequent issue, often stemming from several potential root causes. Let's break them down.
Possible Cause A: Catalyst Deactivation by the Aniline Substrate
Aniline and its derivatives are the foundational building blocks for many quinoline syntheses. However, their basic nitrogen atom is a major liability in classic Friedel-Crafts reactions that use strong Lewis acid catalysts like aluminum chloride (AlCl₃).[1][2][3][4]
-
The Chemistry: The lone pair of electrons on the aniline's amino group acts as a Lewis base, readily reacting with the Lewis acid catalyst.[1][3] This forms a stable complex, which places a positive charge on the nitrogen. This positively charged group then acts as a strong electron-withdrawing group, deactivating the aromatic ring towards the desired electrophilic substitution.[1][4]
-
Recommended Solution: Protection of the Amino Group The most effective strategy is to temporarily "protect" the amino group, rendering it non-basic and non-nucleophilic during the Friedel-Crafts step.[3] Converting the amine to an amide is a common and effective approach. The amide is still an ortho, para-director but is significantly less reactive towards the Lewis acid catalyst.
Experimental Protocol: Acetylation of Aniline
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve your aniline substrate in a suitable solvent like dichloromethane (DCM) or pyridine.
-
Reagents: Cool the solution in an ice bath (0 °C). Slowly add acetic anhydride (1.1 equivalents) dropwise. If not using pyridine as the solvent, add a base catalyst like pyridine (1.2 equivalents).
-
Reaction: Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting aniline is consumed.
-
Workup: Quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the acetanilide derivative.
-
Deprotection (Post Friedel-Crafts): After a successful Friedel-Crafts reaction, the acetyl group can be removed by acid or base hydrolysis to regenerate the free amine.
-
Possible Cause B: Inactive or Insufficient Catalyst
Friedel-Crafts acylation, a key step in many quinoline syntheses, has specific catalyst requirements.
-
The Chemistry: Unlike some catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts (or even an excess) of the Lewis acid catalyst.[5] This is because the ketone product formed is also a Lewis base and forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[1][5] Furthermore, Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in your glassware, solvents, or reagents will hydrolyze and deactivate the catalyst.[1][2]
-
Recommended Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and fresh, properly stored Lewis acid catalysts.[1][2]
-
Use Stoichiometric Catalyst Loading: For acylations, start with at least 1.1 equivalents of AlCl₃ or your chosen Lewis acid relative to the acylating agent.[5]
-
Possible Cause C: Poor Substrate Reactivity or Inappropriate Conditions
The success of intramolecular Friedel-Crafts cyclizations to form the quinoline core is highly dependent on the substrate's electronic properties and the reaction conditions.
-
The Chemistry: The cyclization is an electrophilic aromatic substitution where a tethered electrophile (often an activated carboxylic acid) attacks the aniline ring.[6] If the aniline ring is substituted with electron-withdrawing groups, its nucleophilicity is reduced, making the intramolecular attack sluggish or impossible.[2] Additionally, many of these cyclization reactions require significant heat to proceed.[7][8]
-
Recommended Solutions:
-
Catalyst Selection: For less reactive substrates, stronger acid systems may be required. Polyphosphoric acid (PPA) and Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) are powerful dehydrating agents and catalysts for intramolecular acylations.[8][9][10]
-
Temperature Optimization: If the reaction is slow, gradually increase the temperature. Conrad-Limpach cyclizations, for example, can require temperatures up to 250 °C.[7] High-boiling point solvents like mineral oil or Dowtherm A can facilitate these high temperatures.[7][11]
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes improve yields and shorten reaction times by providing rapid and uniform heating.[12][13]
-
Q2: I'm getting a mixture of products. How can I improve the regioselectivity?
Poor regioselectivity is a common problem in quinoline syntheses like the Friedländer or Combes reaction when using unsymmetrical ketones.[12][14] This leads to the formation of constitutional isomers, complicating purification and reducing the yield of the desired product.
The Chemistry: An unsymmetrical ketone has two different α-methylene groups that can be enolized and can participate in the initial condensation with the aniline derivative, leading to two different cyclization pathways.[12]
Strategies for Controlling Regioselectivity:
| Strategy | Principle & Explanation | Key Considerations |
| Catalyst Control | Certain catalysts can favor the formation of one regioisomer. For instance, in the Friedländer synthesis, amine catalysts like pyrrolidine can direct the reaction towards the 2-substituted quinoline.[12] Some ionic liquids have also been shown to promote regiospecific synthesis.[12] | The choice of catalyst is highly substrate-dependent and may require screening. |
| Reaction Conditions | Temperature and the rate of addition can influence the outcome. In some amine-catalyzed reactions, a higher temperature and slow addition of the ketone substrate favor one isomer over the other.[12] | Careful optimization of parameters is necessary. |
| Solvent Choice | The polarity and nature of the solvent can influence the transition states of the competing pathways, thereby affecting the ratio of the products.[15] | Solvent screening can be a valuable tool for optimization. |
| Use of Directing Groups | Introducing a temporary directing group on one of the α-carbons of the ketone can physically block one reaction pathway, forcing the reaction to proceed with high regioselectivity.[12] | This adds extra steps (protection/deprotection) to the synthesis. |
Q3: The reaction mixture has turned into a thick, unmanageable slurry. What should I do?
This is a common physical manifestation of the issues described in Q1, particularly the complexation of the catalyst.
-
The Cause: The formation of a Lewis acid-base complex between the catalyst (e.g., AlCl₃) and either the aniline starting material or the ketone product often results in a salt that precipitates from non-polar organic solvents.[1]
-
Solutions:
-
Improve Stirring: Ensure vigorous mechanical stirring to maintain a homogeneous suspension and promote reaction at the solid-liquid interface.
-
Solvent Choice: Using a more polar, yet still inert, solvent such as nitromethane or 1,2-dichloroethane can sometimes help to keep the complex dissolved or suspended.[1]
-
Controlled Addition: Add the Lewis acid catalyst portion-wise at a low temperature to manage the initial exotherm and complex formation.
-
Section 2: Frequently Asked Questions (FAQs)
Q4: What is the fundamental mechanism of the intramolecular Friedel-Crafts reaction for quinolinone synthesis?
The synthesis of dihydroquinolinones often relies on an intramolecular Friedel-Crafts cyclization. The mechanism proceeds as follows:
-
Activation of the Electrophile: A strong Brønsted or Lewis acid catalyst activates a tethered carboxylic acid group (or its derivative, like an acid chloride) on the aniline side chain. This activation makes the carbonyl carbon highly electrophilic.[6]
-
Formation of Acylium Ion: The activated intermediate can then lose a leaving group (like water) to form a highly reactive acylium ion.[6]
-
Intramolecular Electrophilic Attack: The electron-rich aromatic ring of the aniline derivative acts as a nucleophile, attacking the tethered acylium ion in an intramolecular electrophilic aromatic substitution.
-
Rearomatization: A proton is lost from the site of attack, restoring the aromaticity of the ring and yielding the cyclized quinolinone product.
Caption: Intramolecular Friedel-Crafts Acylation Workflow
Q5: Can I perform a Friedel-Crafts reaction directly on a quinoline ring?
Direct Friedel-Crafts alkylation or acylation on the quinoline ring itself is generally not feasible.
-
The Reason: The nitrogen atom in the quinoline ring is a Lewis base.[2] It will preferentially coordinate with and neutralize the Lewis acid catalyst, preventing the generation of the necessary electrophile for the reaction to proceed on the carbocyclic ring.[2][16] This is analogous to the problem encountered with anilines.
Q6: What are some "greener" or milder alternatives to traditional Lewis acids like AlCl₃?
There is a significant drive to replace harsh, moisture-sensitive, and often stoichiometric Lewis acids with more environmentally benign and catalytic alternatives.
| Catalyst Class | Examples | Advantages |
| Metal Triflates | Sc(OTf)₃, Bi(OTf)₃, Yb(OTf)₃, Cu(OTf)₂ | Often water-tolerant, can be used in catalytic amounts, highly active, and sometimes recyclable.[1][17][18] |
| Solid Acids | Zeolites (e.g., Hβ), Nafion NR50, Silica Nanoparticles | Reusable, easily separated from the reaction mixture, and can lead to cleaner reactions.[1][13][19] |
| Brønsted Acids | Trifluoroacetic acid (TFA), Methanesulfonic acid (MsOH) | Can be used catalytically in some cases, especially for activated arenes.[13][20] |
| Nanoparticle Catalysts | CuFe₂O₄, Nickel nanoparticles | High catalytic activity, often reusable, and can be magnetically separable.[18][19] |
Q7: My product is impure after workup. What are some common purification strategies for quinolines?
Quinolines are basic compounds, and this property can be exploited for purification.
-
Acid-Base Extraction:
-
Dissolve the crude product in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with dilute aqueous acid (e.g., 1M HCl). The basic quinoline product will move into the aqueous layer as its hydrochloride salt, while non-basic impurities remain in the organic layer.
-
Separate the layers. Basify the aqueous layer with NaOH or Na₂CO₃ to regenerate the free quinoline base, which will often precipitate or can be extracted back into an organic solvent.
-
-
Chromatography: Standard column chromatography on silica gel is effective. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is an excellent way to achieve high purity.
-
Distillation: For liquid quinolines, vacuum distillation can be effective, especially after initial purification to remove non-volatile impurities.[21] Adding zinc dust before distillation can help prevent decomposition.[21]
-
Salt Formation: In some cases, purification can be achieved by forming a crystalline salt, such as a picrate or phosphate, recrystallizing the salt, and then liberating the free base.[21]
Caption: Decision tree for troubleshooting failed reactions.
References
- An In-depth Technical Guide to the Friedel-Crafts Cyclization for the Synthesis of N-Tosyl Dihydroquinolinones. (n.d.). Benchchem.
- Different catalytic approaches of Friedländer synthesis of quinolines. (n.d.). PubMed Central - NIH.
- Technical Support Center: Improving Regioselectivity of Friedländer Quinoline Synthesis. (n.d.). Benchchem.
- Troubleshooting low yield in Friedländer quinoline synthesis. (n.d.). Benchchem.
- Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. (n.d.). Benchchem.
- Why is a Friedel-Crafts reaction not possible on Quinoline? (2018, March 16). Quora.
- Recent Advances in Metal-Free Quinoline Synthesis. (n.d.). MDPI.
- Catalytic Friedel-Crafts Acylation of Aniline Derivatives. (2025, August 9). ResearchGate.
- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025, August 26). RSC Advances (RSC Publishing).
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI.
- An Alternative Quinoline Synthesis by via Friedlaender Reaction Catalyzed by Yb(OTf)3. (2025, August 6). ResearchGate.
- Friedel–Crafts reaction. (n.d.). Wikipedia.
- Recent Advances in the Synthesis of Biologically and Pharmaceutically Active Quinoline and its Analogues: A Review. (2020, June 2). PubMed Central.
- Purification of Quinoline. (n.d.). Chempedia - LookChem.
- Combes quinoline synthesis. (n.d.). Wikipedia.
- Conrad–Limpach synthesis. (n.d.). Wikipedia.
- Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. (n.d.).
- why aniline does not undergo Friedel-Crafts alkylation. (n.d.). Benchchem.
- Synthesis of quinolines through intramolecular Friedel–Crafts acylation. (n.d.). ResearchGate.
- Why is a Friedel-Crafts reaction not possible on Quinoline? - Organic chemistry point. (n.d.).
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24).
- Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1-Naphthol with In Situ Generated Aza-o-Quinone Methides. (2025, July 18). The Journal of Organic Chemistry - ACS Publications.
- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). NIH.
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Technical Support Center: Navigating the Stability of 2-Chloroquinolin-5-amine
Welcome to our dedicated technical support center for 2-Chloroquinolin-5-amine. As a pivotal building block in medicinal chemistry and materials science, its unique bifunctional nature—a reactive chloro group at the 2-position and a nucleophilic amino group at the 5-position—presents both synthetic opportunities and stability challenges. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this valuable intermediate during their experiments. Here, we address common issues in a direct question-and-answer format, grounded in mechanistic principles and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is turning dark, and I'm seeing multiple spots on my TLC. What's happening?
This is a common observation and often points to decomposition of the starting material or product. Several factors could be at play:
-
Air/Light Sensitivity: Amino-substituted quinolines can be susceptible to oxidative degradation, which is often accelerated by light and air. This can lead to the formation of colored, polymeric byproducts.
-
Thermal Instability: While specific data on the thermal decomposition of this compound is not extensively published, many substituted amines and heterocyclic compounds can degrade at elevated temperatures over prolonged periods.[1][2]
-
Reaction with Solvents: Certain solvents, especially protic or reactive ones, might interact with the starting material under harsh conditions.
Troubleshooting Recommendations:
-
Inert Atmosphere: Always run your reactions under an inert atmosphere (Nitrogen or Argon) to minimize oxidation.
-
Light Protection: Protect your reaction vessel from light by wrapping it in aluminum foil.
-
Temperature Control: Carefully control the reaction temperature. If the reaction is sluggish, consider screening different catalysts or solvents before drastically increasing the heat.
-
Solvent Purity: Use high-purity, degassed solvents to avoid contaminants that could initiate decomposition.
Q2: I'm attempting a nucleophilic aromatic substitution (SNAr) on the 2-chloro position, but I'm getting a low yield and recovery of what appears to be 2-hydroxyquinolin-5-amine. What is the cause?
This is a classic case of hydrolysis , a common decomposition pathway for 2-chloroquinolines, especially under certain pH conditions.[3]
Mechanistic Insight: The nitrogen atom in the quinoline ring can be protonated, particularly in acidic media. This protonation makes the C2 position more electrophilic and highly susceptible to nucleophilic attack by water, which may be present as a solvent or a contaminant.[3] The presence of the electron-donating amino group at the 5-position can also influence the electron density of the ring, potentially affecting the rate of this side reaction.
Preventative Measures:
-
Anhydrous Conditions: Ensure your reaction is completely free of water. Use anhydrous solvents and dry all glassware thoroughly.
-
Control of pH:
-
Acidic Conditions: Avoid strong acidic conditions if possible. If an acid is required, consider using a non-aqueous acid (e.g., HCl in dioxane) and running the reaction at a lower temperature.[3]
-
Basic Conditions: While basic conditions are often used in S
NAr, be aware that hydroxide ions are also potent nucleophiles that can lead to the formation of the 2-hydroxy byproduct.
-
-
Choice of Base: Use non-nucleophilic bases to neutralize any generated acid without competing with your desired nucleophile.
| Parameter | Recommendation for Preventing Hydrolysis | Rationale |
| Solvents | Use anhydrous, aprotic solvents (e.g., Dioxane, Toluene, DMF, THF). | Minimizes the presence of water as a competing nucleophile. |
| Reagents | Ensure all reagents, including amines and bases, are dry. | Prevents introduction of water into the reaction mixture. |
| Atmosphere | Maintain an inert atmosphere (N2 or Ar). | Prevents atmospheric moisture from entering the reaction. |
| Temperature | Keep the reaction temperature as low as feasible. | Hydrolysis is often accelerated by heat. |
Q3: During a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig), I'm observing significant amounts of dehalogenated product (5-aminoquinoline). How can I prevent this?
Dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions.[4] It involves the replacement of the chlorine atom with a hydrogen atom.
Potential Causes:
-
Source of Hydride: The hydride source can be trace water, alcohols, or even the amine or phosphine ligands under certain conditions.
-
Beta-Hydride Elimination: In reactions like the Buchwald-Hartwig amination, a side reaction can occur where a β-hydride elimination from the amide intermediate, followed by reductive elimination, yields the dehalogenated arene.[4][5]
Strategies for Mitigation:
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination over dehalogenation.
-
Base Selection: The strength and nature of the base can influence the reaction pathway. Weaker bases or carbonate bases are sometimes preferred.
-
Reagent Purity: Ensure high purity of all reagents to minimize potential hydride sources.
Troubleshooting Guide: Advanced Scenarios
Scenario 1: Unwanted Reactivity of the 5-Amino Group
Problem: During a reaction intended to modify the 2-chloro position, you observe side products resulting from the reaction at the 5-amino group. The primary amino group is a nucleophile and can compete in reactions.[6]
Solution: Employ a Protecting Group Strategy
Protecting the 5-amino group is a robust strategy to ensure chemoselectivity. The choice of protecting group is crucial and should be orthogonal to the reaction conditions planned for the 2-chloro position.[6][7]
Common Amine Protecting Groups:
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Key Advantages |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA, HCl in dioxane)[8] | Stable to a wide range of non-acidic conditions. |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenolysis (H₂, Pd/C)[7] | Stable to acidic and basic conditions. |
| Acetyl | Ac | Acetic anhydride or Acetyl chloride | Acidic or basic hydrolysis | Simple and inexpensive. |
Experimental Protocol: Boc Protection of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add a base, such as Triethylamine (1.2 eq) or Diisopropylethylamine (DIPEA) (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the Boc-protected this compound.
Workflow for a Protected Synthesis:
Caption: Orthogonal protecting group strategy for selective reactions.
Scenario 2: Dimerization or Polymerization
Problem: You observe the formation of high molecular weight species, leading to a complex mixture that is difficult to purify.
Possible Cause: Self-reaction of this compound, where the amino group of one molecule attacks the 2-chloro position of another, is a possibility, especially at higher temperatures or in the presence of a base.
Mitigation Strategies:
-
Slow Addition: If reacting this compound with another reagent, add it slowly to a solution of the reaction partner to maintain a low concentration of the aminoquinoline and minimize self-reaction.
-
Protecting Groups: As described above, protecting the amino group will completely prevent this side reaction.
-
Lower Temperature: Reducing the reaction temperature can disfavor the bimolecular self-reaction.
Logical Framework for Troubleshooting
When encountering decomposition, a systematic approach is key. The following flowchart can guide your troubleshooting process.
Caption: A decision-making workflow for troubleshooting decomposition.
By understanding the inherent reactivity of this compound and employing these targeted strategies, researchers can significantly improve reaction outcomes, minimize decomposition, and streamline their synthetic workflows.
References
-
Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Mini-Reviews in Organic Chemistry, 20(5), 509-529. [Link]
-
Bray, P. G., et al. (2005). Central Role of Hemoglobin Degradation in Mechanisms of Action of 4-Aminoquinolines, Quinoline Methanols, and Phenanthrene Methanols. Antimicrobial Agents and Chemotherapy, 49(7), 2911-2917. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Wang, M.-F., et al. (2025). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing. [Link]
-
Egan, T. J., et al. (2000). Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity. Journal of Medicinal Chemistry, 43(2), 283-291. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
O'Neill, P. M., Ward, S. A., Berry, N. G., & Bray, P. G. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current topics in medicinal chemistry, 6(5), 479–507. [Link]
-
Strother, A., et al. (1984). Metabolism of 8-aminoquinoline antimalarial agents. Bulletin of the World Health Organization, 62(Suppl), 3-17. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Lokey Lab Protocols - Wikidot. (2017). Protecting Groups. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
-
Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Vidovic, S., et al. (2023). Thermal stability of film forming amines‐based corrosion inhibitors in high temperature power plant water solutions. Journal of Chemical Technology & Biotechnology, 98(11), 2685-2696. [Link]
-
Khan, M. I., et al. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. Molecules, 25(10), 2399. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 2-Chloroquinolin-5-amine
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloroquinolin-5-amine. As a Senior Application Scientist, my objective is to not only present the data but also to explain the underlying principles that govern the spectral features of this molecule. This guide is intended for researchers, scientists, and drug development professionals who are utilizing NMR spectroscopy for the structural elucidation and characterization of quinoline derivatives.
The Structural Landscape of this compound
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmaceuticals.[1][2] The precise substitution pattern on the quinoline ring system is a critical determinant of a compound's biological activity.[1] Therefore, unambiguous structural confirmation is essential. NMR spectroscopy stands as a primary and indispensable tool for this purpose.[2][3]
This compound possesses a unique electronic architecture. The electron-withdrawing nature of the nitrogen heteroatom and the chloro substituent, combined with the electron-donating amino group, creates a distinct pattern of shielding and deshielding effects across the aromatic rings. These effects are directly observable in the ¹H and ¹³C NMR spectra, providing a detailed fingerprint of the molecule.[2]
To facilitate our discussion, the structure of this compound with the standard numbering convention is presented below.
Figure 1. Structure of this compound with atom numbering.
Experimental Protocol for High-Quality NMR Data Acquisition
The integrity of NMR data is fundamentally dependent on meticulous sample preparation and the appropriate selection of experimental parameters.
Step-by-Step Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[3] The higher concentration for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope.[4]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for quinoline derivatives.[3] The choice of solvent can influence chemical shifts, so it is crucial to report it with the spectral data.[3]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[3] Most deuterated solvents are available with TMS already added.
Instrumental Parameters:
A standard set of experiments for structural elucidation includes ¹H NMR, ¹³C NMR, and 2D correlation experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).[5]
Figure 2. A typical workflow for the NMR analysis of an organic compound.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum provides information on the number of distinct protons, their electronic environment (chemical shift), and their connectivity to neighboring protons (coupling constants).[1] Protons on a quinoline ring typically resonate in the aromatic region between δ 6.5 and 9.0 ppm.[2]
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H3 | ~ 7.2 | d | J ≈ 8.5 | Shielded by the amino group at C5 and coupled to H4. |
| H4 | ~ 8.0 | d | J ≈ 8.5 | Deshielded by the nitrogen and coupled to H3. |
| H6 | ~ 6.8 | d | J ≈ 7.5 | Significantly shielded by the adjacent amino group and coupled to H7. |
| H7 | ~ 7.5 | t | J ≈ 8.0 | Influenced by both the amino group and the nitrogen, coupled to H6 and H8. |
| H8 | ~ 7.3 | d | J ≈ 8.5 | Shielded by the amino group and coupled to H7. |
| -NH₂ | ~ 4.5 | br s | - | Broad singlet due to quadrupole broadening and exchange. |
Causality Behind Chemical Shifts:
-
H3 and H4: The chloro substituent at C2 deshields both H3 and H4. The nitrogen atom strongly deshields the adjacent H4 proton.[2]
-
H6, H7, and H8: The amino group at C5 is a strong electron-donating group, which significantly shields the ortho (H6) and para (H8) protons. H7, being meta to the amino group, is less affected.
-
-NH₂ Protons: The chemical shift of the amino protons is variable and depends on concentration, solvent, and temperature. They typically appear as a broad singlet.[6]
¹³C NMR Spectral Analysis of this compound
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.[4] The chemical shifts are sensitive to the electronic environment, with carbons attached to electronegative atoms appearing at a lower field (higher ppm).[4][7]
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~ 151 | Attached to both nitrogen and chlorine, leading to significant deshielding. |
| C3 | ~ 122 | Shielded relative to C4. |
| C4 | ~ 137 | Deshielded by the adjacent nitrogen. |
| C4a | ~ 148 | Quaternary carbon at the ring junction. |
| C5 | ~ 145 | Attached to the electron-donating amino group. |
| C6 | ~ 110 | Shielded by the ortho amino group. |
| C7 | ~ 129 | Less affected by the amino group. |
| C8 | ~ 115 | Shielded by the para amino group. |
| C8a | ~ 147 | Quaternary carbon at the ring junction, adjacent to nitrogen. |
Comparative Analysis: The Influence of Substituents
To appreciate the spectral characteristics of this compound, it is instructive to compare its predicted data with the experimental data of its parent structures, 2-chloroquinoline and 5-aminoquinoline.
2-Chloroquinoline: The chloro group at the 2-position deshields C2, C3, and C4. Spectral data for 2-chloroquinoline can be found in various databases.[8][9][10]
5-Aminoquinoline: The amino group at the 5-position strongly shields the carbocyclic ring, particularly C6 and C8.[11][12][13] This shielding effect is a key diagnostic feature for identifying the position of the amino group.
By mentally superimposing the effects of these two substituents on the quinoline core, we can arrive at the predicted spectra for this compound. The chloro group primarily influences the heterocyclic ring, while the amino group's effects are most pronounced on the carbocyclic ring.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are rich in information, providing a detailed electronic and structural picture of the molecule. A thorough understanding of the substituent effects of the chloro and amino groups is paramount for accurate spectral interpretation. This guide provides a framework for the analysis of this molecule and serves as a template for the characterization of other substituted quinoline derivatives. The combination of 1D and 2D NMR techniques, coupled with a solid understanding of chemical principles, empowers researchers to confidently elucidate the structures of novel compounds in their drug discovery endeavors.
References
- UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
- BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines.
- ChemicalBook. (n.d.). 2-Chloroquinoline(612-62-4) 13C NMR spectrum.
- Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. (2025).
- BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines.
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
- The Royal Society of Chemistry. (2018). Supplementary Information.
- ResearchGate. (2020). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ).
-
PubChem. (n.d.). 2-Chloroquinoline | C9H6ClN | CID 11928. Retrieved from [Link]
- ResearchGate. (n.d.). Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21.
- MDPI. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives.
- BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
- Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.).
- ChemicalBook. (n.d.). 5-Aminoisoquinoline(1125-60-6) 1H NMR spectrum.
- ChemicalBook. (n.d.). 5-Aminoquinoline(611-34-7) 1H NMR spectrum.
-
PubChem. (n.d.). 2-Chloro-3-quinolinecarboxaldehyde | C10H6ClNO | CID 690958. Retrieved from [Link]
-
PubChem. (n.d.). 5-Aminoquinoline | C9H8N2 | CID 11911. Retrieved from [Link]
- ChemicalBook. (n.d.). Quinoline(91-22-5) 13C NMR spectrum.
- BenchChem. (2025). Technical Support Center: Characterization of Quinoline Derivatives.
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
- ChemicalBook. (n.d.). 6-CHLOROQUINOLINE(612-57-7) 13C NMR spectrum.
-
Wikipedia. (2024). 2-Chloroquinoline. Retrieved from [Link]
- ResearchGate. (2025). Solid-phase synthesis of 2-amino-3-chloro-5- and 8-nitro-1,4-naphthoquinones: A new and general colorimetric test for resin-bound amines.
- Chemconnections. (n.d.). 13C NMR Spectroscopy.
- Google Patents. (n.d.). CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.
- ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes.
-
PubMed Central. (n.d.). Design, Synthesis, in vitro and in silico Characterization of 2‐Quinolone‐L‐alaninate‐1,2,3‐triazoles as Antimicrobial Agents. Retrieved from [Link]
- 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. (2018).
-
PMC. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloroquinolin-8-amine | C9H7ClN2 | CID 224860. Retrieved from [Link]
- ChemicalBook. (n.d.). 5-Chloro-8-hydroxyquinoline(130-16-5) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum.
- ChemicalBook. (n.d.). Quinoline(91-22-5) 1H NMR spectrum.
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Comparing the reactivity of 2-Chloroquinolin-5-amine with other isomers
An In-Depth Guide to the Comparative Reactivity of 2-Chloroquinolin-5-amine and Its Isomers for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides a deep dive into the chemical reactivity of this compound, a crucial building block in medicinal chemistry, compared to its structural isomers. Understanding the nuanced differences in reactivity is paramount for optimizing synthetic routes, designing novel bioactive molecules, and accelerating drug discovery programs. This document moves beyond a simple recitation of facts to explain the underlying electronic and steric principles that govern these differences, supported by experimental evidence and detailed protocols.
The Strategic Importance of Chloroquinolineamines in Synthesis
Quinoline scaffolds are ubiquitous in pharmaceuticals, renowned for their roles in antimalarial (e.g., Chloroquine), antibacterial, and anticancer agents. The strategic placement of amine and chloro substituents on this scaffold provides two versatile handles for molecular elaboration. The chlorine atom is a competent leaving group for nucleophilic aromatic substitution (SNAr) and a key partner in palladium-catalyzed cross-coupling reactions. The amine group, on the other hand, can be acylated, alkylated, or serve as a directing group. The relative positioning of these two groups, as seen in this compound and its isomers, creates distinct electronic and steric environments that profoundly dictate the molecule's reactivity.
Fundamental Principles Governing Reactivity: An Electronic and Steric Analysis
The reactivity of the C-Cl bond in chloroquinoline isomers is primarily governed by a delicate balance of electronic and steric effects.
Electronic Effects
The quinoline ring system itself is electron-deficient, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the heterocyclic nitrogen atom. This inherent property makes these positions susceptible to nucleophilic attack. The introduction of an amino group (-NH2), a strong electron-donating group, further modulates this reactivity.
-
This compound: The amino group at the 5-position donates electron density into the benzene portion of the scaffold. Through resonance, this effect can be relayed to the pyridine ring, slightly increasing the electron density at the C2 position compared to an unsubstituted 2-chloroquinoline. This donation deactivates the C2 position towards nucleophilic attack.
-
Isomeric Comparison:
-
2-Chloroquinolin-6-amine & 2-Chloroquinolin-8-amine: Similar to the 5-amino isomer, the amino group is on the carbocyclic ring and primarily influences the electron density through resonance. Their deactivating effect on the C2 position for SNAr is expected to be comparable.
-
4-Chloroquinolin-5-amine: The chlorine is at the 4-position, which is highly activated by the ring nitrogen. However, the adjacent amino group at the 5-position exerts a strong +M (mesomeric) effect, donating electron density and deactivating the C4 position for nucleophilic attack. This is coupled with a significant steric hindrance effect.
-
2-Chloroquinolin-3-amine: The amino group is on the same ring as the chlorine. Its proximity leads to a strong interplay of inductive and resonance effects that can influence the stability of reaction intermediates.
-
Steric Hindrance
Steric hindrance refers to the spatial congestion around a reaction center that impedes the approach of a reactant.[1]
-
This compound: The amino group at C5 is remote from the C2-Cl bond, resulting in minimal steric hindrance for an incoming nucleophile at the C2 position.
-
Isomeric Comparison:
-
2-Chloroquinolin-3-amine: The ortho-relationship between the chloro and amino groups creates moderate steric hindrance.
-
4-Chloroquinolin-5-amine: The peri-relationship between the C4-Cl and the C5-NH2 groups creates significant steric congestion, making the approach of a nucleophile to the C4 position challenging.[2]
-
Comparative Reactivity in Key Transformations
The theoretical principles outlined above are borne out in common synthetic applications. We will compare the expected reactivity in two major classes of reactions: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling.
A. Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are fundamental for modifying chloroquinolines.[3] The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer complex. The stability of this intermediate is key to the reaction rate. Electron-withdrawing groups stabilize this intermediate, accelerating the reaction.
Reactivity Comparison:
Based on electronics, the presence of the electron-donating amino group generally disfavors SNAr compared to unsubstituted or nitro-substituted chloroquinolines.[4][5] However, the relative reactivity among the amino isomers is a more subtle interplay of effects.
| Isomer | Position of -NH₂ | Position of -Cl | Expected SNAr Reactivity at C-Cl | Rationale |
| This compound | 5 | 2 | Moderate | Remote -NH₂ group has a moderate deactivating electronic effect with minimal steric hindrance. |
| 2-Chloroquinolin-3-amine | 3 | 2 | Low to Moderate | Ortho -NH₂ group provides some steric hindrance and complex electronic effects. |
| 2-Chloroquinolin-6-amine | 6 | 2 | Moderate | Similar to 5-amino isomer; remote -NH₂ has a moderate deactivating electronic effect. |
| 4-Chloroquinolin-5-amine | 5 | 4 | Very Low | C4 is activated, but the adjacent -NH₂ provides strong electronic deactivation and significant steric hindrance.[2] |
| 2-Chloro-5-nitroquinoline | - | 2 | High | The strongly electron-withdrawing nitro group at C5 activates the C2 position for nucleophilic attack.[5] |
B. Palladium-Catalyzed Cross-Coupling Reactions
These reactions have become indispensable in modern drug discovery. The key step affected by the substrate is the oxidative addition of the C-Cl bond to the Pd(0) catalyst. Electron-deficient C-Cl bonds and reduced steric hindrance generally favor this step.
1. Suzuki-Miyaura Coupling
This reaction forms a new C-C bond by coupling the chloroquinoline with a boronic acid or ester.[6][7][8]
2. Buchwald-Hartwig Amination
This reaction forms a new C-N bond, coupling the chloroquinoline with an amine. While our substrate is already an amine, this reaction is crucial for further functionalization at the chloro position.[9][10][11]
Reactivity Comparison:
The trends for Pd-catalyzed couplings are often opposite to those for SNAr. The electron-donating amino group increases electron density at the carbon bearing the chlorine, which can make the oxidative addition step more challenging compared to electron-neutral or -deficient systems. However, the choice of ligand and reaction conditions can often overcome these differences.[12][13]
| Isomer | Position of -NH₂ | Position of -Cl | Expected Cross-Coupling Reactivity | Rationale |
| This compound | 5 | 2 | Moderate | Electron-donating -NH₂ slightly disfavors oxidative addition. Minimal steric hindrance allows catalyst access. |
| 2-Chloroquinolin-3-amine | 3 | 2 | Low to Moderate | Steric hindrance from the ortho -NH₂ group can impede catalyst coordination. |
| 2-Chloroquinolin-6-amine | 6 | 2 | Moderate | Similar electronic profile to the 5-amino isomer. |
| 4-Chloroquinolin-5-amine | 5 | 4 | Low | Significant steric hindrance from the peri -NH₂ group is expected to be the dominant factor, hindering catalyst approach. |
Experimental Protocol: A Self-Validating Competitive Reaction
To empirically determine the relative reactivity of this compound and an isomer (e.g., 2-chloroquinolin-6-amine) in a nucleophilic substitution reaction, a competitive experiment is the most rigorous approach. This method eliminates variations in reaction conditions, providing a direct, internally validated comparison.
Protocol: Competitive SNAr with Piperidine
Objective: To determine the relative reactivity of this compound and 2-chloroquinolin-6-amine towards piperidine.
Materials:
-
This compound (1.0 mmol, 178.6 mg)
-
2-Chloroquinolin-6-amine (1.0 mmol, 178.6 mg)
-
Piperidine (0.5 mmol, 42.6 mg, 49.5 µL)
-
Dodecane (Internal Standard, 1.0 mmol, 170.3 mg, 227 µL)
-
Anhydrous Dimethyl Sulfoxide (DMSO, 10 mL)
-
Reaction vial with stir bar and septum
-
GC-MS for analysis
Procedure:
-
Preparation: To a clean, dry 20 mL reaction vial, add this compound, 2-chloroquinolin-6-amine, and dodecane.
-
Solvent Addition: Add anhydrous DMSO (10 mL) to the vial and stir until all solids are dissolved.
-
Time Zero Sample: Withdraw a 0.1 mL aliquot, quench it in 1 mL of water, extract with 1 mL of ethyl acetate, and submit the organic layer for GC-MS analysis. This is your t=0 reference.
-
Reaction Initiation: Heat the reaction mixture to 100 °C. Once the temperature has stabilized, inject the piperidine (0.5 mmol) via syringe.
-
Monitoring: Withdraw aliquots (0.1 mL) at regular intervals (e.g., 1, 2, 4, 8, and 24 hours), quenching and extracting each sample as described in step 3.
-
Analysis: Analyze all samples by GC-MS. Identify the peaks for both starting materials, the two potential products, and the internal standard.
-
Quantification: Calculate the concentration of each chloroquinoline isomer at each time point by comparing its peak area to the peak area of the internal standard. The isomer whose concentration decreases more rapidly is the more reactive of the two.
Causality and Validation: This protocol is self-validating because both substrates are present in the same flask, ensuring they are exposed to identical conditions of temperature, concentration, and catalyst/reagent purity. The use of a sub-stoichiometric amount of the nucleophile ensures that the reaction does not go to completion, allowing for a clear differentiation in consumption rates.
Conclusion
The reactivity of this compound is a product of a sophisticated interplay between the inherent electronic properties of the quinoline core and the modifying influence of its amino substituent. While its reactivity in SNAr and palladium-catalyzed cross-coupling reactions is moderate, it benefits from minimal steric hindrance at the reaction center. In comparison, isomers like 4-chloroquinolin-5-amine are significantly less reactive due to profound steric blocking, despite having a chlorine atom at an electronically activated position. A thorough understanding of these structure-activity relationships, validated by empirical data from protocols such as the competitive reaction outlined here, is essential for any researcher aiming to efficiently and effectively utilize these valuable synthetic intermediates in the pursuit of novel chemical entities.
References
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El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(11), 1224-1233. [Link][14][15]
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Abbiati, G., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8880-8892. [Link][9][12]
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Khidre, R. E., & Abdel-Wahab, B. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1338-1361. [Link][16][17]
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Ma, D., & Ma, N. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-48). The Royal Society of Chemistry. [Link][6]
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Gore, V. G., et al. (2002). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link][3]
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Mohssen, H. F., Ali, N. M., & Ali, H. A. (2016). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro QuinolineDerivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 9(9), 339-359. [Link][7][18]
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Al-Zoubi, R. M., et al. (2013). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. [Link][10]
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Nasielski-Hinkens, R., et al. (1988). Nucleophilic substitutions on 2‐Chloro‐3‐Nitroquinoxaline. Bulletin des Sociétés Chimiques Belges, 97(11–12), 919–926. [Link]
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Request PDF. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. [Link][13]
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A Comparative Guide to the Biological Activity of 2-Chloroquinolin-5-amine and Other Quinoline Derivatives
Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle, represents a "privileged structure" in drug discovery. Its rigid framework and the presence of a nitrogen atom provide unique electronic and steric properties, making it a versatile template for interacting with a multitude of biological targets.[1] From the historic antimalarial quinine to modern anticancer agents, quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][3] This guide provides an in-depth comparative analysis of the potential biological activities of 2-Chloroquinolin-5-amine against other well-characterized quinoline derivatives. By synthesizing data from structurally related compounds, we aim to provide a predictive framework and methodological guidance for researchers exploring this promising chemical space.
Focus Compound: this compound - A Structural Perspective
This compound incorporates two key pharmacophoric features: a chloro-substituent at the 2-position and an amino group at the 5-position. The electron-withdrawing nature of the chlorine atom at C2 can significantly influence the reactivity and binding interactions of the quinoline ring. Derivatives of 2-chloro-quinoline are recognized as privileged scaffolds in medicinal chemistry, forming the basis for compounds with potent antitumor activities that often involve the induction of cell cycle arrest and apoptosis.[4] The amino group at C5, a common feature in many bioactive molecules, can act as a hydrogen bond donor and acceptor, potentially enhancing target affinity and modulating the compound's physicochemical properties. While direct, extensive experimental data for this compound is emerging, its structural components suggest a strong potential for significant biological activity, particularly in oncology and microbiology.
Comparative Biological Activity
This section objectively compares the biological performance of quinoline derivatives across three key therapeutic areas, providing a benchmark against which this compound can be evaluated.
Anticancer Activity
Quinoline derivatives exert their anticancer effects through diverse mechanisms, including kinase inhibition, DNA intercalation, and disruption of tubulin polymerization.[2][5][6] Many act as antiproliferative agents by interfering with DNA replication and repair mechanisms or by modulating critical signaling pathways involved in cell growth and survival.[2][7]
Mechanism of Action: Kinase Inhibition and Apoptosis Induction A prominent mechanism for modern anticancer quinolines is the inhibition of protein kinases, which are crucial in carcinogenic signaling pathways like PI3K/Akt/mTOR.[5] For instance, certain 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives, structural cousins of our focus compound, have been shown to induce G2/M phase cell cycle arrest and trigger the intrinsic apoptosis pathway.[4] This is achieved by downregulating key cell cycle proteins (Cyclin B1, CDK1) and upregulating tumor suppressors like p53 and p21.[4]
Proposed Signaling Pathway for Anticancer Quinoline Derivatives
Caption: Proposed pathway for quinoline-induced G2/M arrest and apoptosis.
Table 1: Comparative Anticancer Activity (IC₅₀, µM)
| Quinoline Derivative Class | Specific Compound/Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 2-Chloroquinoline Analogue | 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline | HepG2 (Liver) | 0.43 | [4] |
| SK-OV-3 (Ovarian) | 0.35 | [4] | ||
| 4-Aminoquinoline | Chloroquine | MDA-MB-231 (Breast) | 25.3 | [8] |
| Pim-1 Kinase Inhibitor | 2-styrylquinoline derivative | PC-3 (Prostate) | 1.29 | [7] |
| 8-Hydroxyquinoline | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (Melanoma) | 3.24 |[9] |
Lower IC₅₀ values indicate greater potency.
Antimicrobial Activity
The quinoline core is central to many antibacterial drugs, most notably the fluoroquinolones, which target bacterial DNA topoisomerases.[10] However, other quinoline derivatives exhibit potent activity through different mechanisms, offering alternative strategies to combat antimicrobial resistance. Recent studies have highlighted quinoline compounds that are effective against multidrug-resistant Gram-positive bacteria, including Clostridioides difficile and MRSA (Staphylococcus aureus).[11]
Table 2: Comparative Antibacterial Activity (MIC, µg/mL)
| Quinoline Derivative Class | Specific Compound/Substituent | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Oxazino-quinoline | 5-chloro-13-phenethyl-13,14-dihydro-2H-[7][12]oxazino[5,6-h]quinoline | E. coli | 8-64 | [13] |
| Quinoline-based Hybrid | Quinoline-Quinolone Hybrid (5d) | S. aureus | 0.25 | [13] |
| E. coli | 4 | [13] | ||
| Hydroxyimidazolium Hybrid | Quinoline-based hydroxyimidazolium hybrid (7b) | S. aureus | 2 | [10] |
| M. tuberculosis H37Rv | 10 | [10] |
| Reference Drug | Vancomycin | C. difficile | 0.5 |[11] |
Lower MIC (Minimum Inhibitory Concentration) values indicate greater antibacterial potency.
Anti-inflammatory Activity
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Quinoline-based molecules have been developed as anti-inflammatory agents that target key enzymes in the inflammatory cascade, such as Cyclooxygenase (COX), Phosphodiesterase 4 (PDE4), and TNF-α converting enzyme (TACE).[12][14][15] The nature and position of substituents on the quinoline ring are critical in determining the specific pharmacological target. For example, quinolines with a carboxylic acid moiety often show COX-inhibition, while those with a carboxamide can act as TRPV1 antagonists.[12][15]
Table 3: Comparative Anti-inflammatory Activity
| Quinoline Derivative Class | Target | Assay | Potency | Reference |
|---|---|---|---|---|
| Carboxylic Acid Substituted | COX-1 / COX-2 | In vitro inhibition | IC₅₀ values in low µM range | [12][15] |
| Aniline Substituted (at C4) | PDE4 | In vitro inhibition | Varies with substitution | [14] |
| Azetidinone Scaffold | General Inflammation | Carrageenan-induced rat paw edema | Significant % inhibition |[16] |
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure scientific rigor and reproducibility, standardized protocols are essential. The following sections provide detailed, step-by-step methodologies for assessing the core biological activities discussed.
General Workflow for Biological Evaluation of Novel Compounds
Caption: A streamlined workflow for evaluating novel chemical entities.
Protocol 1: Anticancer Cytotoxicity Assessment (MTT Assay)
This protocol determines a compound's ability to inhibit cell proliferation, a hallmark of anticancer activity.[17][18] The MTT assay measures the metabolic activity of viable cells.
-
Cell Seeding : Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the test compound (e.g., this compound) and a reference drug (e.g., Doxorubicin) in culture medium. Add 100 µL of each concentration to the appropriate wells. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation : Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[19][20]
-
Inoculum Preparation : Culture the bacterial strain (e.g., S. aureus) overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution : In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in Mueller-Hinton Broth (MHB). The typical final volume in each well is 100 µL.
-
Inoculation : Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.
-
Controls : Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only, no inoculum) to ensure bacterial growth and media sterility, respectively.
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination : The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Protocol 3: Anti-inflammatory Activity (COX Inhibition Assay)
This protocol measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[21][22][23]
-
Reagent Preparation : Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), solutions of co-factors (hematin, L-epinephrine), and the arachidonic acid substrate.
-
Enzyme Incubation : In a 96-well plate, add the reaction buffer, co-factors, and the COX-1 or COX-2 enzyme.
-
Inhibitor Addition : Add the test compound (dissolved in DMSO) at various concentrations to the wells. Add DMSO alone for the control (100% activity) wells. Pre-incubate for 10-15 minutes at 37°C.
-
Reaction Initiation : Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Peroxidase Activity Measurement : The assay measures the peroxidase component of COX activity. This is monitored by the appearance of an oxidized colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at 590 nm over time using a microplate reader.[23]
-
Data Analysis : Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control and calculate the IC₅₀ value for both COX-1 and COX-2 to assess potency and selectivity.
Conclusion and Future Directions
The quinoline scaffold remains an exceptionally fruitful area for drug discovery. This guide establishes a framework for evaluating the biological potential of this compound by comparing it to other derivatives with proven anticancer, antimicrobial, and anti-inflammatory activities. The structural motifs of this compound suggest a high probability of potent bioactivity, particularly as an antiproliferative agent. The provided experimental protocols offer a clear and robust pathway for in vitro validation. Future research should focus on synthesizing and testing this compound using these standardized assays to definitively characterize its biological profile, elucidate its mechanism of action, and explore its potential as a lead compound for the development of novel therapeutics.
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A Senior Application Scientist's Guide to In Vitro Testing Protocols for Novel Quinoline-Based Compounds
This guide provides an in-depth comparison and detailed methodologies for the in vitro evaluation of novel quinoline-based compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to preclinical screening. Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming a privileged scaffold for drugs with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and antiparasitic properties.[1][2] The systematic in vitro evaluation detailed herein is critical for identifying and advancing the most promising candidates toward clinical development.
The Strategic Framework for In Vitro Evaluation
The preclinical assessment of novel quinoline derivatives follows a structured, multi-tiered workflow. This strategy is designed to efficiently screen compounds, identify primary biological activity, and subsequently elucidate the mechanism of action (MOA). This approach maximizes resource efficiency by deprioritizing less promising molecules early in the process.
Caption: Preclinical evaluation workflow for quinoline drug candidates.[1]
Tier 1: Primary Screening - Assessing Biological Activity & Cytotoxicity
The initial phase of in vitro testing aims to answer two fundamental questions: Does the compound exhibit the desired biological activity? And at what concentration does it become toxic to host cells?
Cytotoxicity Profiling: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell metabolic activity, which serves as a robust indicator of cell viability and proliferation.[3][4] Its principle is based on the enzymatic conversion of the water-soluble yellow MTT salt into an insoluble purple formazan product by mitochondrial dehydrogenases in living, metabolically active cells.[3] The quantity of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[3]
This assay is crucial for determining the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[5]
Caption: Principle of the MTT cell viability assay.
Comparative Cytotoxicity Data:
The table below presents hypothetical data for novel quinoline compounds (QNC-1, QNC-2) compared against Doxorubicin, a standard chemotherapeutic agent. This format allows for a clear, objective comparison of potency across various cancer cell lines.
| Compound | Cell Line | Description | IC50 (µM) | Selectivity Index (SI)* |
| QNC-1 | HCT-116 | Colon Carcinoma | 5.34 | 9.4 |
| MCF-7 | Breast Adenocarcinoma | 6.55 | 7.6 | |
| DU-145 | Prostate Carcinoma | 4.80 | 10.4 | |
| HUVEC | Normal Endothelial Cells | 50.0 | - | |
| QNC-2 | HCT-116 | Colon Carcinoma | 28.7 | 1.9 |
| MCF-7 | Breast Adenocarcinoma | 35.2 | 1.5 | |
| DU-145 | Prostate Carcinoma | 19.9 | 2.7 | |
| HUVEC | Normal Endothelial Cells | 54.0 | - | |
| Doxorubicin | HCT-116 | Colon Carcinoma | 0.95 | 1.3 |
| MCF-7 | Breast Adenocarcinoma | 0.88 | 1.4 | |
| DU-145 | Prostate Carcinoma | 1.10 | 1.1 | |
| HUVEC | Normal Endothelial Cells | 1.25 | - |
*Selectivity Index (SI) is calculated as IC50 in normal cells (HUVEC) / IC50 in cancer cells. A higher SI value is desirable, indicating cancer cell-specific toxicity.[6]
Antimicrobial & Antiparasitic Activity Screening
For quinolines designed as anti-infective agents, determining their activity against relevant pathogens is the primary goal.
A. Antibacterial and Antifungal Screening: Broth Microdilution
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7] This technique, guided by standards from the Clinical and Laboratory Standards Institute (CLSI), involves challenging a standardized inoculum of bacteria or fungi with serial dilutions of the test compound in a 96-well microtiter plate.[7][8]
B. Antiparasitic Screening
The choice of assay depends on the target parasite.
-
Anti-plasmodial (Malaria): The parasite lactate dehydrogenase (pLDH) assay is commonly used for its reliability and high-throughput capability.[9] It measures the activity of the pLDH enzyme, which is essential for the parasite's anaerobic glycolysis and is absent in host erythrocytes. Alternatively, fluorometric methods using DNA-intercalating dyes like PicoGreen can quantify parasite proliferation.[10]
-
Anti-leishmanial: Assays are typically performed on both the extracellular promastigote and intracellular amastigote stages of the parasite.[11][12] Amastigote assays, which involve infecting host macrophages (e.g., J774A.1 cells), are more clinically relevant as they mimic the in vivo state of infection.[12]
-
Anti-trypanosomal: For Trypanosoma cruzi, colorimetric assays using recombinant parasite strains expressing β-galactosidase are effective for screening against the intracellular amastigote form.[10]
Comparative Anti-Infective Data:
| Compound | Organism | Strain | MIC (µg/mL) | Activity Level |
| QNC-3 | Staphylococcus aureus | ATCC 29213 | 2 | Potent |
| Escherichia coli | ATCC 25922 | > 64 | Inactive | |
| Candida albicans | ATCC 90028 | 8 | Moderate | |
| QNC-4 | Staphylococcus aureus | ATCC 29213 | 32 | Weak |
| Escherichia coli | ATCC 25922 | 4 | Potent | |
| Candida albicans | ATCC 90028 | 16 | Moderate | |
| Ciprofloxacin | Staphylococcus aureus | ATCC 29213 | 0.5 | Potent |
| Escherichia coli | ATCC 25922 | 0.25 | Potent | |
| Fluconazole | Candida albicans | ATCC 90028 | 1 | Potent |
Tier 2: Elucidating the Mechanism of Action (MOA)
Compounds that demonstrate promising activity and selectivity in primary screening ("hits") are advanced to secondary assays to determine how they work. This is a critical step in drug development, as understanding the MOA can inform lead optimization and predict potential side effects.
DNA Interaction and Enzyme Inhibition
Many quinoline compounds exert their effects by interfering with DNA or DNA-associated enzymes.[13]
A. Topoisomerase Inhibition Assay
DNA topoisomerases are nuclear enzymes that resolve topological DNA strains during replication and transcription, making them excellent targets for cancer chemotherapy.[14][15] Quinolines like camptothecin derivatives are classic topoisomerase I poisons, while others can inhibit topoisomerase II.[14][16] These assays measure a compound's ability to inhibit the enzyme's relaxation of supercoiled plasmid DNA. The result is visualized by agarose gel electrophoresis, where different DNA topoisomers migrate at distinct rates.
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A Comparative Guide to Catalytic Functionalization of 2-Chloroquinolines: A Senior Application Scientist's Perspective
Introduction: The Quinoline Core and the Imperative of C-2 Functionalization
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis of numerous pharmaceuticals, including antimalarials, anticancer agents, and antivirals. The strategic functionalization of the quinoline ring is paramount for the modulation of its biological activity and physicochemical properties. Among the various positions on the quinoline core, the C-2 position is of particular interest. The introduction of diverse substituents at this position can significantly impact the molecule's interaction with biological targets. 2-Chloroquinoline serves as a versatile and readily available starting material for such modifications, with the carbon-chlorine bond providing a reactive handle for a plethora of cross-coupling reactions.
This guide presents a comparative analysis of the primary catalytic systems employed for the functionalization of 2-chloroquinolines. We will delve into the nuances of palladium-, nickel-, and copper-catalyzed reactions, alongside emerging metal-free alternatives. Our focus will be on providing not just a catalogue of methods, but a deeper understanding of the causality behind experimental choices, supported by comparative data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the landscape of 2-chloroquinoline modification with precision and efficiency.
I. Palladium-Catalyzed Functionalization: The Workhorse of Cross-Coupling
Palladium catalysis has long been the gold standard for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, owing to its high efficiency, functional group tolerance, and predictable reactivity. For the functionalization of 2-chloroquinolines, several palladium-catalyzed reactions are routinely employed.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Alkyl Groups
The Suzuki-Miyaura coupling, the reaction of an organoboron reagent with an organic halide, is a robust method for the arylation and alkylation of 2-chloroquinolines. The choice of ligand for the palladium catalyst is critical in achieving high yields and turnover numbers.
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of 2-Chloroquinolines
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [1] |
| Pd(dppf)Cl₂ (3 mol%) | dppf | Cs₂CO₃ | Dioxane | 100 | 8 | 92 | [1] |
| Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | SPhos | K₃PO₄ | Toluene | 100 | 6 | >95 | |
| Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) | XPhos | K₃PO₄ | Dioxane | 100 | 4 | >95 |
Expertise & Experience: The evolution from first-generation catalysts like Pd(PPh₃)₄ to systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos (Buchwald ligands) has been a game-changer. These advanced ligands facilitate the challenging oxidative addition of the electron-deficient 2-chloroquinoline to the Pd(0) center and promote the subsequent reductive elimination, leading to higher yields and faster reaction times. The use of dppf also shows a significant improvement over simple triphenylphosphine, highlighting the importance of ligand design.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of 2-Chloro-6-methoxyquinoline with Phenylboronic Acid
-
To an oven-dried Schlenk tube, add 2-chloro-6-methoxyquinoline (193 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 18.3 mg, 0.02 mmol), and SPhos (32.8 mg, 0.08 mmol).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add 5 mL of degassed toluene via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir for 6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-phenyl-6-methoxyquinoline.
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the method of choice for installing alkynyl groups at the C-2 position of quinolines. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.
Catalytic System for Sonogashira Coupling of 2-Chloroquinolines
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ (2 mol%) | CuI (4 mol%) | Et₃N | THF | 60 | 6 | 85-95 | [2] |
| Pd(PPh₃)₄ (5 mol%) | CuI (10 mol%) | Piperidine | DMF | 80 | 4 | >90 | [3] |
Trustworthiness: The synergy between palladium and copper is crucial for the Sonogashira reaction's success. The palladium catalyst facilitates the oxidative addition of the 2-chloroquinoline, while the copper co-catalyst activates the terminal alkyne, enabling the transmetalation step. The choice of amine base is also important, as it serves both as a base and as a solvent in some cases.
Catalytic Cycle: Sonogashira Coupling
Caption: Simplified catalytic cycles for the Sonogashira coupling.
C. Buchwald-Hartwig Amination: Constructing C-N Bonds
For the synthesis of 2-aminoquinolines, the Buchwald-Hartwig amination is an indispensable tool. This reaction couples an amine with an aryl halide, and again, the choice of ligand is paramount for success, especially with a relatively unreactive substrate like 2-chloroquinoline.
Comparison of Ligands for Buchwald-Hartwig Amination of 2-Chloroquinoline
| Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | Moderate | [4] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100 | High | |
| G3-XPhos Precatalyst | XPhos | LHMDS | Toluene | 80 | >95 |
Expertise & Experience: Early generations of Buchwald-Hartwig catalysts often struggled with aryl chlorides. The development of highly active, sterically hindered biarylphosphine ligands like XPhos and the use of palladacycle precatalysts (e.g., G3-XPhos) have significantly expanded the scope of this reaction to include challenging substrates like 2-chloroquinolines. These precatalysts offer improved stability and facilitate the formation of the active Pd(0) species.
II. Nickel-Catalyzed Functionalization: A Cost-Effective and Potent Alternative
Nickel, being more earth-abundant and less expensive than palladium, has emerged as a powerful alternative for cross-coupling reactions. Nickel catalysts often exhibit unique reactivity and can be particularly effective for the activation of C-Cl bonds.
A. Nickel-Catalyzed Amination: A Comparative Advantage
Recent studies have shown that nickel can outperform palladium in certain amination reactions, particularly with challenging substrates.
Comparative Study: Nickel vs. Palladium in Amination of Chloroquinolines
A study by Hartwig and Stradiotto demonstrated the superior performance of a nickel catalyst for the amination of various aryl and heteroaryl chlorides, including chloroquinolines, with primary aliphatic amines. The nickel system provided high yields where palladium-based catalysts were less effective.[4]
Mechanistic Insight: The Ni(0)/Ni(II) Catalytic Cycle
The mechanism of nickel-catalyzed amination is believed to proceed through a Ni(0)/Ni(II) catalytic cycle, similar to palladium. However, the lower electronegativity and smaller atomic radius of nickel can lead to different reactivity profiles. Oxidative addition of the aryl chloride to a Ni(0) species is a key step, followed by coordination of the amine, deprotonation, and reductive elimination to furnish the desired product and regenerate the Ni(0) catalyst.[5][6]
Catalytic Cycle: Nickel-Catalyzed Amination
Caption: A plausible catalytic cycle for nickel-catalyzed amination.
Detailed Protocol: Nickel-Catalyzed Amination of 2-Chloroquinoline
-
In a nitrogen-filled glovebox, add Ni(COD)₂ (13.8 mg, 0.05 mmol), BINAP (31.1 mg, 0.05 mmol), and sodium tert-butoxide (115 mg, 1.2 mmol) to a vial.
-
Add 2 mL of toluene and stir for 5 minutes.
-
Add 2-chloroquinoline (163 mg, 1.0 mmol) and octylamine (142 mg, 1.1 mmol).
-
Seal the vial and heat at 100 °C for 12 hours.
-
Cool to room temperature, dilute with ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify by column chromatography to yield 2-(octylamino)quinoline.
III. Copper-Catalyzed Functionalization: The Classic Revitalized
Copper-catalyzed reactions, particularly the Ullmann condensation, are among the oldest methods for forming C-N and C-O bonds. While historically requiring harsh conditions, modern advancements in ligand design have revitalized copper catalysis, making it a viable and often complementary approach to palladium and nickel.
A. Ullmann C-O Coupling: Synthesis of 2-Aryloxyquinolines
The synthesis of diaryl ethers via the Ullmann condensation is a classic transformation. For 2-chloroquinolines, this involves coupling with a phenol in the presence of a copper catalyst and a base.
Modern Ullmann Condensation Conditions
| Copper Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| CuI | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | Good-Excellent | [7] |
| CuI | N,N-Dimethylglycine | K₂CO₃ | Dioxane | 90 | High | [7] |
Trustworthiness: The use of ligands like 1,10-phenanthroline or N,N-dimethylglycine is crucial in modern Ullmann reactions. These ligands stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle, allowing for lower reaction temperatures and broader substrate scope compared to the classical ligand-free conditions.
IV. Metal-Free Functionalization: The Green Frontier
Growing concerns about the cost and toxicity of transition metals have spurred the development of metal-free functionalization methods. These approaches often rely on photoredox catalysis or nucleophilic aromatic substitution (SNAr) under specific conditions.
A. Photocatalytic C-H Arylation
Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization. In the context of 2-chloroquinolines, this can be achieved using organic dyes as photocatalysts to generate aryl radicals from diazonium salts, which then add to the quinoline core.
Mechanism of Photocatalytic C-H Arylation
The mechanism typically involves the excitation of a photocatalyst (e.g., Eosin Y) by visible light. The excited photocatalyst then reduces an aryldiazonium salt to generate an aryl radical. This radical can then engage in a reaction with the 2-chloroquinoline.
Experimental Workflow: Photocatalytic Arylation
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- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrochemically Driven, Ni-Catalyzed Aryl Amination: Scope, Mechanism, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the High-Performance Liquid Chromatography (HPLC) Purity Validation of Synthesized 2-Chloroquinolin-5-amine
Abstract
In the landscape of pharmaceutical research and development, the absolute purity of starting materials and intermediates is non-negotiable. 2-Chloroquinolin-5-amine, a key building block in the synthesis of various bioactive molecules, is no exception. This guide provides a comprehensive, field-tested methodology for validating the purity of synthesized this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will explore the rationale behind method development, compare HPLC with alternative analytical techniques, and present a detailed, self-validating protocol. This document is intended for researchers, analytical chemists, and drug development professionals who require robust and reliable purity data.
Introduction: The Critical Role of Purity for this compound
This compound is a heterocyclic aromatic amine, a class of compounds widely used as scaffolds in medicinal chemistry. Its derivatives have shown potential in the development of kinase inhibitors and other therapeutic agents. The presence of impurities, such as starting materials, reaction byproducts, or degradation products, can have significant consequences, leading to:
-
Altered Biological Activity: Impurities may exhibit their own pharmacological effects, leading to misleading structure-activity relationship (SAR) data.
-
Toxicity: Uncharacterized impurities can introduce unforeseen toxicity, jeopardizing preclinical and clinical outcomes.
-
Compromised Reaction Yield and Purity: Impurities in a starting material can inhibit subsequent reactions or introduce new, difficult-to-remove contaminants in the final active pharmaceutical ingredient (API).
Therefore, a highly sensitive and specific analytical method is required to confirm the purity of this compound before its use in further synthetic steps. While several analytical techniques exist, RP-HPLC remains the gold standard for its high resolution, sensitivity, and quantitative accuracy.
The Analytical Strategy: Why RP-HPLC is the Method of Choice
The selection of an analytical method is contingent on the physicochemical properties of the analyte and the potential impurities. This compound is a moderately polar, UV-active molecule, making it an ideal candidate for RP-HPLC with UV detection.
Comparison with Alternative Methods
While other methods can provide structural or elemental information, they often lack the quantitative precision and resolving power of HPLC for this specific application.
| Technique | Advantages | Disadvantages for Purity Assay | Best Use Case |
| HPLC-UV | High resolution for isomers & related substances; Excellent quantitation; Robust & reproducible. | Destructive; Requires chromophore. | Primary choice for purity/impurity profiling. |
| GC-MS | High sensitivity for volatile compounds; Provides mass for peak identification. | Requires derivatization for non-volatile amines; Potential for thermal degradation. | Analysis of volatile starting materials (e.g., aniline derivatives). |
| LC-MS | Provides molecular weight data for impurity identification; High specificity. | More complex instrumentation; Ionization suppression can affect quantitation. | Structure elucidation of unknown impurities detected by HPLC-UV. |
| ¹H NMR | Excellent for structural confirmation; Can detect non-UV active impurities. | Low sensitivity for minor impurities (<1%); Complex mixture analysis is challenging. | Identity confirmation and detection of major impurities. |
| TLC | Simple, fast, and inexpensive. | Poor resolution and quantitation; Subjective visualization. | Rapid, qualitative reaction monitoring. |
The Logic of Reversed-Phase Chromatography
We employ a reversed-phase method, where the stationary phase (typically C18-silica) is nonpolar, and the mobile phase is a polar mixture, usually of water and an organic solvent like acetonitrile or methanol.
-
Analyte Retention: this compound, being moderately polar, will have a good affinity for both the nonpolar stationary phase and the polar mobile phase. By carefully tuning the mobile phase composition, we can achieve optimal retention and separation from more polar (early eluting) or more nonpolar (late eluting) impurities.
-
Impurity Profile: The synthesis of quinolines can result in various impurities. For instance, incomplete cyclization or residual starting materials would likely be more polar and elute earlier. Over-chlorination or side-reaction products could be more nonpolar and would be retained longer on the column.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed to be a self-validating system, incorporating checks and balances to ensure data integrity.
Materials and Instrumentation
-
HPLC System: A quaternary gradient HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Sample Diluent: 50:50 Acetonitrile:Water.
-
Analyte: Synthesized this compound.
-
Reference Standard: A certified reference standard of this compound (>99.5% purity).
Causality Behind Choices:
-
C18 Column: The universal choice for resolving a wide range of moderately polar to nonpolar compounds.
-
TFA as a Modifier: Acts as an ion-pairing agent, sharpening the peak shape of the amine by protonating it and minimizing tailing caused by interaction with residual silanols on the silica support.
-
Acetonitrile: Offers a lower viscosity and better UV transparency compared to methanol, resulting in better efficiency and lower backpressure.
-
PDA Detector: Crucial for assessing peak purity. It allows for the comparison of UV spectra across a single peak. A non-homogenous peak (i.e., containing a co-eluting impurity) will show different spectra at the upslope, apex, and downslope.
Step-by-Step Workflow
Step 1: Standard and Sample Preparation
-
Reference Standard Stock (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
-
Synthesized Sample (0.1 mg/mL): Accurately weigh ~10 mg of your synthesized this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column from particulates.
Step 2: Chromatographic Conditions
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Injection Volume | 10 µL | A small volume to prevent peak distortion and column overload. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection | PDA at 254 nm | A common wavelength for aromatic compounds, providing a strong signal. |
| Gradient Elution | See table below | To resolve compounds with a range of polarities effectively. |
Gradient Program:
| Time (min) | % Mobile Phase A (Water/TFA) | % Mobile Phase B (ACN/TFA) |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Step 3: System Suitability and Analysis Sequence
-
Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Blank Injection: Inject the sample diluent to ensure no carryover or system contamination.
-
Reference Standard Injections (n=5): Inject the working standard five times. The system is suitable if the Relative Standard Deviation (%RSD) for the peak area and retention time is ≤ 2.0%.
-
Sample Injection: Inject the synthesized sample.
-
Bracketing Standard: Inject the working standard again after the sample to confirm system stability.
Data Interpretation and Purity Calculation
The purity is calculated using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Trustworthiness Check:
-
Peak Purity Analysis (PDA): Verify the homogeneity of the main peak using the PDA software's purity function. A purity match factor >990 (on most systems) indicates a high likelihood of a pure peak.
-
Spiking Study: To confirm the identity of the main peak, a small amount of the reference standard can be "spiked" into the synthesized sample. A single, larger peak at the expected retention time confirms identity.
Visualizing the Purity Validation Workflow
A logical workflow ensures that each step builds upon a validated previous step, leading to a trustworthy result.
Caption: Workflow for HPLC purity validation of this compound.
Conclusion: An Integrated Approach to Purity Validation
Validating the purity of a synthetic intermediate like this compound is not merely about generating a chromatogram; it is about building a case for confidence. The RP-HPLC method detailed here, when combined with rigorous system suitability tests and PDA-based peak purity analysis, provides a robust and trustworthy system. While methods like LC-MS and NMR are invaluable for structural elucidation, HPLC remains the workhorse for quantitative purity assessment in a regulated and research environment. By understanding the "why" behind each parameter, scientists can not only replicate this method but also adapt it intelligently for other novel compounds.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. [Link]
-
Agilent Technologies. (2017). C18 Columns - The Workhorse of Reversed-Phase HPLC. Agilent Technologies, Inc. [Link]
-
Waters Corporation. (n.d.). A Primer on TFA in Reversed-Phase LC and LC-MS. Waters. [Link]
A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for 2-Chloroquinolin-5-amine Derivatives
For researchers and drug development professionals investigating the therapeutic potential of 2-chloroquinolin-5-amine derivatives, a robust and nuanced understanding of their cytotoxic profile is paramount. This guide provides an in-depth comparison of key cytotoxicity assays, offering field-proven insights to help you select the most appropriate methods, interpret your data with confidence, and understand the causality behind experimental choices.
The quinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous therapeutic agents.[1][2] However, modifications to this core, such as the addition of a chloro group and an amine at specific positions, can significantly alter its biological activity, including its potential for cytotoxicity.[3] Therefore, rigorous evaluation of the cytotoxic effects of novel this compound derivatives is a critical step in preclinical safety assessment.[4]
This guide will compare three widely used cytotoxicity assays: the MTT assay, which measures metabolic activity; the LDH assay, which quantifies membrane integrity; and the Annexin V/Propidium Iodide assay, which differentiates between apoptosis and necrosis.
Choosing the Right Tool: A Comparative Analysis of Cytotoxicity Assays
The selection of a cytotoxicity assay should not be arbitrary. It should be a considered decision based on the specific scientific question being asked and the potential mechanism of action of the test compound. For this compound derivatives, which can induce cell death through various mechanisms, employing a multi-assay approach is often the most insightful strategy.
| Assay | Principle | Advantages | Limitations | Best For... |
| MTT Assay | Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases.[5] | High-throughput, cost-effective, well-established.[6][7] | Can be affected by compounds that alter cellular metabolism or interact with the tetrazolium salt.[5] | Initial screening for overall reduction in cell viability and metabolic activity. |
| LDH Release Assay | Quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage.[8] | Non-destructive to remaining cells, allowing for kinetic studies.[9][10] Measures a direct marker of cell lysis.[11] | May not detect early apoptotic events where the membrane is still intact. Less sensitive for long-term studies due to LDH instability over time. | Assessing membrane integrity and necrosis. Useful for studying compounds suspected to induce lytic cell death. |
| Annexin V/PI Assay | Uses flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes.[12][13] | Provides detailed information on the mode of cell death (apoptosis vs. necrosis).[14][15] Highly quantitative at the single-cell level. | Requires a flow cytometer, more time-consuming, and more expensive than plate-based assays. | Mechanistic studies to determine if a compound induces programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis). |
Experimental Workflows and Protocols
A self-validating system is crucial for trustworthy and reproducible results. The following protocols are designed with this principle in mind, incorporating necessary controls and detailed steps.
Visualizing the Assay Selection Process
Caption: A logical workflow for cytotoxicity testing of novel compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay provides a quantitative measure of cell viability by assessing the metabolic activity of a cell population.[16]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the this compound derivative for 24, 48, or 72 hours.[17] Include vehicle-only and untreated controls.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[5]
Causality Behind Choices: The incubation time is varied to assess both acute and chronic cytotoxicity. DMSO is an effective solvent for the formazan crystals, ensuring accurate absorbance readings.
Lactate Dehydrogenase (LDH) Release Assay
This assay is a reliable method for determining cytotoxicity by measuring the amount of LDH released from damaged cells.[8]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After treatment, centrifuge the 96-well plate at 250 x g for 5 minutes.[11] Carefully transfer 50 µL of the cell-free supernatant to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.[8]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Maximum LDH Release Control: To determine the maximum LDH release, lyse untreated cells with a lysis buffer and use this as a positive control.[10]
Causality Behind Choices: Collecting cell-free supernatant ensures that only extracellular LDH is measured. The maximum LDH release control is essential for calculating the percentage of cytotoxicity.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay provides detailed insights into the mechanism of cell death.[12]
Protocol:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat them with the this compound derivative at the desired concentrations for the selected time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Cell Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.[12]
Causality Behind Choices: The use of both Annexin V and PI allows for the clear differentiation between the different stages of cell death, providing crucial mechanistic information.[13]
Visualizing the Annexin V/PI Assay Workflow
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Supporting Experimental Data: A Comparative Overview
The following table presents hypothetical but realistic data for a representative this compound derivative (CQ-5A) and a related analog (CQ-5B) against the A549 human lung carcinoma cell line after a 48-hour treatment. This data is synthesized from typical results seen for quinoline derivatives in the literature.[18][19][20]
| Compound | MTT Assay (IC₅₀, µM) | LDH Release (% Cytotoxicity at 25 µM) | Annexin V/PI (% Apoptosis at 25 µM) |
| CQ-5A | 15.8 | 25.4% | 65.2% |
| CQ-5B | 42.1 | 58.9% | 15.7% |
| Doxorubicin | 0.5 | 35.1% | 85.3% |
Interpretation of Data:
-
CQ-5A demonstrates moderate cytotoxicity in the MTT assay. The relatively low LDH release and high percentage of apoptosis suggest that it primarily induces programmed cell death.
-
CQ-5B shows lower potency in the MTT assay but induces significant membrane damage as indicated by the high LDH release. The low percentage of apoptosis suggests a necrotic or lytic mode of cell death.
-
Doxorubicin , a standard chemotherapeutic agent, is included as a positive control and, as expected, shows high potency and induces a strong apoptotic response.
Conclusion
The comprehensive cytotoxic evaluation of this compound derivatives requires a thoughtful and multi-faceted approach. By combining a high-throughput metabolic assay like MTT for initial screening with more mechanistic assays such as LDH release and Annexin V/PI staining, researchers can gain a deeper understanding of a compound's biological effects. This guide provides the foundational knowledge and practical protocols to empower researchers to generate robust and reliable cytotoxicity data, ultimately facilitating the identification of promising new therapeutic candidates.
References
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Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). MDPI. [Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect. [Link]
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Percentage of apoptosis and necrosis for compounds 6e and doxorubicin on RPMI‐8226 cells. (n.d.). ResearchGate. [Link]
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A quantitative real-time approach for discriminating apoptosis and necrosis. (2017). PMC - NIH. [Link]
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Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). NIH. [Link]
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Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (2022). PMC - NIH. [Link]
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Apoptosis and Necrosis Assay (Flow Cytometry). (n.d.). Cyprotex - Evotec. [Link]
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Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (n.d.). PMC - NIH. [Link]
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Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (n.d.). PMC - NIH. [Link]
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MTT assay for synthesized compounds. Cells were treated with compounds... (n.d.). ResearchGate. [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]
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LDH Cytotoxicity Assay. (n.d.). Creative Bioarray. [Link]
-
Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. (n.d.). ResearchGate. [Link]
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Computational Studies of Thiosemicarbazone-Based Metal Complexes and Their Biological Applications. (2026). MDPI. [Link]
-
Genotoxic and Cytotoxic Effects of Quinoline Yellow in Albino Mice. (2025). Journal of Pioneering Medical Sciences. [Link]
-
Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT. (n.d.). University of Nebraska-Lincoln. [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). PMC - NIH. [Link]
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A Senior Application Scientist's Guide to the Computational Evaluation of 2-Chloroquinolin-5-amine as a Protein Kinase Inhibitor
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1][2] This guide presents a comprehensive, field-proven computational workflow for evaluating the potential of novel quinoline derivatives, using 2-Chloroquinolin-5-amine as a primary case study. We will conduct a comparative docking analysis against the PI3Kα (Phosphoinositide 3-kinase alpha) protein, a critical and well-validated target in cancer therapy.[3] The performance of this compound will be benchmarked against Copanlisib, an established pan-class I PI3K inhibitor.[3] This document provides not just a protocol, but the strategic reasoning behind each step, designed for drug discovery researchers aiming to triage and prioritize novel chemical entities with high confidence.
Introduction: The Rationale for Investigating Quinoline Scaffolds
Quinoline and its derivatives are heterocyclic aromatic compounds that exhibit a vast spectrum of pharmacological activities.[1] Their structural resemblance to endogenous purines allows them to competitively bind to the ATP-binding sites of numerous enzymes, most notably protein kinases.[4][5] Dysregulation of kinase signaling pathways is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5]
The subject of our study, this compound, is an intriguing starting point for fragment-based or lead discovery efforts. The chloro-substituent at the 2-position can act as a potential reactive handle or a key interaction point within a binding pocket, while the amino group at the 5-position offers a vector for further chemical modification to enhance potency and selectivity. This guide will systematically outline the process of evaluating its potential as a kinase inhibitor through a validated structure-based virtual screening workflow.[3]
The Computational Docking Workflow: A Self-Validating System
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] A robust docking protocol is a self-validating system; it begins with reproducing a known binding pose (re-docking) before proceeding to predict the binding of unknown ligands.
Our workflow is designed in three main stages: Preparation, Docking & Scoring, and Post-Docking Analysis.
Figure 2: Key interaction diagram for the test and reference ligands.
Interaction Analysis:
-
This compound: The docking pose predicts that the quinoline ring forms a favorable π-π stacking interaction with the side chain of Valine 851 in the hinge region of the kinase. The 5-amino group is positioned to form a potential hydrogen bond with Lysine 802. The 2-chloro group occupies a small hydrophobic pocket. This binding mode is plausible and provides clear vectors for chemical elaboration to improve potency.
-
Copanlisib: The reference compound shows the classic binding mode for a kinase inhibitor. Its purine-like core forms critical hydrogen bonds with the hinge region (Val851), acting as an anchor. [3]Other moieties extend into different sub-pockets of the active site to form additional hydrogen bonds and extensive hydrophobic contacts, explaining its high affinity.
Conclusion and Future Directions
This comparative guide demonstrates a robust and validated computational workflow for assessing the potential of novel compounds like this compound. While its predicted binding affinity for PI3Kα is modest compared to an approved drug, its high ligand efficiency marks it as a promising chemical scaffold.
The docking results provide a clear, actionable hypothesis for medicinal chemists. The next logical steps would be to:
-
Synthesize derivatives of this compound, adding functional groups to the amine or other positions to target additional interactions identified in the binding pocket.
-
Perform in vitro enzymatic assays to experimentally validate the inhibitory activity of the parent compound and its derivatives.
-
For the most promising compounds, consider more computationally intensive methods like Molecular Dynamics (MD) simulations to assess the stability of the predicted binding pose over time. [7] By integrating these computational predictions with empirical testing, research teams can accelerate the drug discovery cycle, efficiently allocating resources to the most promising chemical matter.
References
-
MDPI. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Available from: [Link]
-
MDPI. (n.d.). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Available from: [Link]
-
MDPI. (n.d.). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Available from: [Link]
-
Journal of Pharmaceutical Research International. (n.d.). View of Structure Based Drug Discovery, Docking, Modelling, Synthesis and Anticancer Screening of Some Novel Quinoline Derivatives. Available from: [Link]
-
ACS Publications. (2024). Docking-Informed Machine Learning for Kinome-wide Affinity Prediction. Available from: [Link]
-
PubMed Central. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Available from: [Link]
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PubMed. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Available from: [Link]
-
ResearchGate. (n.d.). The structures and binding mode analysis of quinoline derivatives. Available from: [Link]
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ResearchGate. (n.d.). Preparation and biological evaluation of quinoline amines as anticancer agents and its molecular docking. Available from: [Link]
-
National Institutes of Health. (2021). Synthesis, Molecular Docking, In Silico ADME Predictions, and Toxicity Studies of N-Substituted-5-(4-Chloroquinolin-2-yl)-1,3,4-Thiadiazol-2-Amine Derivatives as COVID-19 Inhibitors. Available from: [Link]
-
Frontiers. (2022). Docking-Based Virtual Screening Enables Prioritizing Protein Kinase Inhibitors With In Vitro Phenotypic Activity Against Schistosoma mansoni. Available from: [Link]
-
National Institutes of Health. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. Available from: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Chloroquinolin-5-amine
As a Senior Application Scientist, my primary goal is to empower fellow researchers not only with innovative applications but also with the foundational knowledge of safe and responsible laboratory practices. The handling and disposal of specialized chemical reagents like 2-Chloroquinolin-5-amine are paramount to ensuring a safe research environment and maintaining environmental integrity. This guide moves beyond a simple checklist, providing a deep, procedurally-sound framework for the proper disposal of this compound, grounded in an understanding of its chemical nature.
This compound is a halogenated aromatic amine, a class of compounds that requires meticulous handling due to potential health and environmental hazards.[1][2] Its structure, featuring a chlorinated quinoline core, suggests persistence and potential ecotoxicity, making improper disposal a significant concern.[3][4] Therefore, the following procedures are designed to be a self-validating system for safety and compliance.
Hazard Profile and Immediate Safety Precautions
Before any disposal process begins, a complete understanding of the risks associated with this compound is essential. This knowledge informs every procedural step that follows. The primary hazards mandate the use of stringent personal protective measures to prevent exposure.
Required Personal Protective Equipment (PPE)
Handling this compound, whether in pure form or in solution, requires a comprehensive barrier to exposure.
-
Eye and Face Protection: Wear tightly-sealed chemical safety goggles and a face shield. This is critical to prevent contact with a substance known to cause serious eye irritation.[5][6]
-
Skin Protection: Use chemical-resistant gloves, such as nitrile rubber, and a fully-buttoned laboratory coat. Primary aromatic amines can often be absorbed through the skin, making complete coverage essential.[1][7]
-
Respiratory Protection: All handling and waste consolidation must occur within a certified chemical fume hood to prevent the inhalation of any dusts or aerosols.[7]
Summary of Key Hazards
The disposal plan is directly derived from the inherent hazards of the material.
| Hazard Type | Description | Rationale for Disposal Protocol |
| Acute Toxicity | Harmful if swallowed.[6] | Prohibits disposal in sanitary sewers or general trash to prevent accidental ingestion by wildlife or contamination of waterways.[8][9] |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation.[5][6] | Mandates careful handling with appropriate PPE during waste consolidation to prevent chemical burns or injury. |
| Respiratory Irritation | May cause respiratory tract irritation.[6] | Requires all handling to be performed in a fume hood to protect the user from inhaling aerosolized particles. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[3] | This is a primary driver for treating it as regulated hazardous waste, as release into the environment can cause significant ecological damage.[10][11] |
| Chemical Reactivity | Incompatible with strong oxidizing agents and strong acids.[7] | Waste must be segregated from these materials to prevent potentially violent reactions in the waste container. |
Step-by-Step Waste Disposal Protocol
The disposal of this compound must be managed through your institution's approved hazardous waste program. Under no circumstances should this chemical or its containers be disposed of in standard laboratory trash or down the drain.[7][8][9]
Step 1: Waste Identification and Segregation
Proper segregation is the first and most critical step in a compliant disposal process. Mixing incompatible waste streams can lead to dangerous reactions and complicates the final disposal method.[11][12]
-
Solid Waste:
-
Collect all solid this compound, along with any contaminated consumables (e.g., weighing papers, gloves, pipette tips), in a dedicated, robust, and sealable container.
-
This container should be clearly designated for "Solid Halogenated Organic Waste."
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix this waste with other solvent streams (e.g., non-halogenated solvents) unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. This is because different categories of chemical waste undergo different treatment processes.
-
Step 2: Proper Containment and Labeling
Clear and accurate communication through labeling is a cornerstone of laboratory safety.
-
Container Integrity: Ensure waste containers are made of a compatible material (e.g., High-Density Polyethylene - HDPE for many solutions) and that the lids are tightly sealed to prevent leaks or the release of vapors.[12]
-
Labeling: Affix a "Hazardous Waste" label to the container immediately. The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
A clear indication of the contents (e.g., "Solid Waste" or "Aqueous Solution in Water").
-
The primary hazard(s) (e.g., "Toxic," "Irritant").
-
Step 3: Secure Temporary Storage
Waste containers must be stored safely and securely while awaiting pickup.
-
Store sealed waste containers in a designated and secure satellite accumulation area.
-
This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents.[7][11] Ensure the storage location is not near a drain or heat source.
Step 4: Scheduling Professional Waste Pickup
The final step is to hand off the waste to trained professionals.
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not allow waste to accumulate for extended periods. Follow all institutional guidelines regarding maximum accumulation times and volumes.
Emergency Procedures: Spill Management
In the event of an accidental spill, a prepared and swift response is critical to mitigate exposure and environmental contamination.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Secure Ventilation: Ensure the chemical fume hood is operating correctly to contain any vapors or dust.
-
Don PPE: Before addressing the spill, don the full required PPE as described in Section 1.
-
Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.[10]
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into a sealable container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with soap and water. Collect all cleaning materials (sponges, wipes) as hazardous waste as well.[7]
-
Report: Report the incident to your laboratory supervisor and EHS office immediately.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from work with this compound.
Caption: Decision workflow for routine disposal and emergency spills of this compound.
By adhering to this comprehensive disposal guide, you actively contribute to a culture of safety, protect our environment, and ensure full regulatory compliance. The responsible management of chemical waste is a shared and non-negotiable responsibility for all scientific professionals.
References
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- SAFETY DATA SHEET. (2024). Sigma-Aldrich.
- Safety Data Sheet. (2024). Cayman Chemical.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications.
- Disposal methods for chlorinated aromatic waste. (1995). Chemical Society Reviews (RSC Publishing).
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR.
- Hazardous Waste Disposal. (1984). WAAC Newsletter.
- SAFETY DATA SHEET - Aromatic Amine DECONtamination Solution. (2023). SKC Inc.
- Amine Disposal For Businesses. (n.d.). Collect and Recycle.
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- Chemical Waste Disposal Guidelines. (n.d.). Emory University.
- 2-Chloroquinolin-8-amine | C9H7ClN2 | CID 346519. (n.d.). PubChem.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
